Product packaging for Cladosporide D(Cat. No.:)

Cladosporide D

Cat. No.: B1246097
M. Wt: 386.6 g/mol
InChI Key: MVGVXWVKGZLRRK-IJBRNTSBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cladosporide D is a cholanoid.
This compound has been reported in Cladosporium with data available.
isolated from Cladosporium;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O3 B1246097 Cladosporide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(3R,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

MVGVXWVKGZLRRK-IJBRNTSBSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H]([C@]4(C)C=O)O)C)C)C

Canonical SMILES

CC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C

Synonyms

cladosporide D

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Cladosporide D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – Cladosporide D, a pentanorlanostane derivative isolated from Cladosporium sp., presents a compelling subject for ongoing research in the fields of mycology and drug discovery. This technical guide offers an in-depth exploration of its chemical structure, supported by available data and methodologies relevant to researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is classified as a pentanorlanostane, a modified triterpenoid characterized by a lanostane tetracyclic core with a shortened side chain, having lost five carbon atoms. Its molecular formula is C₂₅H₃₈O₃, with a corresponding molecular weight of 386.57 g/mol .[1] The foundational structure is closely related to other cladosporides, such as Cladosporide A, which has been identified as 3β, 22-dihydroxy-23, 24, 25, 26, 27-pentanorlanostane-29-al.

While the definitive public visualization of this compound's structure remains within the primary scientific literature, its classification as a pentanorlanostane derivative points to a specific arrangement of its constituent atoms. The lanostane skeleton consists of a four-ring system, and the "pentanor" designation indicates a five-carbon reduction in the typical side chain attached to this core.

Spectroscopic and Physicochemical Data

Detailed spectroscopic data, particularly 1H and 13C Nuclear Magnetic Resonance (NMR) data, are crucial for the definitive structural elucidation of complex natural products like this compound. While the specific spectral data for this compound is contained within the primary research article, a general understanding can be gleaned from data on analogous pentanorlanostane derivatives.

For reference, the related compound 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol provides insight into the expected chemical shifts for the core structure.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₃₈O₃[1]
Molecular Weight386.57 g/mol [1]
Compound ClassPentanorlanostane TriterpenoidHosoe et al., 2001

Experimental Protocols

The isolation and characterization of this compound involve established techniques in natural product chemistry. Below are generalized protocols based on standard methodologies for isolating triterpenoids from fungal sources.

Fungal Cultivation and Extraction

A generalized workflow for obtaining crude extracts containing compounds like this compound is as follows:

Fungal_Cultivation_and_Extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction A Inoculation of Cladosporium sp. on solid or in liquid media B Incubation under controlled conditions (temperature, light) A->B C Harvesting of fungal mycelia and/or broth B->C D Solvent extraction (e.g., with ethyl acetate, methanol) C->D E Concentration of the extract under reduced pressure D->E

Caption: Generalized workflow for fungal cultivation and extraction.

Chromatographic Purification

The purification of the target compound from the crude extract typically involves multiple chromatographic steps.

Chromatographic_Purification A Crude Fungal Extract B Column Chromatography (e.g., Silica Gel) A->B C Fraction Collection based on TLC analysis B->C D Further purification of active fractions by HPLC C->D E Isolated this compound D->E

Caption: Typical chromatographic purification cascade for natural products.

Biological Activity

This compound has been identified as a characteristic antifungal agent, notably exhibiting activity against the human pathogenic fungus Aspergillus fumigatus.

Table 2: Antifungal Activity of this compound

Target OrganismActivitySource
Aspergillus fumigatusAntifungalHosoe et al., 2001

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and signaling pathways affected by this compound are areas of active investigation. The following diagram illustrates a hypothetical workflow for elucidating the mechanism of action of a novel antifungal agent.

MoA_Elucidation cluster_initial_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation A This compound B Antifungal Activity Assay A->B C Affinity Chromatography B->C D Genomic/Proteomic Profiling B->D E Identification of Putative Protein Targets C->E D->E F Gene Knockout/Overexpression E->F G Enzymatic Assays E->G H Confirmation of Target Engagement F->H G->H

Caption: Logical workflow for mechanism of action (MoA) studies.

This technical guide provides a foundational understanding of this compound for the scientific community. Further in-depth analysis awaits the broader dissemination of the primary research findings.

References

An In-depth Technical Guide to the Antibiotic Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide D is a naturally occurring 12-membered macrolide antibiotic with notable antifungal properties. First isolated from the fermentation broth of the fungus Cladosporium sp. FT-0012, this compound has demonstrated significant inhibitory activity against key fungal pathogens. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It includes detailed experimental protocols for its fermentation, isolation, and characterization, as well as a summary of its known biological activities. Furthermore, this document presents visualizations of the isolation workflow and a proposed general mechanism of action for macrolide antibiotics, offering a valuable resource for researchers in the fields of natural product chemistry, mycology, and antibiotic drug discovery.

Discovery and Origin

This compound was first discovered and isolated from the fermentation broth of the fungal strain Cladosporium sp. FT-0012.[1][2] The producing organism belongs to the genus Cladosporium, a widespread group of fungi known for producing a diverse array of secondary metabolites with various biological activities.[3][4][5] The isolation of this compound was reported along with the known congeners, cladospolides A and B.[1][2]

Physicochemical Properties and Structure

This compound is characterized as a 12-membered macrolide antibiotic.[1][2] Its chemical structure was elucidated as (E)-2-dodecen-5-hydroxy-11-olide-4-one through spectroscopic analysis.[1][2]

Table 1: Physicochemical and Structural Data for this compound

PropertyValueReference
Molecular Formula C₁₂H₁₈O₄[1]
Molecular Weight 226.27 g/mol [1]
Chemical Structure (E)-2-dodecen-5-hydroxy-11-olide-4-one[1][2]
Class 12-membered macrolide[1][2]

Biological Activity

This compound has demonstrated significant antifungal activity against specific fungal pathogens. Its inhibitory effects have been quantified, highlighting its potential as an antifungal agent.

Table 2: Antifungal Activity of this compound

Target OrganismActivity MetricValueReference
Pyricularia oryzaeIC₅₀0.15 µg/mL[2]
Mucor racemosusIC₅₀29 µg/mL[2]

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the original research by Zhang et al. (2001).

Fermentation of Cladosporium sp. FT-0012

A seed culture of Cladosporium sp. FT-0012 is prepared by inoculating a suitable medium and incubating until sufficient growth is achieved. The seed culture is then used to inoculate a larger production medium for the fermentation process.

  • Seed Medium: Potato dextrose broth or a similar nutrient-rich medium.

  • Production Medium: A suitable liquid fermentation medium designed to support the growth of Cladosporium sp. and the production of secondary metabolites.

  • Fermentation Parameters: The fermentation is carried out in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration for a specified duration to allow for the accumulation of this compound in the broth.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining solvent extraction and chromatography.[1][2]

  • Solvent Extraction: The whole fermentation broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate. The organic layer, containing the crude extract, is then concentrated under reduced pressure.

  • ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an ODS (octadecylsilane) solid phase. The column is eluted with a stepwise gradient of increasing concentrations of methanol in water. Fractions are collected and analyzed for the presence of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract ODS Column Chromatography ODS Column Chromatography Crude Extract->ODS Column Chromatography Enriched Fractions Enriched Fractions ODS Column Chromatography->Enriched Fractions Preparative HPLC Preparative HPLC Enriched Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Isolation and Purification Workflow for this compound.
Structure Elucidation

The planar structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

  • ¹H NMR Spectroscopy: Identifies the number and types of protons in the molecule and their connectivity through spin-spin coupling.

  • ¹³C NMR Spectroscopy: Determines the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HMQC/HSQC, HMBC): These experiments establish correlations between protons and carbons, enabling the assembly of the molecular structure.

Table 3: Spectroscopic Data for the Structural Elucidation of this compound (Predicted based on known similar structures)

Technique Key Observations (Hypothetical)
HR-MS Molecular ion peak corresponding to the elemental composition C₁₂H₁₈O₄.
¹H NMR Signals corresponding to olefinic protons, protons adjacent to carbonyl and hydroxyl groups, and aliphatic protons.
¹³C NMR Resonances for ester carbonyl, ketone carbonyl, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.
Antifungal Activity Assay

The antifungal activity of this compound is typically evaluated using a broth microdilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

  • Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium and adjusted to a standardized concentration.

  • Serial Dilution of this compound: The compound is serially diluted in the broth medium in a microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at an appropriate temperature for a specified period.

  • Determination of Inhibition: Fungal growth is assessed visually or by measuring the optical density. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the fungal growth compared to a drug-free control.

Proposed Mechanism of Action (General for Antifungal Macrolides)

The precise molecular mechanism of action for this compound has not been experimentally elucidated. However, many macrolide antibiotics exert their antifungal effects by targeting the fungal cell membrane. A plausible general mechanism involves the disruption of membrane integrity and function.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane Disruption Membrane Disruption Ergosterol->Membrane Disruption Induces Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death Leads to This compound This compound This compound->Ergosterol Binding

Generalized Antifungal Mechanism of Macrolides Targeting the Cell Membrane.

This proposed pathway illustrates that the macrolide antibiotic may bind to ergosterol, a key component of the fungal cell membrane. This interaction can lead to the formation of pores or other disruptions in the membrane, resulting in the leakage of essential ions and ultimately leading to fungal cell death.[6] It is important to note that further research is required to determine if this is the specific mechanism for this compound.

Conclusion

This compound represents a promising antifungal agent from a natural source. This technical guide has consolidated the available information on its discovery, chemical nature, and biological activity, providing detailed experimental protocols to aid in its further investigation. While its antifungal efficacy is established, future research should focus on elucidating its specific mechanism of action and exploring its potential for therapeutic development. The detailed methodologies and data presented herein serve as a foundational resource for scientists working to unlock the full potential of this and other natural products in the fight against fungal infections.

References

Cladosporide D: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Fungal Macrolide from Cladosporium sp. FT-0012

Introduction

Cladosporide D is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp. FT-0012.[1][2] As a member of the diverse polyketide class of natural products, this compound has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation in the development of novel anti-infective agents.[1][2] The genus Cladosporium is a well-documented source of a wide array of bioactive secondary metabolites, including polyketides, alkaloids, steroids, and terpenoids, which exhibit cytotoxic, antibacterial, antiviral, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its producing organism, physicochemical properties, biological activity, detailed experimental protocols for its production and evaluation, and a proposed mechanism of action involving key signaling pathways.

The Producing Organism: Cladosporium sp. FT-0012

Cladosporium sp. FT-0012 is the fungal strain responsible for the production of this compound.[1][2] The genus Cladosporium encompasses a ubiquitous group of ascomycete fungi found in a wide range of terrestrial and marine environments. These fungi are known for their metabolic versatility, which enables them to produce a rich diversity of secondary metabolites. The production of bioactive compounds by Cladosporium species is influenced by various factors, including the composition of the culture medium and the fermentation conditions.

Physicochemical Properties of this compound

This compound is structurally defined as (E)-2-dodecen-5-hydroxy-11-olide-4-one. It is a 12-membered macrolide, a class of compounds characterized by a large lactone ring.

PropertyValue
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol
CAS Number 371229-61-7
Canonical SMILES CC1CCCCCC(C(=O)C=CC(=O)O1)O

Biological Activity of this compound

This compound has demonstrated significant antifungal activity against specific fungal pathogens. The following table summarizes the available quantitative data on its bioactivity.

Target OrganismAssay TypeActivity MetricValueReference
Pyricularia oryzaeAntifungal SusceptibilityIC₅₀0.15 µg/mL[2]
Mucor racemosusAntifungal SusceptibilityIC₅₀29 µg/mL[2]

Experimental Protocols

The following sections detail plausible experimental methodologies for the fermentation of Cladosporium sp. FT-0012, the isolation and purification of this compound, and antifungal susceptibility testing. These protocols are based on established methods for fungal secondary metabolite research, as specific details for this compound are not fully available in the public domain.

Fermentation of Cladosporium sp. FT-0012

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from a Cladosporium species.

1. Media Preparation:

  • Seed Medium (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt extract, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 6.0 before autoclaving.

  • Production Medium (per liter): 50 g soluble starch, 10 g glucose, 10 g peptone, 5 g yeast extract, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.5 g NaCl. Adjust pH to 6.5 before autoclaving.

2. Inoculum Development:

  • Aseptically transfer a mycelial plug of Cladosporium sp. FT-0012 from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days to generate a seed culture.

3. Production Fermentation:

  • Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

  • Incubate at 28°C on a rotary shaker at 180 rpm for 7-10 days. Monitor the production of this compound by analytical HPLC.

G Fermentation Workflow for this compound Production cluster_0 Inoculum Preparation cluster_1 Production Stage PDA_plate Cladosporium sp. FT-0012 on PDA Seed_flask Seed Culture Flask (Seed Medium) PDA_plate->Seed_flask Inoculate Production_flask Production Fermentor (Production Medium) Seed_flask->Production_flask Inoculate Harvest Harvest Broth Production_flask->Harvest Incubate & Monitor

Fermentation Workflow
Isolation and Purification of this compound

This protocol outlines a multi-step procedure for the isolation and purification of this compound from the fermentation broth.

1. Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

2. ODS Column Chromatography:

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to an octadecylsilyl (ODS) silica gel column pre-equilibrated with water.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Pool the fractions containing this compound and concentrate them.

  • Purify the concentrated sample using a preparative HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 210 nm.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

G Isolation and Purification Workflow for this compound Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract ODS_Chromo ODS Column Chromatography Crude_Extract->ODS_Chromo Enriched_Fractions This compound Enriched Fractions ODS_Chromo->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Cladosporide_D Pure this compound Prep_HPLC->Pure_Cladosporide_D

Isolation and Purification Workflow
Antifungal Susceptibility Testing

This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and subsequently the IC₅₀ of this compound.

1. Inoculum Preparation:

  • Culture Pyricularia oryzae and Mucor racemosus on PDA plates until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

2. Broth Microdilution Assay:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a range of final concentrations.

  • Add the prepared fungal spore suspension to each well.

  • Include a positive control (fungal suspension without the compound) and a negative control (medium only).

  • Incubate the plates at 28°C for 48-72 hours.

3. Determination of IC₅₀:

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway Modulation

The precise antifungal mechanism of action for 12-membered macrolides like this compound is not yet fully elucidated. Unlike polyene macrolides that target ergosterol in the fungal cell membrane, smaller macrolides may have different intracellular targets.

Interestingly, studies on other 12-membered macrolides have revealed immunomodulatory effects. For instance, a novel non-antibiotic 12-membered macrolide has been shown to suppress cytokine production by inhibiting the phosphorylation of IKKβ and IκBα, which are key components of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This compound also influenced the Extracellular signal-regulated kinase (ERK1/2) pathway , part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

While these findings are not directly from studies on this compound, they suggest a plausible hypothesis that in addition to its direct antifungal activity, this compound may also modulate host immune responses through these critical signaling pathways. The inhibition of pro-inflammatory signaling could be a valuable therapeutic attribute.

G Proposed Immunomodulatory Signaling Pathway Inhibition by a 12-Membered Macrolide cluster_0 NF-κB Pathway cluster_1 MAPK/ERK Pathway IKK IKKβ IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus_NF Nucleus NFkappaB->Nucleus_NF translocates to Inflammatory_Response Pro-inflammatory Cytokine Production Nucleus_NF->Inflammatory_Response activates MEK MEK1/2 ERK ERK1/2 MEK->ERK phosphorylates Nucleus_ERK Nucleus ERK->Nucleus_ERK translocates to Nucleus_ERK->Inflammatory_Response activates Macrolide 12-Membered Macrolide (e.g., this compound - hypothetical) Macrolide->IKK inhibits Macrolide->ERK inhibits phosphorylation

Proposed Signaling Pathway Modulation

Conclusion

This compound, a 12-membered macrolide from Cladosporium sp. FT-0012, represents a promising scaffold for the development of new antifungal agents. Its potent activity against Pyricularia oryzae, a significant plant pathogen, suggests potential applications in agriculture. Furthermore, the possibility of immunomodulatory effects through the inhibition of NF-κB and ERK signaling pathways warrants further investigation for its therapeutic potential in infectious diseases. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further explore the production, purification, and biological activities of this intriguing natural product. Future studies should focus on elucidating the specific antifungal mechanism of action of this compound and confirming its effects on eukaryotic signaling pathways.

References

The Enigmatic Cladosporide D: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D, a member of the pentanorlanostane class of steroids, is a specialized metabolite produced by fungi belonging to the ubiquitous genus Cladosporium. These fungi are found in a vast array of terrestrial and marine environments, showcasing remarkable metabolic diversity.[1][2] This guide provides a comprehensive overview of the natural sources of this compound and a detailed methodology for its isolation, catering to the needs of researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite produced by certain strains of the fungus Cladosporium sp..[3] While the genus Cladosporium is known to produce a wide array of bioactive compounds, including polyketides, alkaloids, and other steroids, the production of this compound has been specifically attributed to an unidentified species of Cladosporium.[1][4] This fungus has been the primary source for the isolation of this compound and its structural analogues, Cladosporides A, B, and C.

Table 1: Natural Source and Compound Profile of this compound and Related Compounds

CompoundProducing OrganismCompound ClassKey CharacteristicsReference
This compoundCladosporium sp.Pentanorlanostane SteroidAntifungal agentHosoe et al., 2001[3]
Cladosporide ACladosporium sp.Pentanorlanostane SteroidAntifungal agent against Aspergillus fumigatusHosoe et al., 2000[5]
Cladosporide BCladosporium sp.Pentanorlanostane SteroidAntifungal agentHosoe et al., 2001[3]
Cladosporide CCladosporium sp.Pentanorlanostane SteroidAntifungal agentHosoe et al., 2001[3]

Isolation of this compound: Experimental Protocols

The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction of the crude metabolites, and a series of chromatographic purifications. The following protocol is based on the detailed methodologies reported for the isolation of Cladosporide A from the same producing organism, Cladosporium sp., and is expected to be highly applicable for the isolation of this compound.[5]

Fungal Fermentation
  • Organism: Cladosporium sp.

  • Culture Medium: Potato Dextrose Agar (PDA) for initial cultivation. For large-scale fermentation, a liquid medium such as Potato Dextrose Broth (PDB) is suitable.

  • Fermentation Conditions: The fungus is typically cultured under static conditions at room temperature (approximately 25-28°C) for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.

Extraction of Crude Metabolites
  • The fungal mycelia and the fermentation broth are separated.

  • The mycelia are extracted with a polar organic solvent such as methanol or acetone.

  • The fermentation broth is extracted with a water-immiscible organic solvent like ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Step 1: Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (e.g., 70-230 mesh).

    • Mobile Phase: A gradient of solvents with increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate, followed by methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

  • Step 2: Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A solvent system suitable for size-exclusion chromatography of lipophilic compounds, such as a mixture of chloroform and methanol (e.g., 1:1 v/v).

    • Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of methanol and water, or acetonitrile and water, often in an isocratic or gradient elution mode.

    • Detection: UV detector, typically monitoring at wavelengths around 210 nm.

    • Outcome: This final step yields purified this compound.

Table 2: Summary of Chromatographic Purification Steps

StepStationary PhaseMobile Phase SystemPurpose
1Silica Geln-Hexane-Ethyl Acetate-Methanol gradientInitial fractionation of the crude extract.
2Sephadex LH-20Chloroform-MethanolSize-based separation and removal of impurities.
3Reversed-Phase (C18) HPLCMethanol-Water or Acetonitrile-WaterFinal purification to yield pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Cladosporium sp..

Isolation_Workflow Fermentation Fungal Fermentation (Cladosporium sp.) Extraction Extraction (Mycelia & Broth) Fermentation->Extraction Harvest Crude_Extract Crude Extract Extraction->Crude_Extract Concentration Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Elution Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Pooling of active fractions Semi_Purified Semi-Purified Fractions Sephadex->Semi_Purified Elution HPLC Preparative HPLC (Reversed-Phase) Semi_Purified->HPLC Further purification Cladosporide_D Pure this compound HPLC->Cladosporide_D Isolation

Isolation and Purification Workflow for this compound.

Conclusion

This compound represents an intriguing fungal metabolite with potential biological activities. Its isolation from Cladosporium sp. requires a systematic approach involving controlled fermentation and a multi-step purification strategy. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers aiming to isolate and study this and other related pentanorlanostane steroids. Further research into the broader distribution of this compound within the Cladosporium genus and the optimization of its production could unveil new opportunities for drug discovery and development.

References

The Biosynthetic Pathway of Cladosporide D in Cladosporium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D, also known as cladosporin, is a fungal polyketide with significant biological activities, including potent antimalarial properties. This tricyclic octaketide, produced by the fungus Cladosporium cladosporioides, has garnered interest in the scientific community for its potential as a therapeutic agent. Understanding its biosynthetic pathway is crucial for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic machinery, genetic organization, and experimental methodologies used to elucidate this complex pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster within the genome of Cladosporium cladosporioides. This cluster contains the genes encoding the core enzymes responsible for the assembly of the polyketide backbone and subsequent modifications. The key enzymes identified are a pair of iterative Type I polyketide synthases (PKSs): a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

Based on genome sequencing and heterologous expression studies, the putative biosynthetic gene cluster for this compound has been identified and functionally characterized.[1] The core of this cluster is comprised of the genes encoding the HR-PKS (Cla2) and the NR-PKS (Cla3).

The Biosynthetic Pathway: A Two-Enzyme System

The formation of the complex tricyclic structure of this compound is a fascinating example of enzymatic collaboration. The biosynthesis is proposed to proceed through a 5+3 assembly mechanism, where the HR-PKS and NR-PKS work in concert to construct the octaketide backbone.

1. Pentaketide intermediate formation by the Highly-Reducing PKS (Cla2): The HR-PKS, Cla2, is responsible for the synthesis of a pentaketide intermediate. This iterative enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, performing a series of condensation and reduction reactions to generate the five-ketide chain.

2. Triketide addition and cyclization by the Non-Reducing PKS (Cla3): The pentaketide intermediate is then transferred to the NR-PKS, Cla3. Cla3 catalyzes the addition of three more ketide units (from malonyl-CoA) to the pentaketide chain, forming an octaketide intermediate. This enzyme also facilitates the crucial cyclization and aromatization reactions that lead to the formation of the characteristic tricyclic core of this compound.[1]

Diagram of the this compound Biosynthetic Pathway:

This compound Biosynthesis cluster_0 HR-PKS (Cla2) cluster_1 NR-PKS (Cla3) Acetyl-CoA Acetyl-CoA Malonyl-CoA1 Malonyl-CoA Acetyl-CoA->Malonyl-CoA1 Starter Pentaketide_Intermediate Pentaketide_Intermediate Malonyl-CoA1->Pentaketide_Intermediate 4x Extension & Reduction Malonyl-CoA2 Malonyl-CoA Pentaketide_Intermediate->Malonyl-CoA2 Transfer Octaketide_Intermediate Octaketide_Intermediate Malonyl-CoA2->Octaketide_Intermediate 3x Extension Cladosporide_D This compound Octaketide_Intermediate->Cladosporide_D Cyclization & Aromatization

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While detailed kinetic parameters for the individual enzymes are not yet fully elucidated in the public domain, some quantitative data regarding the production of this compound has been reported.

ParameterValueOrganism/SystemReference
Titer 10 mg/LSaccharomyces cerevisiae (heterologous expression)[1]

Further research is required to determine the specific activity, substrate affinity (Km), and catalytic efficiency (kcat/Km) of the Cla2 and Cla3 PKS enzymes. Such data will be invaluable for optimizing the production of this compound and its analogs through metabolic engineering.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of the this compound biosynthetic pathway. These protocols are based on standard methodologies in fungal molecular biology and may require optimization for Cladosporium cladosporioides.

Gene Knockout of Biosynthetic Genes in Cladosporium

This protocol describes a generalized workflow for gene disruption using a split-marker strategy, a common technique for targeted gene deletion in filamentous fungi.

Diagram of the Gene Knockout Workflow:

Gene Knockout Workflow cluster_workflow Gene Knockout using Split-Marker Cassette Start Start Design_Primers Design primers for 5' and 3' flanking regions of the target gene and for the selection marker Start->Design_Primers PCR_Amplification Amplify 5' and 3' flanks from genomic DNA Amplify overlapping fragments of the selection marker Design_Primers->PCR_Amplification Fusion_PCR Generate 5'-flank-marker and marker-3'-flank fusion cassettes via fusion PCR PCR_Amplification->Fusion_PCR Protoplast_Preparation Prepare protoplasts from Cladosporium mycelia Fusion_PCR->Protoplast_Preparation Transformation Transform protoplasts with the two split-marker cassettes Protoplast_Preparation->Transformation Selection Plate on selective medium to isolate transformants Transformation->Selection Screening Screen putative mutants by PCR to confirm homologous recombination Selection->Screening Validation Confirm gene knockout by Southern blot or qPCR Screening->Validation End End Validation->End

Caption: Workflow for gene knockout in Cladosporium.

Methodology:

  • Primer Design: Design primers to amplify approximately 1-1.5 kb regions upstream (5' flank) and downstream (3' flank) of the target gene (e.g., cla2 or cla3). Design a second set of primers to amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in two overlapping fragments. The forward primer for the first marker fragment should have a tail homologous to the 3' end of the 5' flank, and the reverse primer for the second marker fragment should have a tail homologous to the 5' end of the 3' flank.

  • PCR Amplification: Perform PCR to amplify the 5' and 3' flanking regions from C. cladosporioides genomic DNA. In separate reactions, amplify the two overlapping fragments of the selectable marker.

  • Fusion PCR: Generate the two split-marker cassettes by fusion PCR. In the first reaction, use the 5' flank and the first marker fragment as templates with the forward primer for the 5' flank and the reverse primer for the first marker fragment. In the second reaction, use the second marker fragment and the 3' flank as templates with the forward primer for the second marker fragment and the reverse primer for the 3' flank.

  • Protoplast Preparation: Grow C. cladosporioides in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in an osmotic stabilizer (e.g., 0.8 M sorbitol) to generate protoplasts.

  • Transformation: Transform the prepared protoplasts with an equimolar mixture of the two purified split-marker PCR products using a polyethylene glycol (PEG)-calcium chloride mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B). Isolate individual colonies and screen for homologous recombination events by PCR using primers flanking the integration site and internal to the marker gene.

  • Validation: Confirm the gene knockout in PCR-positive transformants by Southern blot analysis or quantitative PCR (qPCR) to ensure a single, targeted integration event.

Heterologous Expression of this compound Pathway in Saccharomyces cerevisiae

This protocol outlines the steps for reconstituting the this compound biosynthetic pathway in the model yeast S. cerevisiae.

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the open reading frames of the cla2 and cla3 genes with codons optimized for expression in S. cerevisiae.

  • Vector Construction: Clone the codon-optimized cla2 and cla3 genes into yeast expression vectors. Typically, these vectors contain strong, inducible or constitutive promoters (e.g., GAL1 or TEF1 promoter) and a selectable marker. For co-expression, the genes can be placed on separate vectors with different selectable markers or on a single multi-gene expression vector.

  • Yeast Transformation: Transform a suitable S. cerevisiae host strain (e.g., a strain engineered for improved precursor supply) with the expression vectors using the lithium acetate/PEG method.

  • Culture and Induction: Grow the transformed yeast cells in a selective medium. If using inducible promoters, add the inducing agent (e.g., galactose) to the culture medium at the appropriate growth phase (e.g., mid-log phase).

  • Metabolite Extraction and Analysis: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast culture. Extract the secondary metabolites from both the cells and the culture broth using an organic solvent such as ethyl acetate. Analyze the extracts for the production of this compound using LC-MS/MS.

Metabolite Analysis of this compound from Fungal Cultures

This protocol provides a general procedure for the extraction and quantification of this compound from Cladosporium or heterologous host cultures.

Methodology:

  • Culture and Extraction: Grow the fungal strain in a suitable production medium. After the desired incubation period, separate the mycelium from the culture broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelium by homogenizing it in ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: The specific parent and fragment ion transitions for this compound will need to be determined experimentally by infusing a pure standard.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The elucidation of the this compound biosynthetic pathway in Cladosporium cladosporioides has unveiled a fascinating example of collaborative polyketide synthesis. The identification of the HR-PKS Cla2 and NR-PKS Cla3 as the core enzymatic machinery provides a solid foundation for future research. While significant progress has been made, further characterization of the enzymatic kinetics and regulatory mechanisms will be crucial for optimizing the production of this promising antimalarial compound. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and engineer this valuable biosynthetic pathway, paving the way for the development of novel therapeutics.

References

Spectroscopic and Spectrometric Characterization of Cladosporide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide D, a pentanorlanostane derivative isolated from Cladosporium sp., represents a molecule of interest for further investigation due to its structural uniqueness. This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data essential for the identification and characterization of this compound. The information presented herein is compiled from foundational studies and is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery. This document outlines the mass spectrometry and Nuclear Magnetic Resonance (NMR) data for this compound and describes the general experimental protocols for its isolation and analysis.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₂₅H₃₈O₃.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved Value
Molecular FormulaC₂₅H₃₈O₃
Molecular Weight386.57 g/mol
Mass Spectrum (ESI-MS)Data not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

Note: The following NMR data is presented in a standardized format. Specific chemical shift values (δ) and coupling constants (J) are based on the primary literature and should be referenced accordingly. The data presented here is a representative template based on similar compounds, as the exact values were not available in the public search results.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent, Frequency)

PositionδH (ppm)MultiplicityJ (Hz)
1e.g., 1.23e.g., me.g., 7.5
2e.g., 2.34e.g., dde.g., 12.0, 4.5
............
25e.g., 0.89e.g., s

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent, Frequency)

PositionδC (ppm)
1e.g., 35.4
2e.g., 28.1
......
25e.g., 178.2

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation of this compound

A general workflow for the isolation of a fungal metabolite like this compound is depicted in the diagram below. This process typically begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent purification using various chromatographic methods.

G Figure 1. General Workflow for the Isolation of this compound cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Compound Identification A Inoculation of Cladosporium sp. B Fermentation in Liquid or Solid Medium A->B C Extraction of Fungal Biomass and/or Culture Broth with Organic Solvent (e.g., Ethyl Acetate) B->C D Solvent Evaporation to Yield Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Further Fractionation (e.g., Sephadex LH-20) E->F G Preparative High-Performance Liquid Chromatography (HPLC) F->G H Spectroscopic Analysis (NMR, MS) G->H I Structure Elucidation of this compound H->I

Figure 1. General Workflow for the Isolation of this compound
Spectroscopic Analysis

For the structural elucidation of the purified compound, a combination of spectroscopic methods is employed.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The solvent is typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Chemical shifts are referenced to the residual solvent signals.

Signaling Pathways and Logical Relationships

The diagram below illustrates the logical relationship in the process of identifying an unknown natural product through to its characterization.

G Figure 2. Logical Flow of Natural Product Identification A Bioassay Screening / Chemical Profiling B Isolation of Active Compound A->B C Purity Assessment (e.g., HPLC, LC-MS) B->C D Spectroscopic Data Acquisition (NMR, MS, IR, UV) C->D E Structure Elucidation D->E F Confirmation of Structure (e.g., Synthesis, Derivatization) E->F G Biological Activity Confirmation of Pure Compound E->G

Figure 2. Logical Flow of Natural Product Identification

Conclusion

This technical guide provides a structured overview of the spectroscopic and spectrometric data for this compound. The tabulated data and outlined experimental protocols offer a foundational resource for researchers engaged in the study of this and other related natural products. For definitive spectroscopic values, it is recommended to consult the primary literature in which the isolation and structure elucidation of this compound were first reported.

Physical and chemical properties of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Cladosporide D, a pentanorlanostane derivative isolated from Cladosporium sp. While research on this specific compound is limited, this document consolidates the available data to support further investigation and drug development efforts.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₅H₃₈O₃[1]
Molecular Weight 386.57 g/mol [1]
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Spectral Data (¹H NMR, ¹³C NMR, MS, IR) Data not fully available in public literature. The primary literature suggests characterization by mass spectrometry and NMR, but specific shifts and spectra are not detailed in available abstracts.

Biological Activity

This compound has been investigated for its antifungal properties, primarily against the opportunistic human pathogen Aspergillus fumigatus. There are, however, some conflicting reports in the literature regarding its efficacy.

Biological TargetActivityRemarksSource
Aspergillus fumigatus Antifungal activity reported.The initial report of its isolation describes it as a characteristic antifungal agent against this fungus.
Other Fungi/Microbes Data not available
Cytotoxicity Data not available

It is important to note the existence of a similarly named compound, "cladospolide D," which is a 12-membered macrolide with distinct antifungal properties.[2] Care should be taken to distinguish between these two natural products in future research.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of pentanorlanostane derivatives from a fungal source, based on common natural product chemistry practices. The specific details of the protocol for this compound would be found in the primary literature.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product fungal_culture Cladosporium sp. Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction silica_gel Silica Gel Chromatography extraction->silica_gel hplc Preparative HPLC silica_gel->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy bioassay Antifungal Bioassays hplc->bioassay cladosporide_d Pure this compound spectroscopy->cladosporide_d bioassay->cladosporide_d

A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated. However, based on the known antifungal activities of other triterpenoid compounds, a hypothetical mechanism can be proposed. Many antifungal triterpenoids are known to disrupt the fungal cell membrane integrity or interfere with key cellular processes.

The following diagram illustrates a speculative mechanism of action for a generic triterpenoid antifungal agent, which may provide a starting point for investigating this compound.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cellular_processes Cellular Processes cluster_outcome Cellular Outcome membrane_disruption Membrane Disruption growth_inhibition Inhibition of Fungal Growth membrane_disruption->growth_inhibition enzyme_inhibition Enzyme Inhibition enzyme_inhibition->growth_inhibition signal_transduction Signal Transduction Interference apoptosis Apoptosis signal_transduction->apoptosis growth_inhibition->apoptosis cladosporide_d This compound (Hypothetical) cladosporide_d->membrane_disruption Direct Interaction cladosporide_d->enzyme_inhibition Binding to Active Sites cladosporide_d->signal_transduction Modulation of Kinases/ Phosphatases

References

Unveiling the Potent Antifungal Activity of Cladosporide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Cladosporide D, a novel 12-membered macrolide antibiotic. Sourced from the fermentation broth of Cladosporium sp. FT-0012, this compound has demonstrated significant antifungal properties, positioning it as a compound of interest for further investigation and potential therapeutic development. This document outlines its known biological activities, presents quantitative data, details experimental methodologies for its assessment, and proposes a putative mechanism of action involving fungal cell membrane disruption.

Quantitative Antifungal Activity of this compound

This compound has exhibited potent and selective antifungal activity against key fungal pathogens. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its efficacy.

Fungal SpeciesIC50 (µg/mL)Reference
Pyricularia oryzae0.15[1]
Mucor racemosus29[1]

Experimental Protocols

The determination of the antifungal activity of this compound, as quantified by its IC50 values, necessitates robust and reproducible experimental protocols. The following methodologies are based on established standards for antifungal susceptibility testing of filamentous fungi, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines, and are adapted for the specific assessment of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing using Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and subsequently the IC50 of this compound against filamentous fungi like Pyricularia oryzae and Mucor racemosus.

1. Fungal Isolate Preparation:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an optimal temperature (e.g., 28-30°C) until sufficient sporulation is observed.
  • Conidia or spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
  • The resulting suspension is filtered through sterile gauze to remove hyphal fragments.
  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) in a standardized RPMI 1640 medium.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal spore suspension.
  • Positive (fungal suspension without this compound) and negative (medium only) controls are included.
  • The plates are incubated under appropriate conditions (e.g., 28-30°C for 48-72 hours).

4. Determination of MIC and IC50:

  • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
  • For IC50 determination, the optical density (OD) of each well is measured using a microplate reader at a suitable wavelength (e.g., 600 nm).
  • The percentage of growth inhibition is calculated for each concentration relative to the positive control.
  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., PDA) Spore_Harvest Spore Harvesting & Filtration Fungal_Culture->Spore_Harvest Spore_Count Spore Counting & Adjustment Spore_Harvest->Spore_Count Inoculation Inoculation of Fungal Suspension Spore_Count->Inoculation CladosporideD_Stock This compound Stock Solution Serial_Dilution Serial Dilutions in Microtiter Plate CladosporideD_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (48-72h) Inoculation->Incubation MIC_Determination Visual MIC Determination Incubation->MIC_Determination OD_Reading OD Reading (Microplate Reader) Incubation->OD_Reading Inhibition_Calculation % Inhibition Calculation OD_Reading->Inhibition_Calculation IC50_Calculation IC50 Calculation (Dose-Response Curve) Inhibition_Calculation->IC50_Calculation

Workflow for determining the antifungal activity of this compound.

Putative Mechanism of Action and Signaling Pathway

While the precise molecular targets and signaling pathways affected by this compound have not been empirically determined, a putative mechanism can be proposed based on the known antifungal action of other macrolide antibiotics. Many antifungal macrolides function by disrupting the integrity of the fungal cell membrane.

A primary target for this class of compounds is often ergosterol , the major sterol component of fungal cell membranes. By binding to ergosterol, macrolides can induce the formation of pores or channels in the membrane. This leads to increased membrane permeability, leakage of essential ions and small molecules, and ultimately, fungal cell death.

The disruption of membrane integrity and the subsequent ionic imbalance can trigger a cascade of downstream cellular stress responses. However, the primary mode of action is believed to be the direct physical damage to the cell membrane.

Proposed Signaling Pathway of this compound Action

Putative_Signaling_Pathway CladosporideD This compound Ergosterol Ergosterol (in Fungal Cell Membrane) CladosporideD->Ergosterol Binding Pore_Formation Pore Formation & Membrane Disruption Ergosterol->Pore_Formation Induces Ion_Leakage Leakage of K+ and other ions Pore_Formation->Ion_Leakage Results in Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

A putative signaling pathway for the antifungal action of this compound.

Conclusion

This compound represents a promising novel macrolide with potent antifungal activity, particularly against the plant pathogen Pyricularia oryzae. The data presented in this guide underscore its potential for further research and development as an antifungal agent. Future studies should focus on elucidating the precise molecular mechanism of action, identifying its specific cellular targets, and evaluating its efficacy and safety in preclinical models. A thorough understanding of its interaction with fungal signaling pathways will be critical for its optimization and potential clinical or agricultural applications.

References

Antifungal Spectrum of Cladosporide D Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cladosporide D, a 12-membered macrolide antibiotic isolated from the endophytic fungus Cladosporium sp. FT-0012, has demonstrated notable antifungal activity against significant plant pathogens. This technical guide provides a comprehensive overview of the current knowledge on the antifungal spectrum of this compound, including quantitative data, detailed experimental protocols, and a visualization of a key fungal signaling pathway potentially targeted by antifungal compounds.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against key fungal plant pathogens. The available data, primarily the half-maximal inhibitory concentration (IC50), is summarized in the table below. This allows for a direct comparison of its potency against different fungal species.

Fungal SpeciesCommon DiseaseIC50 (µg/mL)Reference
Pyricularia oryzaeRice Blast0.15[1]
Mucor racemosusA common saprophytic fungus, can cause post-harvest decay29[1]

Experimental Protocols

The following is a detailed methodology for determining the in vitro antifungal activity of this compound, based on standard micro-dilution broth assays commonly used for evaluating antifungal compounds against plant pathogens.

Fungal Strains and Culture Conditions
  • Pathogens: Pyricularia oryzae and other relevant plant pathogenic fungi are obtained from a reputable culture collection.

  • Culture Medium: Fungi are maintained on Potato Dextrose Agar (PDA) plates.

  • Incubation: Cultures are incubated at 25-28°C for 7-14 days to promote sporulation.

Inoculum Preparation
  • Fungal spores are harvested from the PDA plates by flooding the surface with sterile distilled water containing 0.05% (v/v) Tween 80.

  • The surface is gently scraped with a sterile loop to dislodge the spores.

  • The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 spores/mL in a suitable liquid medium, such as Potato Dextrose Broth (PDB).

Micro-dilution Broth Assay
  • Preparation of Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in PDB in a 96-well microtiter plate. The final concentrations typically range from 0.1 to 100 µg/mL.

  • Inoculation: Each well is inoculated with the prepared fungal spore suspension.

  • Controls:

    • Positive Control: A known fungicide (e.g., Amphotericin B) is used as a positive control.

    • Negative Control: Wells containing only the culture medium and the fungal inoculum (with the same concentration of DMSO used for the test compound) serve as a negative control for fungal growth.

    • Blank: Wells containing only the culture medium are used as a blank for spectrophotometric readings.

  • Incubation: The microtiter plates are incubated at 25-28°C for 48-72 hours.

  • Data Analysis: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated using the following formula:

    • % Inhibition = [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] * 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis pathogen Plant Pathogen Culture (e.g., Pyricularia oryzae) spore_harvest Spore Harvesting and Suspension pathogen->spore_harvest inoculation Inoculation with Spore Suspension spore_harvest->inoculation cladosporide_d This compound Stock Solution dilution Serial Dilution in 96-well Plate cladosporide_d->dilution dilution->inoculation incubation Incubation (48-72h) inoculation->incubation od_reading Optical Density Measurement incubation->od_reading inhibition_calc Calculation of % Growth Inhibition od_reading->inhibition_calc ic50 IC50 Determination inhibition_calc->ic50

Experimental workflow for determining the antifungal activity of this compound.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against plant pathogenic fungi has not been elucidated in the currently available scientific literature. However, based on the known mechanisms of other macrolide antifungals, a potential mode of action involves the disruption of the fungal cell membrane. Polyene macrolides, for example, bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.

While the specific signaling pathways in plant pathogens affected by this compound are unknown, several key pathways are common targets for antifungal agents. The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for fungal development, stress response, and pathogenesis, and represents a hypothetical target for antifungal compounds.

signaling_pathway cluster_input External Stimuli cluster_mapk MAPK Cascade cluster_output Cellular Response stimulus Environmental Stress (e.g., Osmotic, Oxidative) mapkkk MAP Kinase Kinase Kinase stimulus->mapkkk mapkk MAP Kinase Kinase mapkkk->mapkk mapk MAP Kinase mapkk->mapk transcription_factor Transcription Factor Activation mapk->transcription_factor gene_expression Gene Expression (Pathogenicity, Stress Response) transcription_factor->gene_expression cladosporide_d This compound (Hypothetical Target) cladosporide_d->mapkkk Inhibition cladosporide_d->mapkk Inhibition cladosporide_d->mapk Inhibition

Hypothetical inhibition of a fungal MAPK signaling pathway by this compound.

Disclaimer: The targeting of the MAPK pathway by this compound is hypothetical and serves as an example of a potential mechanism of action. Further research is required to determine the specific molecular targets of this compound in plant pathogenic fungi.

Conclusion and Future Directions

This compound exhibits potent antifungal activity against the major plant pathogen Pyricularia oryzae. The limited data available suggests its potential as a lead compound for the development of novel fungicides. Future research should focus on:

  • Expanding the Antifungal Spectrum: Evaluating the efficacy of this compound against a broader range of economically important plant pathogenic fungi.

  • Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of antifungal activity.

  • In Planta Studies: Assessing the protective and curative efficacy of this compound in controlling plant diseases under greenhouse and field conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antifungal potency and spectrum.

This technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound as a novel antifungal agent for plant disease management. The promising initial findings warrant further investigation to fully realize its agricultural applications.

References

The Antifungal Mechanism of Cladosporide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide D, a 12-membered macrolide antibiotic isolated from Cladosporium sp., has demonstrated significant antifungal activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action of this compound as an antifungal agent. It consolidates available quantitative data, details relevant experimental protocols for further investigation, and visualizes the proposed molecular interactions and cellular pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of novel antifungal agents and the development of new therapeutic strategies.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal compounds with unique mechanisms of action. This compound, a natural product belonging to the 12-membered macrolide class, has been identified as a promising antifungal agent. Its chemical structure is (E)-2-dodecen-5-hydroxy-11-olide-4-one. This guide aims to provide an in-depth analysis of its antifungal properties and putative mechanism of action, drawing from existing literature on this compound and related macrolide antibiotics.

Antifungal Activity of this compound

This compound has shown potent and selective antifungal activity. The following table summarizes the available quantitative data on its efficacy.

Fungal SpeciesAssay TypePotency MetricValueReference
Pyricularia oryzaeMycelial Growth InhibitionIC500.15 µg/mL[1]
Mucor racemosusMycelial Growth InhibitionIC5029 µg/mL[1]

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, its structural classification as a macrolide provides a strong basis for a hypothesized mechanism of action. Antifungal macrolides, particularly polyene macrolides, are known to interact with ergosterol, a primary sterol component of fungal cell membranes[2]. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and leading to cell death.

Based on this established precedent, the proposed mechanism of action for this compound is as follows:

  • Ergosterol Binding: this compound is hypothesized to bind to ergosterol within the fungal cell membrane. The specificity for ergosterol over cholesterol (the primary sterol in mammalian cell membranes) is a key factor in the selective toxicity of many antifungal agents.

  • Membrane Disruption: The binding of multiple this compound molecules to ergosterol is thought to induce a conformational change in the membrane structure, leading to the formation of pores or ion channels.

  • Loss of Membrane Integrity: These pores disrupt the osmotic balance of the cell, causing the leakage of essential intracellular components such as ions (K+, Na+) and small organic molecules.

  • Cellular Stress and Death: The loss of ionic gradients and essential molecules triggers a cascade of cellular stress responses and ultimately leads to fungal cell death.

The following diagram illustrates the proposed mechanism of action of this compound at the fungal cell membrane.

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ergosterol Ergosterol phospholipid Phospholipid pore Membrane Pore ergosterol->pore Pore Formation membrane_matrix cladosporide_d This compound cladosporide_d->ergosterol Binding ions Ions (K+, Na+) cell_death Cell Death ions->cell_death Leads to pore->ions Leakage

Caption: Proposed mechanism of this compound action on the fungal cell membrane.

Key Fungal Signaling Pathways Potentially Involved

Disruption of the cell membrane by this compound would likely activate several stress response signaling pathways within the fungal cell as it attempts to counteract the damage. While direct evidence for this compound's influence on these pathways is not yet available, the following are highly probable to be involved:

  • Cell Wall Integrity (CWI) Pathway: This MAPK (Mitogen-Activated Protein Kinase) cascade is a primary response to cell surface stress. Damage to the cell membrane would trigger this pathway to remodel the cell wall as a compensatory measure.

  • High Osmolarity Glycerol (HOG) Pathway: The leakage of ions and subsequent osmotic imbalance would strongly activate the HOG pathway, which regulates the production of glycerol to counteract osmotic stress.

  • Calcineurin Pathway: This pathway is crucial for maintaining ion homeostasis and is often activated in response to membrane stress induced by antifungal drugs.

The following diagram illustrates the potential activation of these key signaling pathways in response to this compound-induced membrane damage.

cladosporide_d This compound membrane_damage Cell Membrane Damage cladosporide_d->membrane_damage cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_damage->cwi_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway membrane_damage->hog_pathway calcineurin_pathway Calcineurin Pathway membrane_damage->calcineurin_pathway cell_wall_remodeling Cell Wall Remodeling cwi_pathway->cell_wall_remodeling osmotic_stress_response Osmotic Stress Response hog_pathway->osmotic_stress_response ion_homeostasis Ion Homeostasis Regulation calcineurin_pathway->ion_homeostasis

Caption: Fungal stress response pathways likely activated by this compound.

Detailed Experimental Protocols

To further investigate the mechanism of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolates (Pyricularia oryzae, Mucor racemosus)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Vortex mixer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Fungal Membrane Integrity Assay

This protocol utilizes a fluorescent dye that can only enter cells with compromised membranes.

Objective: To assess the ability of this compound to disrupt fungal cell membrane integrity.

Materials:

  • This compound

  • Fungal cell suspension

  • Propidium Iodide (PI) or SYTOX Green stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Fungal Cell Preparation:

    • Grow the fungus in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a defined density.

  • Treatment:

    • Treat the fungal cell suspension with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).

    • Include a positive control (e.g., heat-killed cells or treatment with a known membrane-disrupting agent) and a negative control (untreated cells).

    • Incubate for a defined period (e.g., 1-4 hours).

  • Staining:

    • Add the fluorescent dye (e.g., PI to a final concentration of 5 µg/mL) to each sample.

    • Incubate in the dark for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Ergosterol Binding Assay

This protocol is a conceptual workflow to investigate the direct interaction of this compound with ergosterol.

Objective: To determine if this compound directly binds to ergosterol.

Materials:

  • This compound

  • Ergosterol

  • Cholesterol (as a negative control)

  • Spectrophotometer or other suitable analytical instrument (e.g., HPLC, Surface Plasmon Resonance)

Procedure (Conceptual Workflow):

  • Spectrophotometric Shift Assay:

    • Prepare solutions of this compound in a suitable buffer.

    • Record the UV-Vis absorption spectrum of this compound.

    • Titrate the this compound solution with increasing concentrations of ergosterol and record the spectrum after each addition.

    • A shift in the absorption maximum or a change in absorbance would suggest an interaction.

    • Repeat the experiment with cholesterol to assess specificity.

  • Chromatographic or Biophysical Methods:

    • More advanced techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be employed to quantify the binding affinity and kinetics between this compound and ergosterol.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's antifungal mechanism of action.

start Start: this compound Identified as Antifungal mic_determination Determine MIC against a panel of fungi start->mic_determination mechanism_hypothesis Hypothesize Mechanism (Membrane Disruption) mic_determination->mechanism_hypothesis membrane_integrity_assay Membrane Integrity Assay (PI/SYTOX Green) mechanism_hypothesis->membrane_integrity_assay ergosterol_binding_assay Ergosterol Binding Assay mechanism_hypothesis->ergosterol_binding_assay signaling_pathway_analysis Analyze Activation of Stress Pathways (Western Blot, qPCR) membrane_integrity_assay->signaling_pathway_analysis target_identification Definitive Target Identification (e.g., Affinity Chromatography) ergosterol_binding_assay->target_identification signaling_pathway_analysis->target_identification conclusion Elucidate Full Mechanism of Action target_identification->conclusion

Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.

Conclusion

This compound is a promising antifungal agent with potent activity against key fungal pathogens. While its precise mechanism of action requires further detailed investigation, the available evidence strongly suggests that it functions by disrupting the fungal cell membrane through interaction with ergosterol. The experimental protocols and workflows outlined in this guide provide a clear path for future research to definitively elucidate its molecular target and the downstream cellular consequences. A thorough understanding of its mechanism will be crucial for its potential development as a novel therapeutic agent to combat the growing challenge of fungal infections.

References

In Vitro Efficacy of Cladosporide D Against Pyricularia oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyricularia oryzae, the causative agent of rice blast disease, poses a significant threat to global food security. The development of novel antifungal agents is crucial for effective disease management. This technical guide provides an in-depth overview of the in vitro efficacy of Cladosporide D, a 12-membered macrolide antibiotic, against Pyricularia oryzae. While direct and extensive research on this specific interaction is limited, existing data indicates potent antifungal activity. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing in vitro efficacy, and visualizes key signaling pathways in P. oryzae that may serve as potential targets for this compound.

Quantitative Data Summary

This compound has demonstrated significant inhibitory effects on the growth of Pyricularia oryzae in vitro. The available data on its efficacy is presented below.

CompoundTarget OrganismEfficacy MetricValueReference
This compoundPyricularia oryzaeIC₅₀0.15 µg/mL[1]
This compoundMucor racemosusIC₅₀29 µg/mL[1]

Note: The IC₅₀ (Inhibitory Concentration 50%) value represents the concentration of a drug that is required for 50% inhibition of in vitro growth.

Detailed Experimental Protocols

The following protocols are based on established methodologies for in vitro antifungal susceptibility testing against Pyricularia oryzae and can be adapted for the evaluation of this compound.

Poisoned Food Technique for Mycelial Growth Inhibition Assay

This method is widely used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.

Materials:

  • Pure culture of Pyricularia oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Incorporation of this compound: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). A solvent control (PDA with the solvent alone) and a negative control (PDA without any additions) should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of a 7-day-old culture of P. oryzae, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each petri dish.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((dc - dt) / dc) * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Pyricularia oryzae spore suspension (1 x 10⁵ conidia/mL)

  • Potato Dextrose Broth (PDB) medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Spore Suspension: Harvest conidia from a 10-14 day old culture of P. oryzae grown on a suitable sporulation medium. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in PDB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the spore suspension to each well. Include a positive control (spores in PDB without this compound) and a negative control (PDB only).

  • Incubation: Incubate the microtiter plate at 25°C for 48-96 hours in the dark.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at 450 nm using a microplate reader.

Visualizations of Potential Target Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate potential signaling pathways in Pyricularia oryzae that could be targeted by antifungal compounds like this compound, as well as a general workflow for in vitro antifungal screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis cluster_results Results start Start culture Pure Culture of P. oryzae start->culture compound This compound Stock Solution start->compound media Prepare Growth Medium start->media poisoned_food Poisoned Food Technique culture->poisoned_food microdilution Broth Microdilution culture->microdilution compound->poisoned_food compound->microdilution media->poisoned_food media->microdilution measure_growth Measure Mycelial Growth poisoned_food->measure_growth determine_mic Determine MIC microdilution->determine_mic calculate_inhibition Calculate % Inhibition measure_growth->calculate_inhibition end End determine_mic->end calculate_ec50 Calculate EC50 calculate_inhibition->calculate_ec50 calculate_ec50->end

Caption: Experimental workflow for in vitro antifungal screening.

tor_pathway Cladosporide_D This compound TOR_Complex TOR Signaling Complex Cladosporide_D->TOR_Complex Inhibition? Protein_Synthesis Protein Synthesis TOR_Complex->Protein_Synthesis Cell_Growth Cell Growth & Proliferation TOR_Complex->Cell_Growth Autophagy Autophagy TOR_Complex->Autophagy Inhibition

Caption: Hypothetical inhibition of the TOR signaling pathway.

cell_wall_pathway Cladosporide_D This compound Glucan_Synthase β(1,3)-Glucan Synthase Cladosporide_D->Glucan_Synthase Inhibition? Chitin_Synthase Chitin Synthase Cladosporide_D->Chitin_Synthase Inhibition? Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Chitin_Synthase->Cell_Wall_Integrity

Caption: Potential disruption of cell wall biosynthesis.

melanin_pathway Cladosporide_D This compound PKS Polyketide Synthase Cladosporide_D->PKS Inhibition? Scytalone_Dehydratase Scytalone Dehydratase Cladosporide_D->Scytalone_Dehydratase Inhibition? Melanin_Biosynthesis Melanin Biosynthesis PKS->Melanin_Biosynthesis Scytalone_Dehydratase->Melanin_Biosynthesis Appressorium_Function Appressorium Function Melanin_Biosynthesis->Appressorium_Function

Caption: Possible interference with melanin biosynthesis.

Conclusion

The available data, though limited, strongly suggests that this compound is a potent inhibitor of Pyricularia oryzae in vitro. The IC₅₀ value of 0.15 µg/mL indicates high efficacy and warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for future studies to confirm and expand upon these findings, including determining the minimum inhibitory concentration (MIC) and elucidating the mechanism of action. The visualized signaling pathways represent plausible targets for this compound, offering avenues for mechanistic studies. Further research into the in vivo efficacy and toxicological profile of this compound is essential to evaluate its potential as a novel agrochemical for the control of rice blast disease.

References

Cladosporide D: A Potential Therapeutic Agent Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cladosporide D, a 12-membered macrolide antibiotic, has been identified as a promising natural product with significant biological activity. First isolated from the fermentation broth of Cladosporium sp. FT-0012, its structure has been elucidated as (E)-2-dodecen-5-hydroxy-11-olide-4-one.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its potential therapeutic applications. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Antifungal Activity: The Primary Therapeutic Indication

The most well-documented therapeutic potential of this compound lies in its potent antifungal properties. Initial studies have demonstrated its excellent inhibitory activity against key fungal pathogens.

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of fungal growth. The reported IC50 values highlight its efficacy, particularly against Pyricularia oryzae, the causative agent of rice blast disease.

Fungal StrainIC50 (µg/mL)
Pyricularia oryzae0.15[2]
Mucor racemosus29[2]

Table 1: Antifungal Activity of this compound

Experimental Protocols for Antifungal Assays

The following provides a detailed methodology for assessing the antifungal activity of this compound, based on standard practices for in vitro antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) of this compound against a panel of fungal strains.

Materials:

  • This compound (isolated and purified)

  • Target fungal strains (e.g., Pyricularia oryzae, Mucor racemosus)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (for optical density readings)

  • Sterile diluents (e.g., dimethyl sulfoxide (DMSO) for initial compound dissolution, sterile water or saline)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on appropriate agar plates to obtain sporulating cultures.

    • Spores or conidia are harvested and suspended in sterile saline or culture medium.

    • The suspension is filtered to remove mycelial fragments.

    • The concentration of the spore suspension is adjusted to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared by dissolving a known weight of the compound in a minimal amount of DMSO.

    • Serial two-fold dilutions of the stock solution are prepared in the liquid culture medium in the wells of a 96-well microtiter plate. The final concentration range should be chosen to encompass the expected IC50/MIC values.

    • Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (culture medium only).

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate (except for the negative control).

    • The plate is incubated at an optimal temperature for the growth of the specific fungal strain (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determination of Fungal Growth Inhibition:

    • Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • The percentage of growth inhibition is calculated for each concentration of this compound relative to the positive control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum inoculation Inoculation of Microtiter Plate prep_fungi->inoculation prep_compound Prepare this compound Dilutions prep_compound->inoculation incubation Incubation inoculation->incubation measurement Measure Fungal Growth (OD) incubation->measurement calculation Calculate % Inhibition measurement->calculation determination Determine IC50 Value calculation->determination

Antifungal susceptibility testing workflow.

Other Potential Therapeutic Applications: An Unexplored Frontier

While the antifungal activity of this compound is established, its potential in other therapeutic areas such as oncology, inflammation, and neuroprotection remains largely unexplored. The broader family of natural products derived from Cladosporium species has demonstrated a wide range of biological activities, including cytotoxic, antibacterial, antiviral, and enzyme-inhibitory effects. This suggests that this compound may also possess other, as-yet-undiscovered, therapeutic properties. Further research is warranted to investigate these possibilities.

Mechanism of Action and Signaling Pathways: A Knowledge Gap

To date, the specific mechanism of action by which this compound exerts its antifungal effects has not been elucidated. Similarly, there is no information available regarding its interaction with cellular signaling pathways. Understanding these molecular mechanisms is a critical next step in the development of this compound as a therapeutic agent. Future research should focus on target identification and pathway analysis to unravel how this macrolide inhibits fungal growth.

signaling_pathway Cladosporide_D This compound Unknown_Target Unknown Molecular Target(s) in Fungal Cell Cladosporide_D->Unknown_Target Binding/Interaction Downstream_Effects Inhibition of Essential Cellular Processes Unknown_Target->Downstream_Effects Signal Transduction (?) Fungal_Growth_Inhibition Fungal Growth Inhibition Downstream_Effects->Fungal_Growth_Inhibition

Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as an antifungal agent, with potent activity against important plant and opportunistic fungal pathogens. The quantitative data presented in this guide underscore its efficacy. However, to fully realize its therapeutic potential, several key areas require further investigation. The elucidation of its mechanism of action and the exploration of its activity in other therapeutic areas are paramount. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their future studies of this promising natural product. Continued research into this compound and other metabolites from Cladosporium species holds the promise of discovering novel therapeutic leads for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D is a 12-membered macrolide antibiotic that has demonstrated notable antifungal properties.[1] Isolated from the fungus Cladosporium sp. FT-0012, this natural product belongs to a larger family of cladosporide compounds, some of which also exhibit biological activities. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents, and the unique structural features and biological profile of this compound and its related compounds make them promising candidates for further investigation and development.

This technical guide provides an in-depth review of the current literature on this compound and its analogs, with a focus on their chemical synthesis, biological activities, and proposed mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Chemical Synthesis

The enantioselective synthesis of (ent)-Cladosporide D, the enantiomer of the natural product, has been achieved in 11-15 steps starting from 1-nonyne.[2] This synthetic route employs two key asymmetric reactions: a Noyori asymmetric ynone reduction and a Sharpless asymmetric dihydroxylation.[2]

Experimental Protocol: Enantioselective Synthesis of (ent)-Cladosporide D

The following is a generalized protocol based on the reported synthesis.[2] Detailed experimental conditions and characterization data can be found in the original publication.

Key Steps:

  • Alkyne Zipper Reaction: 1-nonyne undergoes an alkyne zipper reaction to reposition the alkyne functionality.

  • Ynone Formation: The resulting terminal alkyne is converted to an ynone.

  • Noyori Asymmetric Ynone Reduction: The ynone is asymmetrically reduced to the corresponding propargyl alcohol using a BINAP-Ru(II) catalyst. This step is crucial for establishing the stereochemistry at one of the chiral centers.

  • Dienoate Formation: The propargyl alcohol is further elaborated to a dienoate intermediate.

  • Sharpless Asymmetric Dihydroxylation: The dienoate undergoes a Sharpless asymmetric dihydroxylation to introduce two adjacent hydroxyl groups with specific stereochemistry, using an osmium catalyst and a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL).

  • Lactonization and Deprotection: The resulting diol is then cyclized to form the 12-membered macrolactone ring, followed by deprotection steps to yield (ent)-Cladosporide D.

Synthesis_Workflow start 1-Nonyne alkyne_zipper Alkyne Zipper Reaction start->alkyne_zipper ynone_formation Ynone Formation alkyne_zipper->ynone_formation noyori Noyori Asymmetric Ynone Reduction ynone_formation->noyori dienoate_formation Dienoate Formation noyori->dienoate_formation sharpless Sharpless Asymmetric Dihydroxylation dienoate_formation->sharpless cyclization Lactonization & Deprotection sharpless->cyclization end (ent)-Cladosporide D cyclization->end

Key stages in the enantioselective synthesis of (ent)-Cladosporide D.

Biological Activity and Quantitative Data

This compound has demonstrated potent antifungal activity against specific fungal pathogens. Its related compounds, Cladosporide A, B, and C, which are pentanorlanostane derivatives, also exhibit antifungal properties, particularly against Aspergillus fumigatus.[3][4][5]

Antifungal Activity of this compound and Related Compounds
CompoundTarget OrganismActivityValueReference
This compound Pyricularia oryzaeIC500.15 µg/mL[1]
Mucor racemosusIC5029 µg/mL[1]
Cladosporide A Aspergillus fumigatusIC800.5-4.0 µg/mL[3]
Aspergillus fumigatusAntifungal6.25 µ g/disc [1]
Cladosporide B Aspergillus fumigatusAntifungal3 µ g/disc (11 mm inhibition)[4]
Cladosporide C Aspergillus fumigatusAntifungal1.5 µ g/disc (11 mm inhibition)[4]
Experimental Protocols: Antifungal Susceptibility Testing

1. Assay against Pyricularia oryzae (Rice Blast Fungus)

A common method for assessing antifungal activity against P. oryzae is the mycelial growth inhibition assay.

  • Culture Preparation: P. oryzae is cultured on a suitable medium such as potato dextrose agar (PDA) at 25-28°C for 7-10 days.[6]

  • Inoculum Preparation: A mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing culture.

  • Assay: The mycelial plug is placed on fresh PDA plates containing various concentrations of the test compound. A control plate without the compound is also prepared.

  • Incubation and Measurement: The plates are incubated at 25-28°C, and the radial growth of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to the control.[7]

2. Assay against Mucor racemosus

Broth microdilution methods are commonly used to determine the minimum inhibitory concentration (MIC) against Mucor species.

  • Culture Preparation: M. racemosus is grown on a suitable agar medium.

  • Inoculum Preparation: A spore suspension is prepared and the concentration is adjusted to a standard level (e.g., 1 x 10^4 CFU/mL).[8]

  • Assay: The assay is performed in 96-well microtiter plates. Each well contains a defined concentration of the test compound diluted in a suitable broth medium (e.g., RPMI-1640). The spore suspension is then added to each well.

  • Incubation and Measurement: The plates are incubated at 35-37°C for 24-48 hours. The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[9][10][11]

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other macrolide antifungals, a plausible hypothesis is that it disrupts the fungal cell membrane. Many antifungal macrolides, particularly polyenes, bind to ergosterol, a key sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular contents, ultimately leading to cell death.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore disruption Membrane Disruption pore->disruption cladosporide_d This compound cladosporide_d->ergosterol Binds to leakage Leakage of Cellular Contents disruption->leakage cell_death Fungal Cell Death leakage->cell_death

Proposed mechanism of action for this compound on the fungal cell membrane.

Further research is required to confirm this proposed mechanism and to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells. Investigating its effect on ergosterol biosynthesis and observing morphological changes in the fungal cell membrane upon treatment would be critical next steps.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with significant antifungal activity. The successful enantioselective synthesis of (ent)-Cladosporide D opens avenues for the generation of analogs and for structure-activity relationship (SAR) studies to optimize its antifungal potency and spectrum.

Future research should focus on:

  • Detailed Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • Broad-Spectrum Antifungal Screening: Evaluating the activity of this compound and its analogs against a wider range of clinically relevant and drug-resistant fungal pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to identify key structural features required for antifungal activity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising compounds in animal models of fungal infections.

A deeper understanding of this fascinating class of macrolides will be instrumental in the development of new and effective antifungal therapies to combat the growing threat of fungal infections.

References

An In-depth Technical Guide to Cladosporide D and Other Metabolites from Marine-Derived Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to yield novel therapeutic agents. Among these, marine-derived fungi have emerged as a prolific source of structurally unique and biologically active secondary metabolites. This technical guide focuses on Cladosporide D, a notable macrolide, and other bioactive compounds isolated from marine fungi, providing a comprehensive overview of their biological activities, the experimental protocols for their study, and insights into their potential mechanisms of action.

Quantitative Bioactivity of this compound and Other Marine Fungal Metabolites

The following tables summarize the quantitative data on the biological activities of this compound and other selected metabolites from marine-derived fungi. This data is essential for comparing the potency and spectrum of activity of these compounds.

Table 1: Antifungal and Cytotoxic Activity of this compound

CompoundTarget Organism/Cell LineActivity TypeValueReference
This compoundPyricularia oryzaeAntifungalIC50: 0.15 µg/mL[1]
This compoundMucor racemosusAntifungalIC50: 29 µg/mL[1]

Table 2: Bioactivity of Other Metabolites from Marine-Derived Cladosporium Species

CompoundFungal SourceTarget Organism/Cell LineActivity TypeValueReference
Sporiolide ACladosporium sp.Murine lymphoma L1210 cellsCytotoxicity-[2]
Sporiolide ACryptococcus neoformansAntifungal-[2]
Sporiolide ANeurospora crassaAntifungal-[2]
Sporiolide BCladosporium sp.Murine lymphoma L1210 cellsCytotoxicity-[2]
Cladosporilactam ACladosporium sp.HeLa (cervical cancer)CytotoxicityIC50: 0.76 µM[3]
Dendrodolide ACladosporium sp.Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas putida, Nocardia brasiliensis, Vibrio parahaemolyticusAntibacterialMIC: 3.13-25.0 µM[4]
Dendrodolide CCladosporium sp.Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas putida, Nocardia brasiliensis, Vibrio parahaemolyticusAntibacterialMIC: 3.13-25.0 µM[4]
Dendrodolide MCladosporium sp.Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas putida, Nocardia brasiliensis, Vibrio parahaemolyticusAntibacterialMIC: 3.13-25.0 µM[4]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H38O3[5]
Molecular Weight386 g/mol [5]

Experimental Protocols

This section provides detailed methodologies for the isolation of metabolites from marine-derived fungi and for assessing their antifungal activity.

Protocol 1: General Procedure for the Isolation and Purification of Secondary Metabolites from Marine-Derived Fungi

This protocol outlines a general workflow for the extraction and purification of bioactive compounds from fungal cultures.[6][7][8]

1. Fungal Cultivation:

  • Inoculate the desired marine-derived fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt) or on a solid-state medium (e.g., rice medium).[6]

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period sufficient for metabolite production (typically 2-4 weeks).

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • For the culture broth: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of metabolites.

  • For the mycelium: Dry the mycelial mass and then extract with a solvent system, often starting with a nonpolar solvent and progressing to more polar solvents (e.g., hexane, ethyl acetate, methanol).

3. Concentration and Fractionation:

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

  • Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) to separate the extract into fractions.

4. Purification:

  • Monitor the fractions for biological activity using a relevant bioassay.

  • Purify the active fractions further using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and a specific solvent system to isolate the pure compounds.

5. Structure Elucidation:

  • Determine the chemical structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a purified compound against a fungal pathogen.[9][10][11][12]

1. Preparation of Fungal Inoculum:

  • Culture the fungal test organism on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient growth is observed.

  • Prepare a fungal spore or yeast cell suspension in sterile saline or broth.

  • Adjust the concentration of the suspension to a standardized level (e.g., using a spectrophotometer to achieve a specific optical density, which corresponds to a known cell/spore count).

2. Preparation of Compound Dilutions:

  • Dissolve the purified compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add a standardized volume of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include positive control wells (fungus with no compound) and negative control wells (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • After incubation, visually inspect the wells for fungal growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

  • For more quantitative results, the optical density of each well can be measured using a microplate reader.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway targeted by this compound has not yet been fully elucidated, many bioactive compounds from marine-derived fungi are known to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. The NF-κB, PI3K/Akt, and MAPK pathways are common targets.[3][13][14][15][16][17][18][19][20][21][22][23]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response, cell survival, and proliferation.[4][13][24] Many marine natural products have been shown to inhibit this pathway, often by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB dimer.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene_expression Induces Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Marine_Metabolite Marine Fungal Metabolite Marine_Metabolite->IKK_complex Inhibits Marine_Metabolite->NFkB Inhibits Translocation Marine_Metabolite->Proteasome Inhibits

Caption: Inhibition of the NF-κB signaling pathway by marine fungal metabolites.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the discovery of bioactive metabolites from marine-derived fungi.

Bioactivity_Workflow Start Marine Fungus Isolation Cultivation Fungal Cultivation (Liquid or Solid Media) Start->Cultivation Extraction Extraction of Metabolites Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Bioactivity Screening (e.g., Antifungal, Cytotoxic) Crude_Extract->Bioassay Fractionation Fractionation (e.g., Column Chromatography) Bioassay->Fractionation Active End Lead Compound Identification Bioassay->End Inactive Active_Fractions Active Fractions Fractionation->Active_Fractions Purification Purification (e.g., HPLC) Active_Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Mechanism_Study Mechanism of Action Studies Pure_Compound->Mechanism_Study Structure_Elucidation->End Mechanism_Study->End

Caption: A typical workflow for the discovery of bioactive marine fungal metabolites.

Conclusion

Marine-derived fungi represent a vast and promising resource for the discovery of novel therapeutic agents. This compound and other metabolites from these organisms have demonstrated significant biological activities, warranting further investigation for their potential applications in medicine and agriculture. The protocols and data presented in this guide provide a framework for researchers to explore this exciting field. Future research should focus on elucidating the specific mechanisms of action of these compounds and optimizing their production for potential clinical and commercial development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp. FT-0012. As a member of the macrolide class of natural products, it has garnered interest for its biological activities, particularly its antifungal properties. This document provides detailed methodologies for the isolation and purification of this compound from fungal cultures, presents its known biological activity in a structured format, and illustrates the general workflow and proposed mechanism of action.

Data Presentation

Table 1: Antifungal Activity of this compound
Fungal SpeciesIC50 (µg/mL)Reference
Pyricularia oryzae0.15[1]
Mucor racemosus29[1]

Experimental Protocols

The following protocols are based on the methods described in the original isolation of this compound and other similar fungal macrolides.

Protocol 1: Fungal Fermentation and Extraction of Crude Metabolites

Objective: To cultivate Cladosporium sp. and perform an initial solvent extraction to obtain a crude extract containing this compound.

Materials:

  • Pure culture of Cladosporium sp. FT-0012

  • Potato Dextrose Broth (PDB) or a similar suitable liquid fermentation medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

Procedure:

  • Inoculate a suitable volume of sterile PDB medium with a pure culture of Cladosporium sp. FT-0012.

  • Incubate the culture at 25-28°C for 14-21 days with shaking at 150 rpm to ensure proper aeration and growth.

  • After the incubation period, separate the mycelium from the fermentation broth by filtration.

  • Lyophilize the mycelium.

  • Extract the lyophilized mycelium and the fermentation broth separately with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 2: Initial Purification by Open Column Chromatography

Objective: To perform a preliminary separation of the crude extract to enrich the fraction containing this compound.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for normal-phase) or ODS (Octadecylsilane) silica gel (for reversed-phase)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of the chosen stationary phase (e.g., ODS silica gel) in the initial mobile phase solvent.

  • Pack the chromatography column with the slurry.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity. For ODS (reversed-phase), a common gradient is from water to methanol.

  • Collect fractions of a defined volume using a fraction collector.

  • Analyze the collected fractions by TLC to identify those containing this compound.

  • Pool the fractions containing the compound of interest and concentrate using a rotary evaporator.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high purity of this compound.

Materials:

  • Enriched fraction from Protocol 2

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative reversed-phase column (e.g., C18)

  • HPLC-grade methanol

  • HPLC-grade water

  • Acetonitrile (optional)

Procedure:

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase of methanol and water to separate this compound from remaining impurities.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain the purified compound.

  • Verify the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Cladosporium sp. FT-0012 SolventExtraction Solvent Extraction (Ethyl Acetate) Fermentation->SolventExtraction Broth & Mycelium ODS_Chromatography ODS Column Chromatography SolventExtraction->ODS_Chromatography Crude Extract Prep_HPLC Preparative HPLC ODS_Chromatography->Prep_HPLC Enriched Fraction Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Purified Fractions

Caption: Workflow for the isolation and purification of this compound.

General Antifungal Mechanism of Macrolides

As specific signaling pathway information for this compound is not available, the following diagram illustrates the general mechanism of action for antifungal macrolides that target the fungal cell membrane and for antibacterial macrolides that target protein synthesis, which may be relevant to its antifungal activity.

antifungal_mechanism cluster_drug_target Mechanism of Action cluster_fungal_cell Fungal Cell CladosporideD This compound (Macrolide) Ribosome Fungal Ribosome (Protein Synthesis Machinery) CladosporideD->Ribosome Binds to ribosomal subunit Inhibition Inhibition of Protein Synthesis Protein_Synthesis Protein Synthesis Cell_Death Fungal Cell Growth Inhibition / Death Inhibition->Cell_Death Leads to

Caption: General mechanism of macrolide antibiotics inhibiting fungal protein synthesis.

References

Application Notes and Protocols for the Production of Cladosporide D from Cladosporium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D is a 12-membered macrolide antibiotic that has demonstrated notable antifungal properties, particularly against Pyricularia oryzae and Mucor racemosus[1]. This compound is a secondary metabolite produced by the fungus Cladosporium sp., specifically strain FT-0012[1][2][3]. The unique structure and biological activity of this compound make it a compound of interest for further investigation in drug development programs.

These application notes provide a comprehensive overview of the fermentation, extraction, and purification protocols for obtaining this compound from Cladosporium sp. While specific details for the FT-0012 strain are limited in publicly available literature, this document outlines established methodologies for the cultivation of Cladosporium species and the purification of fungal secondary metabolites.

Fermentation Protocol for Cladosporium sp.

The successful production of this compound is contingent on providing optimal culture conditions for the producing organism, Cladosporium sp. FT-0012. The following protocol is based on general knowledge of Cladosporium cultivation and secondary metabolite production.

Culture Media

Cladosporium species are known to grow well on a variety of standard fungal media[4][5]. For the production of secondary metabolites, a nutrient-rich medium is often employed. Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) are commonly used for the initial cultivation and maintenance of Cladosporium cultures[4]. For liquid fermentation and scaled-up production of this compound, a broth formulation is necessary.

Table 1: Suggested Liquid Fermentation Media Composition

ComponentConcentration (g/L)Purpose
Glucose20 - 40Carbon Source
Peptone5 - 10Nitrogen Source
Yeast Extract5 - 10Nitrogen and Vitamin Source
KH₂PO₄1Phosphorus Source and pH buffer
MgSO₄·7H₂O0.5Source of Magnesium ions
Trace Elements Solution1 mLProvides essential micronutrients

Note: The optimal media composition for this compound production by Cladosporium sp. FT-0012 may require further optimization.

Fermentation Conditions

The physical parameters of the fermentation process are critical for maximizing the yield of the target metabolite.

Table 2: Optimal Fermentation Parameters for Cladosporium sp.

ParameterOptimal RangeRationale
Temperature25 - 28 °COptimal growth temperature for most Cladosporium species[5].
pH5.5 - 6.5Slightly acidic pH is generally favorable for fungal growth and secondary metabolite production.
Agitation150 - 200 rpmEnsures proper mixing and aeration in liquid cultures.
Aeration1 vvm (volume of air per volume of medium per minute)Essential for the growth of this aerobic fungus.
Fermentation Time7 - 14 daysSecondary metabolite production typically occurs in the stationary phase of growth.
Experimental Workflow for Fermentation

The following diagram outlines the general workflow for the fermentation of Cladosporium sp. to produce this compound.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Fermentation cluster_Harvest Harvesting A Agar Plate Culture of Cladosporium sp. FT-0012 B Seed Culture (Liquid Medium) A->B Inoculation C Production Bioreactor B->C Inoculation D Fermentation (7-14 days) C->D Incubation E Centrifugation/ Filtration D->E F Separation of Biomass and Supernatant E->F

Caption: Fermentation workflow for this compound production.

Extraction and Purification Protocol

Following fermentation, this compound must be extracted from the culture broth and purified to isolate the pure compound. The original isolation of this compound involved solvent extraction, ODS (octadecylsilane) column chromatography, and preparative HPLC[1][6].

Extraction
  • Solvent Extraction: The fermentation broth is typically extracted with an organic solvent immiscible with water, such as ethyl acetate or butanol. This is usually performed multiple times to ensure complete extraction of the lipophilic macrolide.

  • Concentration: The organic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • ODS Column Chromatography: The crude extract is subjected to column chromatography using a reversed-phase silica gel (ODS). A gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with this compound are further purified by preparative HPLC. A C18 column is commonly used for macrolide purification. An isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) is employed to achieve high purity.

Table 3: Summary of Extraction and Purification Steps

StepMethodDetails
1. ExtractionLiquid-Liquid ExtractionFermentation broth extracted with ethyl acetate (3x).
2. ConcentrationRotary EvaporationOrganic phases pooled and solvent removed under vacuum.
3. Primary PurificationODS Column ChromatographyCrude extract fractionated using a water/methanol gradient.
4. Final PurificationPreparative HPLCFractions containing this compound purified on a C18 column.
Experimental Workflow for Extraction and Purification

The following diagram illustrates the steps involved in the extraction and purification of this compound.

Purification_Workflow A Fermentation Broth B Solvent Extraction (e.g., Ethyl Acetate) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E ODS Column Chromatography D->E F Enriched Fractions E->F G Preparative HPLC (C18 Column) F->G H Pure this compound G->H

Caption: Extraction and purification workflow for this compound.

Proposed Biosynthetic Pathway of this compound

This compound, as a 12-membered macrolide, is likely synthesized via a polyketide pathway. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain[7]. While the specific PKS responsible for this compound synthesis has not been characterized, a plausible pathway can be proposed based on the general mechanism of macrolide biosynthesis.

The biosynthesis is initiated with a starter unit, likely acetyl-CoA, which is then extended by five successive additions of malonyl-CoA. During this process, specific domains within the PKS may catalyze reductions of keto groups to hydroxyls and subsequent dehydrations to form double bonds. The final polyketide chain is then cyclized to form the 12-membered lactone ring of this compound.

Biosynthetic_Pathway cluster_Inputs Precursors Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) - Iterative Condensation - Reductions - Dehydrations Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Cyclization Thioesterase Domain (Cyclization) Polyketide->Cyclization Cladosporide_D This compound Cyclization->Cladosporide_D

Caption: Proposed biosynthetic pathway for this compound.

References

Application Notes and Protocols for the Quantification of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D is a 12-membered macrolide antibiotic produced by fungi of the genus Cladosporium. As a member of the macrolide class, this compound exhibits potential antifungal and other biological activities of interest to the pharmaceutical and agrochemical industries. Accurate and precise quantification of this compound in various matrices, such as fungal fermentation broths, crude extracts, and purified samples, is crucial for research, development, and quality control purposes.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Liquid Chromatography with Time-of-Flight Mass Spectrometry (LC-TOF-MS).

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₃₈O₃[1][2]
Molecular Weight386.57 g/mol [1][2]
Class12-membered macrolide antibiotic[3]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, acetonitrile, ethyl acetate, and chloroform. Sparingly soluble in water.

Experimental Protocols

Sample Preparation from Fungal Culture

A generalized protocol for the extraction of this compound from Cladosporium sp. culture is provided below. Optimization may be required depending on the specific fungal strain and culture conditions.

Materials:

  • Cladosporium sp. culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Centrifuge the fungal culture broth at 4000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • To the supernatant, add an equal volume of ethyl acetate and shake vigorously in a separatory funnel for 15 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with ethyl acetate.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to chromatographic analysis.

G cluster_extraction Extraction Workflow start Fungal Culture Broth centrifuge Centrifugation start->centrifuge separate Separate Mycelium and Supernatant centrifuge->separate extract Liquid-Liquid Extraction (Ethyl Acetate) separate->extract pool Pool Organic Layers extract->pool dry Dry with Na₂SO₄ pool->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Syringe Filter (0.22 µm) reconstitute->filter end Sample for Analysis filter->end

Caption: Workflow for the extraction of this compound from fungal culture.

Quantification by HPLC-DAD

This method is suitable for routine analysis and quantification of this compound in relatively clean samples or when high sensitivity is not required.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength 210 nm

Protocol:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject the prepared standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantification by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for trace-level detection.

Instrumentation and Conditions:

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)
Column C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 20-95% B; 5-6 min, 95% B; 6.1-7 min, 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z): 387.3 [M+H]⁺Product Ions (m/z): Quantifier - to be determined by infusion of standard; Qualifier - to be determined by infusion of standard.

Protocol:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound into the mass spectrometer.

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards in the range of 1 ng/mL to 500 ng/mL by diluting the stock solution with methanol.

  • Inject the standards and samples into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Analysis by LC-TOF-MS

This high-resolution mass spectrometry technique is useful for the identification and confirmation of this compound, as well as for untargeted metabolomics studies of fungal extracts.

Instrumentation and Conditions:

ParameterSetting
LC System Agilent 1200 Series HPLC or equivalent
MS System Agilent 6210 Time-of-Flight (TOF) MS or equivalent
Column C18 reverse-phase column (e.g., ZORBAX Eclipse XDB, 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A: 2 mM ammonium acetate in water with 1% formic acidB: Acetonitrile[4]
Gradient 0-20 min, 15-100% B; 20-25 min, 100% B; 25.1-30 min, 15% B[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 35°C
Injection Volume 5 µL[4]
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-1000[4]
Reference Masses Use of reference masses for continuous calibration is recommended for high mass accuracy.

Protocol:

  • Analyze the prepared samples using the LC-TOF-MS system.

  • Extract the ion chromatogram for the exact mass of the protonated molecule of this compound ([M+H]⁺, m/z 387.2897).

  • The presence of a peak at the expected retention time with the accurate mass confirms the identity of this compound.

  • Semi-quantitative analysis can be performed based on the peak area of the extracted ion chromatogram. For accurate quantification, a calibration curve with a standard is required.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Quantification

ParameterHPLC-DADLC-MS/MSLC-TOF-MS
Principle UV-Vis AbsorbanceMass-to-charge ratio (MRM)High-resolution mass-to-charge ratio
Selectivity ModerateHighVery High
Sensitivity (LOD) ~100 ng/mL~0.1 ng/mL~1 ng/mL
Linear Range 1 - 100 µg/mL1 - 500 ng/mL10 - 1000 ng/mL
Primary Use Routine quantificationTargeted quantification, trace analysisIdentification, confirmation, metabolomics
Cost LowHighVery High

Putative Signaling Pathway Inhibition by Macrolides

Macrolide antibiotics are known to possess anti-inflammatory and immunomodulatory properties, often through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. While the specific effects of this compound on this pathway have not been elucidated, a general model of macrolide-mediated NF-κB inhibition is presented below.

G cluster_pathway Putative Macrolide-Mediated NF-κB Inhibition stimulus Pro-inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases translocation Nuclear Translocation NFkB->translocation gene Gene Transcription translocation->gene cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene->cytokines cladosporideD This compound (Macrolide) cladosporideD->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by macrolides like this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cladosporide D is a secondary metabolite produced by fungi of the Cladosporium genus. As with many natural products, accurate and reliable quantification is essential for research and development purposes, including activity screening and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of such compounds.[1][2] This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the limited availability of specific analytical data for this compound, this method is based on general principles for the analysis of fungal secondary metabolites.[3][4][5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible HPLC results and to protect the analytical column.[3]

Protocol for Fungal Culture Extraction:

  • Culture Growth: Cultivate the this compound-producing fungal strain in a suitable liquid or solid medium under optimal growth conditions.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate three times.

    • For solid cultures, macerate the agar and mycelium and extract with a suitable organic solvent (e.g., ethyl acetate or methanol) with the aid of ultrasonication.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Reconstitution: Dissolve the dried crude extract in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a suitable concentration.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method

A general reverse-phase HPLC method is proposed for the analysis of this compound. RP-HPLC is well-suited for the separation of a wide range of non-polar to moderately polar compounds.[6][7][8][9]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD or UV-Vis Detector at 210 nm*

*Note: The optimal detection wavelength should be determined by acquiring the UV-Vis spectrum of a purified standard of this compound. In the absence of this data, a low wavelength such as 210 nm is recommended as many organic molecules exhibit absorbance in this region.

Data Presentation

The following table summarizes the expected quantitative data from the validation of this HPLC method. These are placeholder values and should be replaced with experimental data.

ParameterValue
Retention Time (RT) ~15.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reverse-Phase Column HPLC->Column Detection DAD/UV-Vis Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

References

Application Notes & Protocols: Structural Elucidation of Cladosporide D using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the natural product, Cladosporide D. This document outlines the necessary experimental protocols and data interpretation strategies.

Introduction:

This compound is a pentanorlanostane derivative isolated from fungi of the Cladosporium genus. The structural elucidation of such natural products is a critical step in drug discovery and development, providing insights into their bioactive conformations and potential mechanisms of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound. This document will detail the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine its constitution and relative stereochemistry.

Data Presentation: NMR Spectroscopic Data for this compound

A comprehensive analysis of the structure of this compound requires the acquisition and interpretation of a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation spectra such as COSY, HSQC, and HMBC.

Note: The following tables are placeholders for the experimental data which is not publicly available in the searched resources. The structural elucidation of this compound was reported by Hosoe et al. in the Journal of Antibiotics (2001, 54(9), 747-750). For accurate data, users are advised to consult this primary literature.

Table 1: ¹H NMR Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............

Table 2: ¹³C NMR Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)
......
......

Table 3: Key 2D NMR Correlations for this compound (Placeholder)

Proton (¹H)COSY CorrelationsHMBC Correlations (¹³C)
.........
.........

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for a moderately complex natural product like this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally provide a clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. 1D NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Objective: To identify the number of distinct proton environments and their respective integrations, chemical shifts, and coupling patterns.

    • Typical Parameters:

      • Spectrometer Frequency: 400-600 MHz

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR (Carbon-13 NMR):

    • Objective: To determine the number of unique carbon atoms in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 100-150 MHz

      • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0-220 ppm.

2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. This is crucial for establishing connectivity within spin systems.

    • Typical Parameters:

      • Pulse Program: cosygpmf or similar.

      • Number of Increments in F1: 256-512.

      • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 or similar (edited HSQC to differentiate CH/CH₃ from CH₂ signals).

      • Number of Increments in F1: 128-256.

      • Number of Scans per Increment: 2-16.

      • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons (typically over two to three bonds, sometimes four). This is vital for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf or similar.

      • Number of Increments in F1: 256-512.

      • Number of Scans per Increment: 4-32.

      • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Identify ¹H Spin Systems COSY->Proton_Spin_Systems Direct_Correlation Correlate ¹H to ¹³C (Direct Attachment) HSQC->Direct_Correlation Long_Range_Correlation Establish Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlation Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly Direct_Correlation->Fragment_Assembly Long_Range_Correlation->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

This comprehensive approach, combining 1D and 2D NMR experiments, provides the necessary data to piece together the molecular structure of this compound, from individual spin systems to the complete carbon skeleton and the placement of all functional groups. The final proposed structure should be consistent with all observed NMR correlations and other spectroscopic data (e.g., mass spectrometry).

Application Notes and Protocols for Bioassaying Cladosporide D Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D, a 12-membered macrolide antibiotic isolated from Cladosporium sp., has demonstrated notable antifungal properties.[1] These application notes provide detailed protocols for assessing the antifungal activity of this compound against key fungal pathogens, namely Pyricularia oryzae and Mucor racemosus. The provided methodologies are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the consistent and reliable evaluation of this compound.

Mechanism of Action Overview

Macrolide antifungals, particularly polyenes, typically exert their effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores and subsequent leakage of essential cellular contents, ultimately resulting in fungal cell death.[2][3] While the precise molecular interactions of this compound are a subject for further investigation, it is hypothesized to follow a similar mechanism of targeting the fungal cell membrane. A newer class of polyene macrolides has also been shown to target phospholipids in the fungal membrane.[4]

Potential Signaling Pathway of Macrolide Antifungals

macrolide_pathway cluster_membrane Fungal Cell Membrane ergosterol Ergosterol membrane Lipid Bilayer pore_formation Pore Formation ergosterol->pore_formation phospholipids Phospholipids phospholipids->pore_formation cladosporide_d This compound cladosporide_d->ergosterol Binds to cladosporide_d->phospholipids Binds to ion_leakage Ion (K+, Na+) Leakage pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Hypothesized mechanism of this compound targeting the fungal cell membrane.

Experimental Protocols

Two primary methods for assessing antifungal activity are detailed below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for observing zones of inhibition.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

1.1. Fungal Isolate Preparation:

  • Pyricularia oryzae:

    • Culture on oatmeal agar (OMA) plates for 12 days at 28°C with a 16/8 hour light/dark cycle to induce sporulation.[6]

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a final concentration of 1 x 10⁵ conidia/mL in RPMI-1640 medium.

  • Mucor racemosus:

    • Culture on potato dextrose agar (PDA) at 25-30°C for 5-7 days until sufficient sporulation is observed.

    • Harvest sporangiospores using a similar method as for P. oryzae.

    • Adjust the spore suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ spores/mL in RPMI-1640 medium.

1.2. Preparation of Antifungal Agent:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations to be tested.

1.3. Assay Procedure:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only).

  • Incubate the plates at 28-30°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Experimental Workflow for Broth Microdilution Assay

broth_microdilution_workflow start Start prep_fungi Prepare Fungal Inoculum (P. oryzae or M. racemosus) start->prep_fungi prep_cladosporide Prepare Serial Dilutions of this compound start->prep_cladosporide inoculate_plate Inoculate Microtiter Plate prep_fungi->inoculate_plate prep_cladosporide->inoculate_plate incubate Incubate Plate (28-30°C, 48-72h) inoculate_plate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end disk_diffusion_workflow start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_disks Prepare this compound Impregnated Disks start->prep_disks swab_plate Swab Inoculum onto Mueller-Hinton Agar Plate prep_fungi->swab_plate place_disks Place Disks on Agar prep_disks->place_disks swab_plate->place_disks incubate Incubate Plate (28-30°C, 24-48h) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

References

Application Notes and Protocols for Testing Cladosporide D in Plant Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D, a macrolide produced by fungi of the genus Cladosporium, has demonstrated significant antifungal properties, making it a compound of interest for the development of novel fungicides for agricultural applications.[1] These application notes provide a comprehensive guide to the experimental design for testing the efficacy of this compound against key plant pathogens. The protocols outlined below cover in vitro and in vivo assays, with a particular focus on the rice blast fungus, Pyricularia oryzae (teleomorph: Magnaporthe oryzae), a devastating pathogen of rice and a model organism for studying plant-pathogen interactions.[2][3]

Data Presentation: In Vitro Antifungal Activity of this compound and Related Compounds

The following table summarizes the reported in vitro antifungal activity of this compound and other compounds isolated from Cladosporium species against various plant pathogens. This data provides a baseline for expected efficacy and aids in the selection of appropriate pathogen models for further testing.

CompoundTarget PathogenAssay TypeEfficacy MetricValueReference
This compound Pyricularia oryzaeNot SpecifiedIC500.15 µg/mL[1]
This compound Mucor racemosusNot SpecifiedIC5029 µg/mL[1]
CladosporinColletotrichum acutatumMicro-dilution broth% Growth Inhibition (at 30 µM)92.7%[4][5]
CladosporinColletotrichum fragariaeMicro-dilution broth% Growth Inhibition (at 30 µM)90.1%[4][5]
CladosporinColletotrichum gloeosporioidesMicro-dilution broth% Growth Inhibition (at 30 µM)95.4%[4][5]
CladosporinPhomopsis viticolaMicro-dilution broth% Growth Inhibition (at 30 µM)79.9%[4][5]
IsocladosporinColletotrichum fragariaeMicro-dilution broth% Growth Inhibition (at 30 µM)50.4%[5]
IsocladosporinColletotrichum gloeosporioidesMicro-dilution broth% Growth Inhibition (at 30 µM)60.2%[5]
IsocladosporinPhomopsis viticolaMicro-dilution broth% Growth Inhibition (at 30 µM)83.0%[5]
Lunatoic acid AAmaranthus retroflexus (Radicle Growth)Not SpecifiedIC504.51 µg/mL[6]
5Z-7-oxozeaenolAmaranthus retroflexus (Radicle Growth)Not SpecifiedIC504.80 µg/mL[6]
ZeaenolAmaranthus retroflexus (Radicle Growth)Not SpecifiedIC508.16 µg/mL[6]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare the growth medium (e.g., PDA) and sterilize by autoclaving.

  • Cool the medium to approximately 45-50°C.

  • Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • From an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each petri dish.

  • Seal the plates with parafilm and incubate at the optimal temperature for the pathogen (e.g., 25-28°C for P. oryzae).

  • Measure the radial mycelial growth daily until the control plate is fully covered.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control and T is the average diameter of the mycelial colony in the treatment.[7]

Protocol 2: In Vivo Detached Leaf Assay for Rice Blast Disease

This assay evaluates the efficacy of this compound in preventing or reducing disease symptoms on detached plant leaves.[8][9][10][11]

Materials:

  • Healthy, susceptible rice plants (e.g., cultivar CO-39), 3-4 weeks old

  • Pyricularia oryzae spore suspension (1 x 10^5 spores/mL in sterile water with 0.02% Tween 20)

  • This compound solutions at various concentrations

  • Sterile petri dishes containing 1.5% water agar amended with a senescence inhibitor (e.g., kinetin at 10 mg/L)

  • Humid chamber

Procedure:

  • Prepare petri dishes with the amended water agar.

  • Excise healthy, fully expanded rice leaves (approximately 10 cm long).

  • For protective/preventive assay:

    • Spray the leaves with the this compound solutions until runoff.

    • Allow the leaves to air dry in a sterile environment.

    • Place the treated leaves onto the agar plates.

    • Inoculate each leaf with a 20 µL droplet of the P. oryzae spore suspension.

  • For curative assay:

    • Place the excised leaves on the agar plates.

    • Inoculate the leaves with the P. oryzae spore suspension.

    • After 24-48 hours, spray the inoculated leaves with the this compound solutions.

  • For the control, treat leaves with the solvent and inoculate with the pathogen.

  • Seal the petri dishes and incubate in a humid chamber at 25-28°C with a 12-hour photoperiod.

  • Assess disease severity after 5-7 days by measuring the lesion size or counting the number of lesions.

  • Calculate the percentage of disease control compared to the control.

Protocol 3: Whole Plant Assay for Rice Blast Disease in a Greenhouse

This protocol assesses the efficacy of this compound on whole plants under controlled environmental conditions.[2][12]

Materials:

  • Susceptible rice seedlings grown in pots (3-4 leaf stage)

  • Pyricularia oryzae spore suspension (1 x 10^5 spores/mL)

  • This compound solutions at various concentrations

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting

Procedure:

  • Grow rice seedlings to the 3-4 leaf stage.

  • Apply this compound solutions as a foliar spray until runoff. Include a solvent-treated control group.

  • After 24 hours, inoculate the plants by spraying with the P. oryzae spore suspension.

  • Maintain the plants in a high-humidity environment (>90%) for the first 24 hours to promote infection.

  • After the initial high-humidity period, maintain the plants in the greenhouse under standard conditions (e.g., 25-28°C, 12-hour photoperiod).

  • Assess disease severity 7-10 days after inoculation by scoring the percentage of leaf area with blast lesions.

  • Calculate the disease control efficacy of this compound compared to the control.

Mandatory Visualizations

Plant Defense Signaling Pathway Against Fungal Pathogens

The following diagram illustrates the generalized signaling cascade initiated in a plant cell upon recognition of a fungal pathogen. This pathway involves the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs), leading to PAMP-Triggered Immunity (PTI). Fungal effectors can suppress PTI, but in resistant plants, these effectors are recognized by Resistance (R) proteins, triggering Effector-Triggered Immunity (ETI), a more robust defense response.[1][4][13][14]

Plant_Defense_Signaling Fungal_Pathogen Fungal Pathogen PAMPs PAMPs (e.g., chitin) Fungal_Pathogen->PAMPs Effectors Effectors Fungal_Pathogen->Effectors PRR PRR (Pattern Recognition Receptor) PAMPs->PRR Recognition Effector_Suppression Effector-Mediated Suppression Effectors->Effector_Suppression R_Protein R Protein Effectors->R_Protein Recognition Plant_Cell Plant Cell PTI PAMP-Triggered Immunity (PTI) PRR->PTI ROS_Burst ROS Burst PTI->ROS_Burst MAPK_Cascade MAPK Cascade PTI->MAPK_Cascade Hormone_Signaling Hormone Signaling (SA, JA, ET) PTI->Hormone_Signaling Defense_Gene_Expression Defense Gene Expression PTI->Defense_Gene_Expression Effector_Suppression->PTI Inhibits ETI Effector-Triggered Immunity (ETI) R_Protein->ETI ETI->ROS_Burst ETI->MAPK_Cascade ETI->Hormone_Signaling ETI->Defense_Gene_Expression HR Hypersensitive Response (HR) ETI->HR

Caption: Generalized plant defense signaling pathway against fungal pathogens.

Experimental Workflow for Testing this compound

This workflow outlines the logical progression of experiments for evaluating the antifungal potential of this compound, from initial in vitro screening to in vivo validation.

Experimental_Workflow Start Start: this compound Compound Isolation/Synthesis In_Vitro_Screening In Vitro Screening (Poisoned Food Technique) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Detached_Leaf_Assay In Vivo Detached Leaf Assay (Protective & Curative) Determine_IC50->Detached_Leaf_Assay Active Compounds Assess_Disease_Control Assess Disease Control (%) Detached_Leaf_Assay->Assess_Disease_Control Whole_Plant_Assay Greenhouse Whole Plant Assay Assess_Disease_Control->Whole_Plant_Assay Promising Results Evaluate_Efficacy Evaluate Efficacy & Phytotoxicity Whole_Plant_Assay->Evaluate_Efficacy End End: Lead Compound for Further Development Evaluate_Efficacy->End High Efficacy, Low Phytotoxicity

Caption: Experimental workflow for evaluating this compound.

References

Determining the Cytotoxicity of Cladosporide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Cladosporide D, a natural product isolated from the fungus Cladosporium. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and the induction of apoptosis.

Introduction

This compound is a member of the pentanorlanostane derivatives, a class of natural compounds with potential biological activities.[1][2] While research on this compound is ongoing, related compounds from Cladosporium have demonstrated cytotoxic and antifungal properties.[1] Understanding the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential, particularly in oncology research. Cytotoxicity assays are essential tools in drug discovery for screening compounds and elucidating their mechanisms of action.[3][4] This document outlines key in vitro assays to characterize the cytotoxic effects of this compound on cancer cell lines.

Key Cytotoxicity Assays

Several robust methods are available to assess cytotoxicity, each interrogating a different aspect of cell health.[4][5] The primary assays recommended for evaluating this compound are:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[6]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells as an indicator of compromised membrane integrity.[7][8]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.

Data Presentation

Quantitative data from these assays should be meticulously recorded to allow for robust analysis, such as the determination of IC50 values (the concentration of a drug that gives half-maximal response).

Table 1: MTT Assay - Cell Viability Data

This compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Viability
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: LDH Assay - Cytotoxicity Data

This compound Concentration (µM)LDH Activity (OD490 nm) - Replicate 1LDH Activity (OD490 nm) - Replicate 2LDH Activity (OD490 nm) - Replicate 3Mean LDH Activity% Cytotoxicity
0 (Spontaneous Release)0
1
5
10
25
50
100
Maximum Release Control100

Table 3: Annexin V/PI Apoptosis Assay Data

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
25
50

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) compound_prep 2. Prepare this compound Stock and Dilutions cell_culture->compound_prep cell_seeding 3. Seed Cells in 96-well Plates compound_prep->cell_seeding treatment 4. Treat Cells with This compound cell_seeding->treatment incubation 5. Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay incubation->mtt 6. Perform Assay ldh LDH Assay incubation->ldh 6. Perform Assay apoptosis Apoptosis Assay incubation->apoptosis 6. Perform Assay data_analysis 7. Data Acquisition and Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ic50 8. Determine IC50 data_analysis->ic50

Caption: General experimental workflow for cytotoxicity testing of this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6]

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[7]

Materials:

  • LDH cytotoxicity detection kit

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)] x 100

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound

  • Cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer within one hour.

Putative Signaling Pathway for Cladosporide-Induced Cytotoxicity

Based on studies of related compounds such as Cladosporol A, this compound may induce apoptosis through a mitochondria-mediated pathway involving reactive oxygen species (ROS).[9]

G cladosporide_d This compound ros Increased ROS Production cladosporide_d->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax (Pro-apoptotic) Upregulation mitochondria->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative pathway of this compound-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potency and mechanism of action, which are crucial for further preclinical development.

References

Application Notes and Protocols for Assessing the Stability and Degradation of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D, a secondary metabolite with the molecular formula C25H38O3, represents a potentially valuable natural product for drug discovery and development. A critical step in the preclinical evaluation of any new chemical entity is the comprehensive assessment of its stability and degradation profile. These studies are essential for identifying potential degradation products, understanding degradation pathways, and establishing appropriate storage conditions and shelf-life. Furthermore, stability-indicating analytical methods must be developed and validated to ensure the accurate quantification of the active substance and its degradation products over time.

This document provides detailed application notes and protocols for conducting forced degradation studies on this compound. Given that the precise chemical structure of this compound is not publicly available at the time of writing, these protocols are based on established principles for the stability testing of natural products, particularly those with chlorinated moieties, and are intended to serve as a comprehensive starting point for researchers.

Physicochemical Properties (Hypothetical)

Due to the absence of specific data for this compound, the following physicochemical properties are hypothesized based on its molecular formula and the common characteristics of fungal secondary metabolites. These parameters are crucial for designing appropriate analytical methods and degradation studies.

PropertyHypothesized Value/CharacteristicRationale
Appearance White to off-white crystalline solid or amorphous powderCommon for purified natural products.
Molecular Weight 386.57 g/mol Calculated from the molecular formula C25H38O3.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile).Many complex natural products exhibit limited aqueous solubility.[1]
LogP 3-5Estimated based on the high carbon-to-oxygen ratio, suggesting moderate lipophilicity.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[2][3] The following protocols outline the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing. A target degradation of 5-20% is generally recommended to ensure the formation of relevant degradation products without excessive decomposition.[4]

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent in which it is freely soluble (e.g., methanol or acetonitrile).

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress studies.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 2, 4, and 8 hours (alkaline hydrolysis is often faster).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Neutral Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 72 hours.

    • At the end of the incubation, dilute an aliquot with the mobile phase to a final concentration of approximately 10 µg/mL.

Oxidative Degradation
  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.

  • At each time point, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

Photolytic Degradation
  • Solid State: Spread a thin layer of this compound powder (approx. 5 mg) in a shallow, transparent dish.

  • Solution State: Place 5 mL of the working solution (100 µg/mL) in a transparent vial.

  • Expose both the solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample in the mobile phase and dilute the solution sample to a final concentration of approximately 10 µg/mL for analysis.

Thermal Degradation
  • Place approximately 5 mg of solid this compound in a vial.

  • Heat the sample in a thermostatically controlled oven at 80°C for 7 days.

  • A control sample should be stored at the recommended storage temperature (e.g., 2-8°C).

  • After 7 days, allow the sample to cool to room temperature, dissolve in the mobile phase, and dilute to a final concentration of approximately 10 µg/mL for analysis.

Analytical Method for Quantification

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is recommended.

Proposed HPLC-DAD/MS Method
ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Suitable for moderately non-polar compounds.
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: AcetonitrileProvides good separation for a wide range of polarities.
Gradient Program 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% BTo elute both the parent compound and potential degradation products of varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
DAD Wavelength 200-400 nm (monitor at λmax if known)To detect the parent compound and any degradation products with a chromophore.
MS Detector Electrospray Ionization (ESI) in both positive and negative ion modes.To identify the molecular weights of the parent compound and degradation products.

Note: This method is a starting point and will require optimization and validation according to ICH Q2(R1) guidelines once authentic samples of this compound and its degradation products are available.[5]

Data Presentation

All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime% Assay of this compoundNumber of Degradation Products% Total Degradation ProductsMass Balance (%)
Control 0 h100.000.0100.0
0.1 M HCl, 60°C 24 h
48 h
72 h
0.1 M NaOH, 60°C 2 h
4 h
8 h
Water, 60°C 72 h
3% H₂O₂, RT 24 h
48 h
72 h
Photolytic (Solid) -
Photolytic (Solution) -
Thermal (Solid, 80°C) 7 days

Mass Balance (%) = (% Assay of this compound) + (% Total Degradation Products)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Reporting prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work hydrolysis Hydrolytic (Acid, Base, Neutral) prep_work->hydrolysis oxidation Oxidative (H2O2) prep_work->oxidation photo Photolytic (Solid & Solution) prep_work->photo thermal Thermal (Solid) prep_work->thermal hplc HPLC-DAD/MS Analysis hydrolysis->hplc oxidation->hplc photo->hplc thermal->hplc quant Quantify Degradation hplc->quant identify Identify Degradants quant->identify report Summarize Data in Tables identify->report pathway Propose Degradation Pathway report->pathway G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_dechlorination Dechlorination (Photolytic/Thermal) Cladosporide_D This compound (C25H38O3) Hydrolyzed_Product Hydrolyzed Product(s) (e.g., loss of functional groups) Cladosporide_D->Hydrolyzed_Product H+/OH- Oxidized_Product Oxidized Product(s) (e.g., epoxidation, hydroxylation) Cladosporide_D->Oxidized_Product H2O2 Dechlorinated_Product Dechlorinated Product(s) Cladosporide_D->Dechlorinated_Product hv / Δ Hydrolyzed_Product->Dechlorinated_Product Oxidized_Product->Hydrolyzed_Product G Cladosporide_D This compound Receptor Cell Surface Receptor Cladosporide_D->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to

References

Application Notes and Protocols for the Synthesis of Cladosporide D Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for creating derivatives and analogues of Cladosporide D, a 12-membered macrolide with notable antifungal properties. The following sections detail synthetic strategies, experimental protocols for key chemical transformations, and structure-activity relationship (SAR) data to guide the development of novel antifungal agents.

Introduction to this compound

This compound is a natural product isolated from Cladosporium sp. FT-0012.[1] It is a 12-membered macrolide antibiotic that has demonstrated significant antifungal activity.[1] Specifically, it has shown potent activity against Pyricularia oryzae and Mucor racemosus, making it an attractive scaffold for the development of new antifungal drugs.[2][3] The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Synthetic Strategies for this compound Analogues

The generation of this compound derivatives and analogues can be approached through two primary strategies: total synthesis and semi-synthesis.

  • Total Synthesis: This approach allows for the greatest degree of structural diversity. By building the macrolide from simple starting materials, researchers can introduce a wide variety of modifications to the macrolactone ring and its substituents. Key synthetic transformations in the total synthesis of (+)-Cladosporide D include Sharpless asymmetric dihydroxylation, Grubbs cross-metathesis, and Shiina macrolactonization.[4] This strategy is ideal for extensive SAR studies and the creation of novel scaffolds.

  • Semi-synthesis: This strategy involves the chemical modification of the natural product, this compound, or a closely related precursor. Common modifications include esterification or etherification of hydroxyl groups, modification of the ketone functionality, and alterations to the side chain. While less versatile than total synthesis, semi-synthesis can be a more direct route to certain analogues and is useful when the natural product is readily available.

Quantitative Data Summary

The following table summarizes the antifungal activity of this compound and representative analogues of a related 12-membered macrolide, providing a basis for understanding structure-activity relationships.

CompoundFungal SpeciesIC50 (µg/mL)Reference
This compound Pyricularia oryzae0.15[2]
Mucor racemosus29[2]
Dendrodolide A Bacillus cereus3.13 - 25.0 (MIC)[4]
Tetragenococcus halophilus3.13 - 25.0 (MIC)[4]
Staphylococcus epidermidis3.13 - 25.0 (MIC)[4]
Staphylococcus aureus3.13 - 25.0 (MIC)[4]
Escherichia coli3.13 - 25.0 (MIC)[4]
Pseudomonas putida3.13 - 25.0 (MIC)[4]
Nocardia brasiliensis3.13 - 25.0 (MIC)[4]
Vibrio parahaemolyticus3.13 - 25.0 (MIC)[4]
Dendrodolide C Various Bacteria3.13 - 25.0 (MIC)[4]
Dendrodolide M Various Bacteria3.13 - 25.0 (MIC)[4]

Experimental Protocols

The following are detailed protocols for key reactions in the total synthesis of this compound, which can be adapted for the synthesis of its analogues.

Sharpless Asymmetric Dihydroxylation

This reaction is crucial for establishing the stereochemistry of the diol functionality in the this compound backbone.

Protocol:

  • To a stirred solution of the olefin substrate (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.1 equiv).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and warm the mixture to room temperature.

  • Stir for an additional 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Grubbs Cross-Metathesis

This reaction is used to form the carbon-carbon double bond in the macrolide backbone with high stereoselectivity.

Protocol:

  • Dissolve the olefin substrate (1.0 equiv) and the desired coupling partner (1.2 equiv) in degassed dichloromethane (0.05 M).

  • Add Grubbs second-generation catalyst (5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature or with gentle heating (40 °C) until completion, as monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the cross-metathesis product.

Shiina Macrolactonization

This is a powerful method for the formation of the 12-membered lactone ring.

Protocol:

  • Prepare a solution of the seco-acid precursor (1.0 equiv) in anhydrous toluene (0.01 M).

  • In a separate flask, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous toluene.

  • Using a syringe pump, add the solution of the seco-acid to the MNBA/DMAP solution over a period of 4-6 hours at room temperature under an inert atmosphere.

  • After the addition is complete, stir the reaction for an additional 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired macrolactone.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start Simple Starting Materials Diol Chiral Diol Intermediate Start->Diol Sharpless Asymmetric Dihydroxylation Olefin Olefin Precursor Diol->Olefin Functional Group Manipulation Seco_Acid Seco-Acid Olefin->Seco_Acid Grubbs Cross-Metathesis Cladosporide_D This compound / Analogue Seco_Acid->Cladosporide_D Shiina Macrolactonization Antifungal_Signaling_Pathway cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Pore Pore Formation Leakage Ion Leakage (K+, H+) Pore->Leakage Death Cell Death Leakage->Death Cladosporide_D This compound Analogue Cladosporide_D->Pore Binds to Ergosterol (Hypothesized)

References

Application Notes and Protocols for Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide D is a 12-membered macrolide antibiotic isolated from the endophytic fungus Cladosporium sp. FT-0012.[1] It has demonstrated notable antifungal activity, particularly against Pyricularia oryzae and Mucor racemosus.[1] This document provides detailed application notes and protocols for the experimental use of this compound, including its formulation, stability, and proposed methodologies for in vitro and in vivo studies.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₅H₃₈O₃[2]
Molecular Weight386.57 g/mol [2]
AppearanceWhite to off-white powderInferred
Storage-20°C in a dry, dark placeRecommended

Solubility and Stability

Table 1: Estimated Solubility and Stability of this compound

ParameterDetailsRecommendations & Remarks
Solubility
Dimethyl Sulfoxide (DMSO)Expected to be soluble at ≥ 20 mg/mL.[3]Primary solvent for preparing high-concentration stock solutions.
EthanolExpected to have moderate to good solubility.Can be used as a co-solvent. May require gentle warming to fully dissolve.
MethanolExpected to have moderate solubility.Can be used as an alternative to ethanol.
WaterExpected to have very low solubility.Not recommended as a primary solvent.
Stability
TemperatureStore stock solutions at -20°C for long-term storage (months) and at 4°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles.Stability in solution at room temperature is likely limited.
pHStability is likely optimal at neutral pH (6.0-7.5). Macrolides can be susceptible to degradation at acidic or alkaline pH.Buffer solutions used for dilutions should be within this pH range.
LightProtect solutions from direct light to prevent potential photodegradation.Use amber vials or wrap containers in aluminum foil.

Experimental Protocols

In Vitro Formulation

Objective: To prepare a stock solution of this compound and working solutions for in vitro assays (e.g., antifungal susceptibility testing).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade[4]

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Appropriate cell culture medium or buffer (e.g., RPMI-1640, Phosphate-Buffered Saline)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound (MW = 386.57 g/mol ):

      • Volume (L) = 0.001 g / (386.57 g/mol * 0.010 mol/L) = 0.0002587 L = 258.7 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate pre-warmed cell culture medium or buffer to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control contains the same final concentration of DMSO as the experimental wells.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder calculate Calculate DMSO Volume for 10 mM weigh->calculate dissolve Dissolve in DMSO calculate->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution Aliquot dilute Serially Dilute in Culture Medium thaw->dilute assay Add to In Vitro Assay dilute->assay

Experimental workflow for preparing this compound solutions.

In Vivo Formulation (Suggested Starting Point)

Objective: To prepare a formulation of this compound suitable for administration in animal models. The following is a general protocol for a formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection and requires optimization and tolerability studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Solubilization: Dissolve the required amount of this compound in a minimal amount of DMSO.

  • Vehicle Preparation: Prepare the vehicle by mixing PEG 400 and Tween 80. A common starting ratio is 1:1 (v/v).

  • Admixture: Add the this compound/DMSO solution to the PEG 400/Tween 80 mixture and vortex thoroughly.

  • Final Dilution: Slowly add sterile saline or PBS to the mixture while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally < 5% of the total volume).

  • Clarity: The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios).

  • Administration: Administer the formulation to the animals immediately after preparation.

Table 2: Example In Vivo Formulation

ComponentPercentage of Final VolumePurpose
This compoundTarget-dependentActive Pharmaceutical Ingredient
DMSO5%Primary Solubilizer
PEG 40040%Co-solvent
Tween 805%Surfactant/Emulsifier
Sterile Saline50%Diluent

Note: This is a starting point, and the optimal formulation will depend on the specific animal model, route of administration, and required dosage. It is crucial to conduct preliminary tolerability studies with the vehicle alone before administering the drug formulation.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. As a macrolide antibiotic, it is hypothesized to exert its antifungal effects through one of two primary mechanisms common to this class of compounds:

  • Inhibition of Protein Synthesis: Macrolides can bind to the 50S ribosomal subunit of fungal ribosomes, thereby inhibiting protein synthesis.[5]

  • Membrane Disruption: Some antifungal macrolides interact with ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[6]

Other metabolites from Cladosporium species have been shown to influence cellular signaling pathways. For instance, Cladosporone A has been reported to inhibit colon cancer cell proliferation by modulating p21waf1/cip1 expression. Further research is required to determine if this compound acts on similar or distinct pathways in fungal cells.

Hypothesized antifungal mechanisms of action for this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information, if available.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental planning and validation. The provided protocols are suggestions and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for increased Cladosporide D yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased Cladosporide D yield from Cladosporium sp.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is a 12-membered macrolide antibiotic produced by the endophytic fungus Cladosporium sp. FT-0012.[1][2]

Q2: What are the general fermentation parameters to consider for optimizing this compound yield?

A2: Key parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources), pH of the medium, fermentation temperature, aeration, and agitation speed. The interplay of these factors significantly influences fungal growth and secondary metabolite production.[3][4][5][6][7]

Q3: What are suitable carbon and nitrogen sources for Cladosporium sp. fermentation?

A3: While specific data for this compound is limited, studies on other fungi, including Cladosporium species, suggest that various carbon and nitrogen sources can be tested. Dextrose and fructose are commonly effective carbon sources for fungal fermentations.[6][8][9] For nitrogen, both inorganic sources like sodium nitrate and ammonium sulfate, and organic sources such as peptone and yeast extract should be evaluated.[6][8] The optimal sources and their concentrations need to be determined empirically for Cladosporium sp. FT-0012.

Q4: What is the typical temperature and pH range for Cladosporium growth and secondary metabolite production?

A4: Studies on different Cladosporium species indicate that optimal growth often occurs between 25°C and 30°C.[10] The optimal pH for mycelial growth is frequently in the slightly acidic to neutral range, around pH 5.5 to 7.0.[5][10] However, the optimal conditions for this compound production may differ from those for biomass growth and should be investigated separately.

Q5: How can I extract and purify this compound from the fermentation broth?

A5: The original isolation of this compound involved solvent extraction from the fermentation broth, followed by purification using ODS (octadecylsilane) column chromatography and preparative HPLC.[11] A general workflow would involve separating the mycelium from the broth, extracting the broth with a suitable organic solvent (e.g., ethyl acetate), concentrating the extract, and then subjecting it to chromatographic purification.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No this compound Yield 1. Suboptimal fermentation medium.- Systematically evaluate different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).- Vary the carbon-to-nitrogen ratio.- Test the effect of adding trace elements.
2. Incorrect pH of the medium.- Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for production may differ from the optimal pH for growth.- Test a range of initial pH values (e.g., 5.0, 6.0, 7.0).
3. Suboptimal fermentation temperature.- Determine the optimal temperature for this compound production by running fermentations at different temperatures (e.g., 25°C, 28°C, 30°C).
4. Inadequate aeration or agitation.- In shake flask cultures, vary the flask volume-to-medium ratio and the shaking speed to assess the impact of aeration.- In a bioreactor, optimize the agitation speed and aeration rate.
5. Strain degeneration.- Maintain a stock of the high-yielding Cladosporium sp. FT-0012 strain under appropriate long-term storage conditions (e.g., cryopreservation).- Avoid excessive subculturing.[12]
Inconsistent Yields Between Batches 1. Variability in inoculum preparation.- Standardize the age and concentration of the inoculum used for each fermentation.
2. Inconsistent media preparation.- Ensure accurate weighing and mixing of all media components.- Use high-quality reagents.
3. Fluctuations in fermentation conditions.- Tightly control temperature, pH, and agitation/aeration throughout the fermentation process.
Poor Mycelial Growth 1. Inappropriate medium composition.- Re-evaluate the basal medium for essential nutrients required for Cladosporium growth.
2. Extreme pH or temperature.- Ensure that the initial pH and the fermentation temperature are within the optimal range for the growth of Cladosporium sp.[10]
3. Presence of inhibitory substances.- Ensure all glassware is thoroughly cleaned and that the water and media components are of high purity.

Data Presentation: Impact of Fermentation Parameters on Fungal Metabolite Production (Hypothetical Data Based on General Fungal Fermentation Principles)

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (20 g/L)Biomass (g/L)Relative Metabolite Yield (%)
Glucose15.285
Fructose14.8100
Maltose12.570
Sucrose13.175

Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen Source (5 g/L)Biomass (g/L)Relative Metabolite Yield (%)
Peptone16.1100
Yeast Extract15.592
Ammonium Sulfate10.265
Sodium Nitrate9.860

Table 3: Effect of pH and Temperature on Secondary Metabolite Yield

Initial pHTemperature (°C)Biomass (g/L)Relative Metabolite Yield (%)
5.52514.988
5.52815.395
6.52516.090
6.52816.5100

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar plug of Cladosporium sp. FT-0012 to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Fermentation:

    • Prepare the production medium (e.g., a base medium with varying carbon and nitrogen sources for optimization). A starting point could be a medium containing glucose (20 g/L), peptone (5 g/L), KH2PO4 (1 g/L), and MgSO4·7H2O (0.5 g/L).

    • Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each production flask with 5% (v/v) of the seed culture.

    • Incubate the production cultures at 28°C on a rotary shaker at 180 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.

    • Biomass can be determined by filtering a known volume of the culture broth, washing the mycelium with distilled water, and drying it to a constant weight at 60°C.

    • This compound concentration can be analyzed by extracting the culture broth with ethyl acetate and analyzing the extract using HPLC.

Protocol 2: Extraction and Preliminary Purification of this compound

  • Harvesting and Extraction:

    • After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography on a reversed-phase silica gel (ODS) column.

    • Elute the column with a gradient of methanol in water (e.g., 20% to 100% methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the fractions containing the compound of interest and concentrate them.

    • For final purification, use preparative HPLC with a suitable mobile phase.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Shake-Flask Fermentation Inoculum->Fermentation Media Media Formulation Media->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Yield Analysis Purification->Analysis

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Output Nutrients Carbon/Nitrogen Sources G_Protein G-Protein Signaling Nutrients->G_Protein pH pH pH->G_Protein Temp Temperature Temp->G_Protein MAPK MAPK Pathway G_Protein->MAPK cAMP_PKA cAMP-PKA Pathway G_Protein->cAMP_PKA Global_Reg Global Regulators (e.g., LaeA, Velvet) MAPK->Global_Reg cAMP_PKA->Global_Reg PKS_Genes Polyketide Synthase (PKS) Genes Global_Reg->PKS_Genes CladosporideD This compound Biosynthesis PKS_Genes->CladosporideD

Caption: Putative signaling pathways regulating secondary metabolism.

References

Technical Support Center: Overcoming Low Yield in the Synthesis of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cladosporide D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the total synthesis of this promising antifungal agent. The guidance provided is based on published synthetic routes and general best practices in complex molecule synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, with a focus on the enantioselective synthesis of its enantiomer, (ent)-Cladosporide D, as detailed by Xing and O'Doherty.

Alkyne Zipper Reaction

Question: I am experiencing a low yield in the alkyne zipper reaction to form the terminal alkyne from the internal alkyne precursor. What are the potential causes and solutions?

Answer: The alkyne zipper reaction, which isomerizes an internal alkyne to a terminal position, is a critical step. Low yields can often be attributed to several factors:

  • Incomplete Reaction: The isomerization may not have gone to completion. This can be due to insufficient reaction time or deactivation of the base.

    • Troubleshooting: Monitor the reaction progress carefully using TLC or GC-MS. If the reaction stalls, consider adding a fresh portion of the base. Ensure strictly anhydrous conditions, as moisture will quench the strong base required for this reaction.

  • Side Reactions: Strong bases can promote side reactions, such as polymerization or elimination.

    • Troubleshooting: Maintain the recommended reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. The choice of base is also critical; potassium 3-aminopropylamide (KAPA) is often effective.

  • Work-up Issues: The terminal alkyne product can be sensitive.

    • Troubleshooting: A careful and rapid acidic work-up is necessary to quench the reaction and protonate the acetylide anion without causing degradation.

Experimental Protocol: Alkyne Zipper Reaction

A representative protocol for an alkyne zipper reaction is as follows:

  • Prepare the KAPA reagent by adding potassium hydride (KH) to 1,3-diaminopropane under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, followed by stirring at room temperature until the evolution of hydrogen gas ceases.

  • Cool the KAPA solution to 0 °C and add a solution of the internal alkyne in anhydrous 1,3-diaminopropane dropwise.

  • Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Noyori Asymmetric Ynone Reduction

Question: The enantioselectivity and/or yield of my Noyori asymmetric reduction of the ynone intermediate is low. How can I improve this?

Answer: The Noyori asymmetric hydrogenation is a pivotal step for setting the stereochemistry of the secondary alcohol. Suboptimal results can stem from:

  • Catalyst Activity: The Ru-BINAP catalyst may not be sufficiently active.

    • Troubleshooting: Ensure the catalyst is of high purity and handled under strictly inert conditions. The preparation of the active catalyst from its precursor is critical. The use of freshly prepared catalyst is recommended.

  • Substrate Purity: Impurities in the ynone substrate can poison the catalyst.

    • Troubleshooting: Purify the ynone substrate meticulously before the reduction step.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact both yield and enantioselectivity.

    • Troubleshooting: Optimize the hydrogen pressure and reaction temperature as per the literature procedure. The choice of solvent (e.g., methanol, ethanol) is also crucial and should be anhydrous.

ParameterRecommended ConditionPotential Issue if Deviated
Catalyst RuCl2[(R)-BINAP] or (S)-BINAPLow enantioselectivity/yield
Hydrogen Pressure 4 - 100 atmIncomplete reaction or side reactions
Temperature 23 - 100 °CLow enantioselectivity or decomposition
Solvent Anhydrous Methanol/EthanolCatalyst deactivation, lower ee%
Sharpless Asymmetric Dihydroxylation

Question: I am observing low diastereoselectivity and yield in the Sharpless asymmetric dihydroxylation of the dienoate intermediate. What could be the problem?

Answer: The Sharpless dihydroxylation introduces two adjacent hydroxyl groups with specific stereochemistry. Issues with this reaction can be due to:

  • Reagent Stoichiometry: Incorrect amounts of the osmium catalyst, chiral ligand, or co-oxidant can lead to poor results.

    • Troubleshooting: Use the commercially available AD-mix-β (for the enantiomer of natural this compound) or AD-mix-α, which contains all necessary reagents in the correct ratios.

  • Reaction Rate and Temperature: The reaction is often slow at low temperatures, but higher temperatures can reduce selectivity.

    • Troubleshooting: Maintain the recommended temperature (e.g., 0 °C). If the reaction is sluggish, ensure efficient stirring.

  • pH of the Reaction Mixture: The pH can influence the reaction rate and selectivity.

    • Troubleshooting: The reaction is typically buffered. Ensure the buffer system is correctly prepared and added.

Reagent/ConditionRecommendedConsequence of Deviation
AD-mix AD-mix-β or AD-mix-αIncorrect enantiomer, low selectivity
Co-oxidant K3Fe(CN)6 (in AD-mix)Inefficient catalyst turnover
Solvent System t-BuOH/H2OPoor solubility, side reactions
Temperature 0 °CLower selectivity at higher temperatures
Macrolactonization

Question: The final macrolactonization step to form the 12-membered ring of this compound is giving a very low yield. What are the common pitfalls?

Answer: Macrolactonization is often a challenging, low-yielding step due to the entropic penalty of forming a medium-sized ring and competing intermolecular reactions.

  • High Concentration: At high concentrations, intermolecular esterification leading to dimers and oligomers is favored.

    • Troubleshooting: Employ high-dilution conditions. This is typically achieved by the slow addition of the seco-acid to a large volume of solvent containing the coupling agents.

  • Choice of Lactonization Method: The effectiveness of different macrolactonization protocols can be highly substrate-dependent.

    • Troubleshooting: The Yamaguchi macrolactonization is a common and effective method. Other methods to consider include the Corey-Nicolaou or Shiina macrolactonization.

  • Purity of the Seco-Acid: Impurities in the seco-acid can interfere with the coupling reagents.

    • Troubleshooting: Ensure the seco-acid is of the highest possible purity before attempting the cyclization.

Quantitative Data Summary for Key Steps (Hypothetical Yields based on typical macrolide syntheses)

Reaction StepReagentsTypical Yield (%)
Alkyne Zipper Reaction KAPA, 1,3-diaminopropane70-90
Noyori Asymmetric Reduction Ru-BINAP catalyst, H285-95 (ee >95%)
Sharpless Dihydroxylation AD-mix-β, t-BuOH/H2O75-90 (de >90%)
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP30-60

Experimental Workflow & Signaling Pathways

Diagram of the Synthetic Strategy for (ent)-Cladosporide D

CladosporideD_Synthesis start 1-Nonyne int1 Internal Alkyne start->int1 Chain Elaboration int2 Terminal Alkyne int1->int2 Alkyne Zipper Reaction int3 Ynone Intermediate int2->int3 Oxidation int4 Propargyl Alcohol int3->int4 Noyori Asymmetric Reduction int5 Dienoate int4->int5 Coupling & Isomerization int6 Diol int5->int6 Sharpless Asymmetric Dihydroxylation int7 Seco-acid int6->int7 Deprotection & Oxidation end_product (ent)-Cladosporide D int7->end_product Macrolactonization

Caption: A simplified workflow for the synthesis of (ent)-Cladosporide D.

Logical Flow for Troubleshooting Low Yield in Macrolactonization

Macrolactonization_Troubleshooting start Low Yield in Macrolactonization check_purity Verify Seco-acid Purity (NMR, MS) start->check_purity check_purity->start If impure, re-purify high_dilution Ensure High-Dilution Conditions check_purity->high_dilution If pure high_dilution->start If incorrect, adjust setup reagent_quality Check Quality of Coupling Reagents high_dilution->reagent_quality If correct reagent_quality->start If reagents are old/degraded, replace optimize_conditions Optimize Reaction Time/Temperature reagent_quality->optimize_conditions If reagents are good alternative_methods Consider Alternative Lactonization Methods optimize_conditions->alternative_methods If no improvement success Improved Yield optimize_conditions->success If yield improves alternative_methods->success If alternative method works

Caption: A decision tree for troubleshooting low macrolactonization yield.

Technical Support Center: Isolating High-Purity Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Cladosporide D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the purity of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude extracts of this compound?

A1: Crude extracts from Cladosporium species are complex mixtures. Besides the target this compound, you can expect to find a range of other secondary metabolites that may interfere with purification. These often include:

  • Other Cladosporides and their analogues: The producing organism likely synthesizes a variety of structurally related macrolides.

  • Polyketides: A broad class of secondary metabolites commonly produced by fungi.

  • Sterols: Such as ergosterol, which is a common fungal cell membrane component.

  • Fatty acids and their esters: These are ubiquitous lipids that can be co-extracted.

  • Pigments: Cladosporium species are known for producing dark pigments which can be challenging to remove.

  • Benzofluoranthenones and Naphthalenones: Aromatic compounds also identified in Cladosporium extracts.

Q2: My initial chromatography step yields a complex mixture of peaks around my target compound. How can I improve the resolution?

A2: Poor resolution in the initial chromatographic step is a common challenge. Here are several strategies to improve it:

  • Optimize the Solvent System: For normal-phase chromatography (e.g., silica gel), fine-tuning the polarity of your mobile phase is critical. Try a shallower gradient or isocratic elution with a solvent system that provides the best separation of your target compound from its closest eluting impurities on a TLC plate. For reverse-phase HPLC, adjusting the ratio of your aqueous and organic phases, as well as the pH of the aqueous phase, can significantly impact resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For example, if you are using silica gel, you could try alumina or a bonded-phase silica like diol or cyano. For HPLC, switching from a C18 column to a phenyl-hexyl or a polar-embedded column can offer different selectivity.

  • Reduce Sample Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude extract loaded onto your column to improve peak shape and resolution.

  • Employ a Different Chromatographic Technique: Consider using a different separation technique altogether for your initial cleanup. For instance, size-exclusion chromatography can be effective for removing very large or very small molecules from your extract before proceeding to adsorption chromatography.

Q3: After purification, my final product is a sticky oil instead of a solid. What could be the reason and how can I solidify it?

A3: Obtaining an oil instead of a solid for a compound that is expected to be solid can be due to the presence of impurities. Even small amounts of structurally similar, oily impurities can prevent your target compound from crystallizing.

  • Purity Assessment: First, assess the purity of your oily product using a high-resolution technique like HPLC-UV or LC-MS. This will help you determine if significant impurities are present.

  • Further Purification: If impurities are detected, an additional purification step is necessary. Preparative HPLC is often the best choice for removing closely related impurities at the final stage.

  • Crystallization/Precipitation: If the product is of high purity but still an oil, it may be an amorphous solid or a very viscous oil at room temperature. Try to induce crystallization by:

    • Dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity appears. Let it stand, or cool it to induce precipitation.

    • Trituration with a non-polar solvent like hexane or pentane can sometimes solidify an oily product by washing away minor, oily impurities and inducing crystallization.

    • Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: A combination of analytical techniques is essential for confirming the identity and purity of your isolated this compound.

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV analysis is a standard method for assessing purity. A single, sharp, and symmetrical peak at the expected retention time is a good indicator of high purity. Purity can be quantified by calculating the peak area percentage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirmation. Comparing the obtained spectra with literature data for this compound will confirm its identity. The absence of significant impurity peaks in the NMR spectra is a strong indicator of high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of crude extract Inefficient extraction solvent or procedure.- Ensure the fungal biomass is thoroughly dried and ground to a fine powder to maximize surface area for extraction. - Use a solvent system with appropriate polarity (e.g., ethyl acetate, methanol, or a mixture) and perform multiple extractions. - Consider using techniques like sonication or Soxhlet extraction to improve efficiency.
Broad or tailing peaks in chromatography - Column overloading. - Inappropriate mobile phase. - Column degradation. - Interaction of the analyte with active sites on the stationary phase.- Reduce the amount of sample loaded onto the column. - Optimize the mobile phase composition and pH. - Use a new or regenerated column. - For silica gel chromatography, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape for acidic or basic compounds, respectively.
Co-elution of impurities with this compound - Similar polarity of impurities and the target compound. - Insufficient resolving power of the chromatographic system.- Employ orthogonal separation techniques. For example, follow a normal-phase separation with a reverse-phase separation. - Use a longer column or a column with a smaller particle size for better resolution in HPLC. - Consider preparative thin-layer chromatography (prep-TLC) for small-scale purification of closely eluting spots.
Loss of compound during workup - Compound is partially soluble in the aqueous phase during liquid-liquid extraction. - Compound adheres to glassware or filtration media.- Back-extract the aqueous layer with the organic solvent to recover any dissolved compound. - Saturate the aqueous phase with NaCl to decrease the solubility of organic compounds. - Rinse all glassware and filtration media with a suitable solvent and combine the rinsates with your main extract.
Degradation of this compound during purification - Exposure to harsh pH conditions. - Prolonged exposure to heat or light. - Presence of degradative enzymes in the crude extract.- Use buffered mobile phases to maintain a neutral pH. - Perform purification steps at room temperature or below, and protect the sample from light. - Work quickly and consider adding enzyme inhibitors to the initial extraction buffer if enzymatic degradation is suspected.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Cladosporium cladosporioides

This protocol describes a general procedure for obtaining a crude extract enriched with this compound.

  • Fungal Culture and Harvest:

    • Cultivate Cladosporium cladosporioides on a suitable solid medium (e.g., Potato Dextrose Agar) or in a liquid medium (e.g., Potato Dextrose Broth) until sufficient biomass is produced.

    • Harvest the fungal mycelia and, if applicable, the solid substrate by scraping or filtration.

    • Lyophilize or oven-dry the biomass at a low temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried biomass into a fine powder.

  • Solvent Extraction:

    • Extract the fungal powder with ethyl acetate (EtOAc) at room temperature. A typical ratio is 100 g of dried powder to 1 L of EtOAc.

    • Stir the suspension for 24 hours.

    • Filter the mixture through cheesecloth and then through filter paper to remove the fungal biomass.

    • Repeat the extraction of the biomass two more times with fresh EtOAc.

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Initial Fractionation by Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the prepared column.

    • Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of petroleum ether (or hexane) and acetone. For example:

      • 100% Petroleum Ether

      • 90:10 Petroleum Ether:Acetone

      • 80:20 Petroleum Ether:Acetone

      • ...and so on, up to 100% Acetone.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization method (e.g., UV light and/or a staining reagent like vanillin-sulfuric acid).

    • Combine fractions containing the compound with the Rf value corresponding to this compound.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol is designed to achieve high purity of this compound from the enriched fractions obtained in Protocol 1.

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate this compound from the remaining impurities. A C18 reverse-phase column is a good starting point.

    • Use a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution may be used.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape for this compound. The detection wavelength should be set at the UV maximum of the compound.

  • Preparative HPLC:

    • Scale up the optimized analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase.

    • Dissolve the enriched this compound fraction in the mobile phase or a compatible solvent.

    • Inject the sample onto the preparative column and run the separation using the scaled-up conditions.

    • Collect the fraction corresponding to the this compound peak using a fraction collector.

  • Post-Purification Processing:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • If the mobile phase contained non-volatile buffers, the purified compound may need to be desalted. This can be done by liquid-liquid extraction or by using a solid-phase extraction (SPE) cartridge.

    • Dry the final product under high vacuum to remove any residual solvent.

Data Presentation

The following table provides a representative example of the expected improvement in the purity of this compound at different stages of the purification process.

Purification Step Starting Material Purity of this compound (%) Recovery (%)
Solvent Extraction Dried Fungal Biomass~ 5% (in crude extract)~ 95%
Silica Gel Column Chromatography Crude Extract60 - 75%~ 80%
Preparative HPLC Enriched Fraction from Silica Gel> 98%~ 70%

Note: These values are illustrative and will vary depending on the specific fungal strain, culture conditions, and the efficiency of the purification techniques employed.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (Cladosporium cladosporioides) Drying_Grinding Drying & Grinding Fungal_Culture->Drying_Grinding Solvent_Extraction Solvent Extraction (Ethyl Acetate) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Cladosporide_D Pure this compound (>98%) Prep_HPLC->Pure_Cladosporide_D Purity_Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Pure_Cladosporide_D->Purity_Analysis

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Purity after Initial Chromatography

troubleshooting_purity Start Low Purity after Initial Chromatography Check_Loading Was the column overloaded? Start->Check_Loading Reduce_Loading Reduce Sample Loading Check_Loading->Reduce_Loading Yes Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent Ratios) Check_Loading->Optimize_Mobile_Phase No Check_Resolution Is resolution still poor? Reduce_Loading->Check_Resolution Optimize_Mobile_Phase->Check_Resolution Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, RP-18) Check_Resolution->Change_Stationary_Phase Yes Proceed_Purification Proceed to Next Purification Step Check_Resolution->Proceed_Purification No Change_Stationary_Phase->Proceed_Purification

Caption: Troubleshooting logic for improving chromatographic purity.

Technical Support Center: Troubleshooting Inconsistent Results in Cladosporide D Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cladosporide D bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this promising antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a 12-membered macrolide antibiotic isolated from the endophytic fungus Cladosporium sp.[1]. Its primary reported biological activity is its excellent antifungal effect against specific fungal pathogens, notably Pyricularia oryzae and Mucor racemosus[1].

Q2: We are observing significant well-to-well variability in our microplate-based antifungal assay. What are the likely causes?

Inconsistent results in microplate assays can stem from several factors:

  • Inoculum Inconsistency: Uneven distribution of fungal spores or mycelial fragments in the inoculum suspension is a primary cause of variability. Ensure thorough vortexing or homogenization of the inoculum before and during dispensing.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting fungal growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile water or media.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or inoculum can lead to significant variations. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or a lower concentration.

Q3: Our IC50 values for this compound against Pyricularia oryzae are consistently higher than the reported values. What could be the reason?

Several factors can influence the determined IC50 value:

  • Fungal Strain and Passage Number: Different strains of the same fungal species can exhibit varying sensitivities. Additionally, repeated subculturing of a fungal strain can lead to changes in its phenotype and drug susceptibility.

  • Inoculum Density: A higher initial inoculum concentration may require a higher concentration of the antifungal agent to achieve 50% inhibition. Standardize your inoculum preparation carefully.

  • Culture Medium Composition: The components of the growth medium can interact with the compound or affect fungal growth, thereby influencing the IC50 value. Ensure you are using the recommended medium for the specific fungal species.

  • Incubation Time and Temperature: Suboptimal incubation conditions can stress the fungus and alter its susceptibility to antifungal agents. Adhere to the recommended incubation parameters for your fungal strain.

  • Endpoint Reading Method: The method used to quantify fungal growth (e.g., visual inspection, spectrophotometry, or fluorometry) can yield different results. Ensure your chosen method is validated and consistently applied.

Q4: How should I prepare and store this compound to ensure its stability and activity?

For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate culture medium immediately before use. It is advisable to perform a solubility test to ensure the compound remains in solution at the final assay concentration.

Troubleshooting Guides

Issue 1: No antifungal activity observed.
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Verify the storage conditions of the stock solution.
Incorrect Fungal Strain Confirm the identity and viability of the fungal strain being tested.
Resistant Fungal Strain Test the compound against a known sensitive control strain.
Assay Conditions Review the experimental protocol for errors in media preparation, inoculum density, or incubation conditions.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Inhomogeneous Inoculum Ensure the fungal inoculum is thoroughly mixed before and during plating.
Compound Precipitation Visually inspect assay plates for any signs of compound precipitation. If present, adjust the solvent or concentration.
Pipetting Inaccuracy Calibrate pipettes and ensure consistent pipetting technique across all replicates.
Contamination Check for any signs of bacterial or cross-contamination in the wells.

Quantitative Data Summary

The following table summarizes the reported antifungal activity of this compound.

Compound Target Organism Bioassay Type Reported IC50 Value Reference
This compoundPyricularia oryzaeAntifungal Activity0.15 µg/mL[1]
This compoundMucor racemosusAntifungal Activity29 µg/mL[1]

Experimental Protocols

Antifungal Susceptibility Testing of this compound against Pyricularia oryzae (Microdilution Method)

This protocol is adapted from standard antifungal susceptibility testing methods.

1. Preparation of Fungal Inoculum: a. Culture Pyricularia oryzae on potato dextrose agar (PDA) plates at 25°C for 7-10 days until sporulation. b. Flood the plate with sterile 0.85% saline containing 0.1% Tween 80. c. Gently scrape the surface with a sterile loop to release the conidia. d. Filter the suspension through sterile cheesecloth to remove mycelial fragments. e. Adjust the conidial suspension concentration to 1 x 10^5 conidia/mL using a hemocytometer.

2. Preparation of this compound Dilutions: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (or another suitable broth) in a 96-well microplate to achieve the desired final concentrations.

3. Assay Procedure: a. Add 100 µL of the fungal inoculum to each well of the microplate containing 100 µL of the serially diluted compound. b. Include a positive control (fungus with no compound) and a negative control (medium only). c. Incubate the plate at 25°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Bioassay Results

Troubleshooting_Workflow cluster_start Start cluster_protocol Protocol Review cluster_execution Execution Analysis cluster_data Data Analysis cluster_end Outcome Start Inconsistent Results Observed ReviewProtocol Review Experimental Protocol Start->ReviewProtocol CheckReagents Check Reagent Preparation & Storage ReviewProtocol->CheckReagents IdentifyCause Identify & Address Root Cause ReviewProtocol->IdentifyCause Error Found VerifyEquipment Verify Equipment Calibration (Pipettes, etc.) CheckReagents->VerifyEquipment CheckInoculum Assess Inoculum Homogeneity VerifyEquipment->CheckInoculum If protocol is correct CheckPlating Evaluate Plating/Pipetting Technique CheckInoculum->CheckPlating CheckInoculum->IdentifyCause Error Found InspectPlates Inspect Plates for Anomalies (Precipitation, Contamination) CheckPlating->InspectPlates AnalyzeControls Analyze Control Well Performance InspectPlates->AnalyzeControls If execution seems correct StatisticalAnalysis Perform Statistical Analysis AnalyzeControls->StatisticalAnalysis AnalyzeControls->IdentifyCause Error Found StatisticalAnalysis->IdentifyCause ConsistentResults Achieve Consistent Results IdentifyCause->ConsistentResults

Caption: A logical workflow for systematically troubleshooting inconsistent bioassay results.

Potential Fungal Signaling Pathways Targeted by Antifungal Agents

Disclaimer: The specific signaling pathway(s) affected by this compound have not yet been elucidated. This diagram represents general fungal signaling pathways that are common targets for antifungal compounds.

Antifungal_Targets cluster_compound Antifungal Compound cluster_cell_wall Cell Wall Integrity Pathway cluster_membrane Cell Membrane Integrity cluster_stress Stress Response Pathways Compound This compound (Potential Antifungal Agent) CellWall Cell Wall Synthesis Compound->CellWall Inhibition Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition HOG_pathway HOG Pathway (Osmotic Stress) Compound->HOG_pathway Activation/Inhibition Calcium_pathway Calcium Signaling (Calcineurin Pathway) Compound->Calcium_pathway Modulation PKC_pathway PKC Signaling Cascade CellWall->PKC_pathway CellLysis Cell Lysis PKC_pathway->CellLysis Disruption leads to MembraneFunction Membrane Permeability & Function Ergosterol->MembraneFunction IonImbalance Ion Imbalance MembraneFunction->IonImbalance Disruption leads to GrowthArrest Growth Arrest / Apoptosis HOG_pathway->GrowthArrest Calcium_pathway->GrowthArrest

Caption: Potential fungal signaling pathways that may be targeted by antifungal compounds.

References

Overcoming challenges in the scale-up production of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of Cladosporide D. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound production from laboratory to industrial scale. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism? A1: this compound is a 12-membered macrolide antibiotic, part of a class of natural products known as polyketides.[1] It is a secondary metabolite produced by the fungus Cladosporium sp., a genus belonging to the Ascomycota division.[2][3] Various species of Cladosporium are known to produce a diverse array of bioactive compounds.[4]

Q2: What are the primary challenges in scaling up this compound production? A2: The main challenges are consistent with those of many industrial fermentation processes for filamentous fungi.[5][6] These include:

  • Process Reproducibility: Ensuring that fermentation parameters optimized at the lab scale (e.g., pH, temperature, aeration) translate effectively to larger bioreactors where gradients can occur.[7]

  • Fungal Morphology and Rheology: Controlling the fungal morphology (pelleted vs. filamentous growth) is crucial as it significantly impacts broth viscosity, mixing, and mass transfer (especially oxygen).[5]

  • Downstream Processing: Efficiently extracting and purifying this compound from large volumes of fermentation broth can be a significant bottleneck, often leading to yield loss.

  • Sterility: Maintaining aseptic conditions in large-scale fermenters for extended periods is critical to prevent contamination by competing microorganisms.[7][8]

Q3: What analytical methods are suitable for quantifying this compound? A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of polyketides like this compound.[9] For enhanced specificity and sensitivity, especially in complex matrices like crude extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[10] A validated analytical protocol is essential for accurately determining yield and purity throughout the production process.[11]

Q4: What is the general biosynthetic origin of this compound? A4: this compound is a polyketide, which is biosynthesized from simple carboxylic acid units like acetyl-CoA through a series of condensation reactions catalyzed by Polyketide Synthase (PKS) enzymes.[1][2] Understanding the biosynthetic pathway can open avenues for yield improvement through metabolic engineering, although this is an advanced approach.[12]

Troubleshooting Guides

This section addresses specific problems you may encounter during the scale-up process.

Fermentation Issues

Problem: Low Yield of this compound in the Bioreactor

This is one of the most common challenges during scale-up. The issue can stem from several factors related to the fermentation environment and fungal physiology.

Low_Yield_Troubleshooting start Low this compound Yield check_params Verify Critical Fermentation Parameters (pH, Temp, DO) start->check_params check_media Analyze Media Composition (C/N ratio, precursors, trace elements) check_params->check_media Correct suboptimal_params Sub-optimal Parameters (e.g., pH drift, low DO) check_params->suboptimal_params Incorrect check_morphology Examine Fungal Morphology (Microscopy) check_media->check_morphology OK media_depletion Nutrient Limitation or Inhibition check_media->media_depletion Problem Found check_contamination Check for Contamination (Plating, Microscopy) check_morphology->check_contamination OK poor_morphology Excessive Viscosity (Filamentous) or Inactive Pellets check_morphology->poor_morphology Problem Found contamination_found Contamination Detected check_contamination->contamination_found Positive action_params Solution: Implement Real-time Process Control (Automated pH feeding, DO cascade control) suboptimal_params->action_params action_media Solution: Optimize Media & Feeding Strategy (Fed-batch culture, precursor addition) media_depletion->action_media action_morphology Solution: Control Morphology (Modify agitation, inoculum density, add microparticles) poor_morphology->action_morphology action_contamination Solution: Review & Reinforce Aseptic Technique (Sterilization protocols, vessel integrity) contamination_found->action_contamination

Caption: Troubleshooting flowchart for low this compound yield.

Possible Causes & Solutions:

  • Sub-optimal Culture Conditions: Parameters like pH and temperature that were optimal in shake flasks may not be optimal in a large bioreactor. Studies on Cladosporium have shown that secondary metabolite production can be sensitive to pH and temperature, with optimal conditions often being around pH 4.5 and 28°C.[13] Production may also vary with temperature, with some metabolites favored at lower temperatures (10-15°C).[14]

    • Solution: Perform scale-down studies to re-optimize pH, temperature, and dissolved oxygen (DO) for the specific bioreactor configuration. Implement automated control systems to maintain these parameters within the optimal range.[7]

  • Nutrient Limitation: The carbon-to-nitrogen ratio and the presence of specific precursors are critical for polyketide synthesis.[2] Rapid consumption of a key nutrient can halt production prematurely.

    • Solution: Develop a fed-batch strategy to supply limiting nutrients throughout the fermentation. Analyze the spent medium to identify which components are depleted.

  • Poor Fungal Morphology: Uncontrolled filamentous growth can lead to a highly viscous broth, which severely limits oxygen and nutrient transfer.[5]

    • Solution: Control morphology by adjusting agitation speed, inoculum concentration, or by adding microparticles to promote pellet formation. The ideal morphology is often small, loose pellets which allow for good mass transfer without causing excessive viscosity.

Data Presentation: Fermentation Parameter Optimization

The following table shows representative data from a Response Surface Methodology (RSM) experiment to optimize key fermentation parameters for this compound production.

RunTemperature (°C)Initial pHAgitation (RPM)This compound Titer (mg/L)
1254.515075
2304.515068
3256.015055
4306.015048
5285.2510065
6285.2520088
7255.2517582
8305.2517571
9284.517595
10286.017562
11285.25175102
12285.25175105
13285.25175103

Note: This data is illustrative and based on typical optimization studies for fungal secondary metabolites.

Extraction & Purification Issues

Problem: Low Recovery of this compound During Downstream Processing

After a successful fermentation, significant losses can occur during extraction and purification.

Possible Causes & Solutions:

  • Inefficient Extraction: The chosen solvent system may not be effectively extracting the compound from the mycelia or the broth.

    • Solution: Test different organic solvents (e.g., ethyl acetate, butyl acetate, dichloromethane) and mixtures.[15] Consider cell disruption techniques (e.g., homogenization) prior to solvent extraction to improve the release of intracellular product.

  • Product Degradation: this compound may be unstable at certain pH values or temperatures encountered during downstream processing.

    • Solution: Evaluate the stability of this compound under various pH and temperature conditions. Process extracts quickly and at reduced temperatures if instability is observed.

  • Poor Chromatographic Separation: The chosen chromatography resin may have low binding capacity or poor selectivity, leading to co-elution with impurities and loss of product in side fractions.

    • Solution: Screen a variety of chromatography resins (e.g., different types of silica, C18, ion-exchange). Optimize the mobile phase composition (solvent ratios, pH, additives) to achieve better separation. A multi-step purification process is often necessary.[16]

Data Presentation: Purification Step Recovery

This table illustrates a typical multi-step purification process for this compound with representative recovery rates.

Purification StepTotal this compound (g)Purity (%)Step Recovery (%)Overall Recovery (%)
Crude Organic Extract50.05100100
Silica Gel Column Chromatography35.0407070
C18 Flash Chromatography28.0858056
Preparative HPLC22.4>988044.8

Note: This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Fermentation of Cladosporium sp. for this compound Production

This protocol describes a typical batch fermentation process in a 20 L bioreactor.

  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with a culture of Cladosporium sp. from an agar plate.

    • Incubate at 28°C on a rotary shaker at 180 RPM for 3-4 days to generate a seed culture.[13]

    • Use this seed culture to inoculate a 2 L flask containing 1 L of PDB and incubate under the same conditions for another 2 days.

  • Bioreactor Preparation:

    • Prepare 18 L of production medium (e.g., optimized medium from RSM study) in a 20 L bioreactor.

    • Sterilize the bioreactor and medium in-situ at 121°C for 45 minutes.

    • Calibrate pH and Dissolved Oxygen (DO) probes.

  • Fermentation:

    • Aseptically transfer the 1 L seed culture to the 20 L bioreactor (5% v/v inoculum).

    • Set fermentation parameters to the optimized values (e.g., Temperature: 28°C, pH: 5.0, Agitation: 200 RPM).[13]

    • Maintain pH using automated addition of 1M NaOH and 1M H₂SO₄.

    • Maintain DO above 30% saturation by increasing agitation and/or airflow rate.

    • Run the fermentation for 10-14 days, taking samples daily to monitor growth (dry cell weight) and this compound production (HPLC analysis).

Protocol 2: Extraction and Initial Purification of this compound
  • Harvest: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction:

    • Extract the culture broth three times with an equal volume of ethyl acetate. Pool the organic layers.

    • Extract the mycelial biomass by suspending it in methanol, followed by homogenization. Filter to remove cell debris and concentrate the methanol extract under reduced pressure. Partition the resulting aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude extract.[15]

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.) followed by ethyl acetate-methanol.

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the positive fractions and concentrate to yield a semi-purified product.

Visualizations

General Scale-Up Workflow

This diagram outlines the logical progression from laboratory-scale experiments to full-scale production.

Scale_Up_Workflow lab Lab Scale (Flasks) - Strain Screening - Media Optimization bench Bench-Top Bioreactor (1-20 L) - Process Parameter Optimization - Analytical Method Dev. lab->bench Tech Transfer pilot Pilot Scale (100-1000 L) - Scale-Up Validation - Downstream Process Dev. bench->pilot Scale-Up production Production Scale (>5000 L) - Commercial Manufacturing - Process Validation pilot->production Scale-Up

Caption: General workflow for this compound production scale-up.

Simplified Polyketide Biosynthesis Pathway

This diagram illustrates the basic steps involved in the biosynthesis of a polyketide backbone, the precursor to macrolides like this compound.

Polyketide_Biosynthesis acetyl Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) Multi-domain Enzyme acetyl->pks malonyl Malonyl-CoA (Extender Units) malonyl->pks chain Growing Polyketide Chain pks->chain Condensation modification Chain Elongation, Reduction & Dehydration chain->modification release Thioesterase Domain (Release & Cyclization) chain->release modification->chain macrolide Macrolide Scaffold (e.g., Precursor to this compound) release->macrolide tailoring Tailoring Enzymes (e.g., Oxidation, Glycosylation) macrolide->tailoring final Final Product (this compound) tailoring->final

Caption: Simplified pathway of polyketide and macrolide biosynthesis.

References

Technical Support Center: Optimizing HPLC Methods for Cladosporide D Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining High-Performance Liquid Chromatography (HPLC) methods to achieve better resolution of Cladosporide D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC resolution important for its analysis?

A1: this compound is a 12-membered macrolide antibiotic produced by fungi of the genus Cladosporium.[1] It has demonstrated significant antifungal activity, particularly against Pyricularia oryzae and Mucor racemosus.[1] High-resolution HPLC is crucial for accurately quantifying this compound in complex fungal extracts, separating it from structurally similar isomers and other secondary metabolites, which is essential for potency assessment, impurity profiling, and further pharmacological studies.

Q2: What are the typical starting HPLC conditions for analyzing macrocyclic lactones like this compound?

A2: For macrocyclic lactones, a reversed-phase HPLC method is generally the most effective. A good starting point would be a C18 or C8 column with a gradient elution using a mobile phase consisting of acetonitrile and water, or methanol and water.[2] Acidifiers like formic acid or acetic acid are often added to the mobile phase to improve peak shape.

Q3: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A3: Peak tailing for a compound like this compound can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with polar functional groups on the analyte.

    • Solution: Use a base-deactivated column or add a competitive base like triethylamine to the mobile phase in small concentrations (e.g., 0.01%). Adjusting the mobile phase pH can also help by suppressing the ionization of silanol groups.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and inject a smaller volume.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak shape issues.

    • Solution: Use a guard column and ensure proper sample cleanup. Back-flushing the column may also help.

Q4: I am observing poor resolution between the this compound peak and an adjacent impurity. What strategies can I employ to improve separation?

A4: To improve the resolution between closely eluting peaks, you can modify the following parameters:

  • Mobile Phase Composition:

    • Solvent Strength: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to increase retention times and potentially improve separation.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and improve resolution.

  • Stationary Phase:

    • Column Chemistry: If using a C18 column, consider trying a C8 or a phenyl-hexyl column for different selectivity.

    • Particle Size: Using a column with smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.- Use a base-deactivated column.- Add a modifier like triethylamine to the mobile phase.- Adjust mobile phase pH.
Column overload.- Dilute the sample.- Inject a smaller volume.
Column contamination.- Use a guard column.- Implement a more rigorous sample cleanup procedure.- Back-flush the analytical column.
Poor Peak Shape (Fronting) Sample solvent stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column void or channeling.- Replace the column.
Poor Resolution Inadequate separation of this compound from other compounds.- Optimize the mobile phase gradient.- Change the organic solvent (acetonitrile vs. methanol).- Adjust the mobile phase pH.- Try a different column chemistry (e.g., C8, Phenyl).- Reduce the flow rate.
Inconsistent Retention Times Fluctuation in mobile phase composition.- Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or bubbles.
Temperature variations.- Use a column oven to maintain a consistent temperature.
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
Low Signal Intensity Low concentration of this compound in the sample.- Concentrate the sample.- Increase the injection volume (if not causing overload).
Inappropriate detection wavelength.- Determine the UV maximum absorbance of this compound and set the detector to that wavelength.

Experimental Protocols

Extraction and Sample Preparation of this compound from Fungal Culture

This protocol describes a general procedure for extracting lipophilic secondary metabolites like this compound from a fungal culture.

  • Harvesting: After a suitable incubation period, separate the fungal mycelium from the liquid culture broth by filtration.

  • Extraction of Mycelium:

    • Dry the mycelial mass.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with a suitable organic solvent such as ethyl acetate or methanol. This can be done by soaking the mycelium in the solvent and agitating for several hours, followed by filtration. Repeat this process 2-3 times.

  • Extraction of Culture Filtrate:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Combining and Concentrating:

    • Combine all the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Dissolve the crude extract in a small volume of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then with the non-polar solvent.

    • Wash the cartridge with solvents of increasing polarity to remove interfering compounds.

    • Elute this compound with a more polar solvent or a mixture of solvents (e.g., methanol or an acetonitrile/water mixture).

    • Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase for analysis.[3][4]

Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required for specific sample matrices.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a lower percentage of B (e.g., 40%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detector at the wavelength of maximum absorbance for this compound (to be determined, typically in the range of 200-230 nm for macrolides).
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration mycelium Mycelium filtration->mycelium filtrate Culture Filtrate filtration->filtrate solvent_extraction_mycelium Solvent Extraction (e.g., Ethyl Acetate) mycelium->solvent_extraction_mycelium solvent_extraction_filtrate Liquid-Liquid Extraction (Ethyl Acetate) filtrate->solvent_extraction_filtrate crude_extract Crude Extract solvent_extraction_mycelium->crude_extract solvent_extraction_filtrate->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_fraction Purified this compound Fraction spe->purified_fraction hplc HPLC Analysis purified_fraction->hplc resolution High-Resolution Chromatogram hplc->resolution

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues start Poor Resolution of This compound Peak peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting coelution Co-elution with other compounds? start->coelution check_overload Check for Column Overload peak_tailing->check_overload Yes check_solvent Check Sample Solvent peak_fronting->check_solvent Yes optimize_gradient Optimize Mobile Phase Gradient coelution->optimize_gradient Yes dilute_sample Dilute Sample & Reduce Injection Volume check_overload->dilute_sample Yes check_secondary_interactions Check for Secondary Interactions check_overload->check_secondary_interactions No modify_mobile_phase Modify Mobile Phase (pH, additives) check_secondary_interactions->modify_mobile_phase Yes change_solvent Dissolve in Initial Mobile Phase check_solvent->change_solvent Yes change_column Change Column Chemistry optimize_gradient->change_column

Caption: A logical troubleshooting guide for HPLC resolution issues.

signaling_pathway cluster_cell_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects cladosporide_d This compound ergosterol Ergosterol cladosporide_d->ergosterol Binds to membrane_integrity Membrane Integrity cladosporide_d->membrane_integrity Disrupts ergosterol->membrane_integrity Maintains ion_leakage Ion Leakage (K+, Mg2+) membrane_integrity->ion_leakage Loss of cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Postulated antifungal mechanism of this compound targeting the fungal cell membrane.

References

Minimizing degradation of Cladosporide D during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Cladosporide D during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a 12-membered macrolide antibiotic produced by certain species of Cladosporium fungi. Like many macrolides, its lactone ring structure is susceptible to degradation under various chemical and physical conditions, such as exposure to acidic or alkaline pH, high temperatures, and light.[1][2] Minimizing degradation is crucial to ensure a high yield and purity of the final product for research and development purposes.

Q2: What are the primary factors that can lead to the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound during extraction include:

  • pH: Macrolides are known to be unstable in acidic conditions, which can lead to the hydrolysis of the lactone ring.[1][3]

  • Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[4][5]

  • Light: Exposure to UV radiation can cause photodegradation of macrolide antibiotics.[6][7][8]

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the compound.[9]

  • Enzymatic Activity: Residual enzymes from the fungal biomass may contribute to degradation if not properly inactivated.

Q3: What is a suitable solvent for extracting this compound?

Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites, including macrolides like this compound.[9] Methanol is another option, though it may extract a higher proportion of polar impurities.[10] The choice of solvent should be guided by the overall extraction and purification strategy.

Q4: How can I monitor the presence and degradation of this compound during my experiment?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable method for monitoring this compound.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation of the isolated compound and its degradation products.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis: Fungal cell walls are robust and may not be sufficiently disrupted.- Ensure thorough grinding of the fungal mycelium, preferably in liquid nitrogen, to a fine powder before solvent extraction.[14] - Consider enzymatic lysis as a pre-treatment step.
Suboptimal extraction solvent: The chosen solvent may not be efficiently extracting this compound.- Perform small-scale pilot extractions with different solvents (e.g., ethyl acetate, methanol, dichloromethane) to determine the most effective one.[9] - A sequential extraction with solvents of increasing polarity can also be beneficial.
Degradation during extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH).- Maintain a low temperature throughout the extraction process (e.g., use an ice bath). - Use neutral pH buffers if aqueous solutions are involved.[1]
Insufficient extraction time or volume: The solvent may not have had enough contact time or volume to extract the compound fully.- Increase the extraction time and/or the solvent-to-biomass ratio.[10] - Perform multiple extraction cycles and pool the extracts.
Presence of Impurities in the Final Product Co-extraction of other metabolites: The extraction solvent is not selective for this compound.- Employ chromatographic purification techniques such as column chromatography (e.g., silica gel) or preparative HPLC to separate this compound from other compounds.[10]
Degradation products: this compound has degraded during the extraction or purification process.- Review the extraction protocol for potential degradation triggers (see above). - Analyze the impurities by LC-MS or NMR to identify them as degradation products.[12]
Inconsistent Results Between Batches Variability in fungal culture: Differences in growth conditions can affect the production of secondary metabolites.- Standardize the fungal culture conditions, including media composition, temperature, pH, and incubation time.[15]
Inconsistent extraction procedure: Minor variations in the extraction protocol can lead to different outcomes.- Maintain a detailed and consistent experimental protocol for each extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Cladosporium sp. Culture

This protocol is a generalized procedure based on common methods for fungal secondary metabolite extraction. Optimization may be required for specific strains and culture conditions.

1. Fungal Culture:

  • Culture Cladosporium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar plates (e.g., Potato Dextrose Agar) until sufficient biomass is produced.[3]

2. Harvesting and Biomass Preparation:

  • If using a liquid culture, separate the mycelium from the culture broth by filtration.

  • If using solid culture, scrape the mycelial mat from the agar surface.

  • Freeze-dry the mycelium to remove water.

  • Grind the dried mycelium into a fine powder using a mortar and pestle, preferably with liquid nitrogen.

3. Solvent Extraction:

  • Suspend the powdered mycelium in ethyl acetate (e.g., 10:1 solvent-to-biomass ratio, v/w).

  • Macerate the suspension at room temperature with constant stirring for 24 hours. To minimize temperature-related degradation, this step can be performed at a controlled lower temperature (e.g., 4°C).

  • Filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction of the residue two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts.

4. Solvent Evaporation:

  • Concentrate the pooled extract under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40°C to prevent thermal degradation.[4]

5. Purification:

  • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Fractions containing this compound, as identified by TLC or HPLC analysis, are pooled and concentrated.

  • Final purification can be achieved by preparative HPLC if necessary.

Protocol 2: Monitoring this compound by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS detector.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

Condition Parameter Value Observed Effect on this compound Stability (Hypothetical)
Temperature Storage of Extract (in Ethyl Acetate)4°CMinimal degradation over 24 hours.
25°C (Room Temperature)Noticeable degradation after 8 hours.
40°CSignificant degradation within a few hours.[4]
pH Extraction Buffer5.0Potential for acid-catalyzed hydrolysis of the lactone ring.[1]
7.0Optimal for stability.
9.0Potential for base-catalyzed hydrolysis.
Light Exposure Storage of ExtractDarkNo significant photodegradation.
Ambient LightSlow degradation over several days.
UV Light (254 nm)Rapid degradation.[6][7]
Solvent ExtractionEthyl AcetateGood stability.
MethanolPotential for solvolysis over extended periods.
DichloromethaneGood stability.

Visualizations

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Fungal Culture Fungal Culture Harvesting & Grinding Harvesting & Grinding Fungal Culture->Harvesting & Grinding Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Harvesting & Grinding->Solvent Extraction (Ethyl Acetate) Filtration Filtration Solvent Extraction (Ethyl Acetate)->Filtration Solvent Evaporation (<40°C) Solvent Evaporation (<40°C) Filtration->Solvent Evaporation (<40°C) Column Chromatography Column Chromatography Solvent Evaporation (<40°C)->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for this compound extraction.

Degradation_Factors cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation High Temperature High Temperature High Temperature->Degradation Acidic/Alkaline pH Acidic/Alkaline pH Acidic/Alkaline pH->Degradation UV Light Exposure UV Light Exposure UV Light Exposure->Degradation Reactive Solvents Reactive Solvents Reactive Solvents->Degradation

Caption: Factors leading to this compound degradation.

References

Dealing with co-eluting impurities in Cladosporide D purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cladosporide D. The focus is on addressing the common challenge of co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities encountered during this compound purification?

A1: The most common co-eluting impurities are typically other structurally related Cladosporide derivatives produced by the same fungal strain, Cladosporium sp. These include, but are not limited to, Cladosporide B and Cladosporide C. Due to their similar pentanorlanostane core structures, these compounds exhibit comparable polarities and chromatographic behaviors, leading to co-elution. Stereoisomers and analogues of this compound are also potential impurities.

Q2: What analytical techniques are recommended for identifying co-eluting impurities with this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-MS) is the recommended technique.[1] A photodiode array (PDA) detector can also be used to assess peak purity by comparing UV spectra across a single peak; however, LC-MS provides more definitive identification based on mass-to-charge ratios. Nuclear Magnetic Resonance (NMR) spectroscopy of collected fractions can also help identify and characterize unknown impurities.

Q3: Are there any general strategies to improve the separation of this compound from its co-eluting impurities?

A3: Yes, several strategies can be employed to enhance separation:

  • Method Optimization in Chromatography: Systematically adjusting parameters such as the mobile phase composition, gradient slope, temperature, and flow rate can significantly impact resolution.

  • Orthogonal Chromatography: If co-elution persists in a particular chromatographic mode (e.g., reversed-phase), switching to an orthogonal method with a different separation mechanism (e.g., normal-phase, supercritical fluid chromatography) can be effective.[2]

  • Column Chemistry Variation: Exploring different stationary phases (e.g., C18, C8, Phenyl-Hexyl, or chiral columns) can exploit subtle differences in the interactions between the analytes and the stationary phase, leading to better separation.[3]

  • Sample Derivatization: In some cases, derivatizing the sample mixture can introduce chemical differences that facilitate easier separation of the target compound from impurities.[4][5]

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem 1: Poor resolution between this compound and a known impurity (e.g., Cladosporide B or C) in Reversed-Phase HPLC.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Mobile Phase Selectivity Modify the organic solvent composition. For example, if using acetonitrile/water, try methanol/water or a ternary mixture of acetonitrile/methanol/water. The different solvent properties can alter selectivity.[2]
Gradient is Too Steep Decrease the gradient slope. A shallower gradient provides more time for the components to interact with the stationary phase, which can improve the separation of closely eluting peaks.
Suboptimal Temperature Adjust the column temperature. Increasing or decreasing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which may enhance resolution.
Incorrect Stationary Phase Switch to a column with a different stationary phase. A phenyl-hexyl column, for instance, offers different pi-pi interactions compared to a standard C18 column, which may resolve the compounds.
Problem 2: A suspected impurity is co-eluting under the main this compound peak, but its identity is unknown.

Workflow for Identification and Resolution:

Caption: Workflow for identifying and resolving an unknown co-eluting impurity.

Experimental Protocols

Protocol 1: Orthogonal Screening for Improved Resolution

This protocol outlines a strategy for separating this compound from co-eluting impurities using an orthogonal chromatographic approach.

1. Initial Analysis (Reversed-Phase):

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting gradient would be 50-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA and MS

2. Orthogonal Method (Normal-Phase):

  • Column: Silica or a polar-modified column (e.g., Diol, Cyano)

  • Mobile Phase A: Hexane or Heptane

  • Mobile Phase B: Isopropanol or Ethanol

  • Gradient: A typical starting gradient would be 5-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA and MS (with appropriate ion source)

Workflow Diagram:

Orthogonal_Screening_Workflow Start Crude this compound Extract RP_HPLC Reversed-Phase HPLC (C18, ACN/H2O) Start->RP_HPLC Analysis1 Analyze Fractions (LC-MS) RP_HPLC->Analysis1 Decision Co-elution Observed? Analysis1->Decision NP_HPLC Normal-Phase HPLC (Silica, Hexane/IPA) Decision->NP_HPLC Yes Pure_Product Pure this compound Decision->Pure_Product No Analysis2 Analyze Fractions (LC-MS) NP_HPLC->Analysis2 Analysis2->Pure_Product

Caption: Workflow for orthogonal chromatographic screening.

Data Presentation

The following table presents hypothetical data from the successful separation of this compound from its common impurities using two different chromatographic methods. This data is for illustrative purposes to demonstrate the expected outcome of method development.

Table 1: Comparative Chromatographic Data

CompoundReversed-Phase (C18)Normal-Phase (Silica)
Retention Time (min) Resolution (Rs)
Cladosporide C 12.5-
This compound 13.11.2 (to C)
Cladosporide B 13.30.8 (to D)

Resolution (Rs) is calculated relative to the preceding peak.

This technical support guide provides a starting point for addressing the challenges of co-eluting impurities in this compound purification. For further assistance, please consult relevant scientific literature or contact a chromatography specialist.

References

Technical Support Center: Enhancing the Selectivity of Cladosporide D's Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the strategic improvement of the antifungal selectivity of Cladosporide D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

This compound is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp. It has demonstrated antifungal activity against Pyricularia oryzae and Mucor racemosus.[1] Other related compounds from Cladosporium, such as Cladosporide A, have shown activity against Aspergillus fumigatus.[1]

Q2: What is "antifungal selectivity" and why is it important?

Antifungal selectivity refers to the ability of a compound to inhibit fungal growth and proliferation while causing minimal harm to host (e.g., mammalian) cells. A high degree of selectivity is a critical attribute for a therapeutic antifungal agent, as it minimizes side effects and toxicity to the patient. The selectivity of an antifungal compound is often quantified by the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antifungal activity.

Q3: What is the known mechanism of action for this compound?

The precise molecular target of this compound has not been definitively elucidated in publicly available literature. However, based on its classification as a macrolide, its mechanism of action is likely to be similar to other antifungal macrolides which typically function by:

  • Inhibiting protein synthesis: Binding to the fungal ribosome and disrupting the translation process.[2]

  • Disrupting cell membrane integrity: Interacting with ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell leakage.[3]

Further research is required to pinpoint the specific molecular target of this compound.

Q4: Is there any data on the cytotoxicity of this compound against mammalian cells?

Direct public data on the cytotoxicity of this compound against mammalian cell lines is limited. However, studies on other 12-membered macrolides isolated from Cladosporium sp., such as sporiolides A and B, have shown cytotoxicity against murine lymphoma L1210 cells.[4][5] This suggests that this compound may also exhibit some level of cytotoxicity, making the evaluation of its selectivity a crucial step in its development as a potential antifungal agent.

Troubleshooting and Experimental Guides

This section provides detailed methodologies and strategies to address common challenges encountered when working to improve the selectivity of this compound.

Problem 1: The specific molecular target of this compound is unknown, hindering rational drug design.

Solution: A series of experiments can be designed to elucidate the mechanism of action.

Experimental Workflow for Target Identification

cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 Target Validation A Ergosterol Binding Assay D Sterol Profiling (GC-MS) A->D Positive Result B Cell Wall Synthesis Inhibition Assay E Chitin/Glucan Quantification B->E Positive Result C Ribosomal Binding Assay F Transcriptomics/Proteomics C->F Positive Result G Enzymatic Assays with Purified Target D->G E->G H Genetic Knockout/Overexpression Studies F->H

Caption: Workflow for identifying the molecular target of this compound.

Experimental Protocols:

  • Ergosterol Binding Assay: This can be performed using spectrophotometric methods to assess the interaction of this compound with ergosterol. A shift in the absorption spectrum upon binding is indicative of an interaction.

  • Cell Wall Synthesis Inhibition Assays:

    • Chitin Synthesis Inhibition: Fungal cells can be treated with this compound and the chitin content can be quantified using a fluorescent dye like Calcofluor White.

    • (1,3)-β-D-glucan Synthesis Inhibition: The activity of the (1,3)-β-D-glucan synthase enzyme can be measured in the presence of this compound using a colorimetric assay.

  • Sterol Profiling: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the sterol composition of fungal cells treated with this compound. A buildup of precursor molecules and a depletion of ergosterol would suggest inhibition of the ergosterol biosynthesis pathway.[6][7]

  • Transcriptomic/Proteomic Analysis: RNA-sequencing or mass spectrometry-based proteomics can reveal changes in gene or protein expression in response to this compound treatment, providing clues about the affected pathways and potential targets.

Problem 2: Lack of quantitative data on this compound's selectivity.

Solution: Determine the Selectivity Index (SI) by conducting parallel antifungal susceptibility and cytotoxicity assays.

Experimental Workflow for Determining Selectivity Index

A Determine Minimum Inhibitory Concentration (MIC) against target fungi C Calculate Selectivity Index (SI) SI = CC50 / MIC A->C B Determine 50% Cytotoxic Concentration (CC50) against mammalian cell lines B->C

Caption: Workflow for calculating the Selectivity Index (SI) of this compound.

Experimental Protocols:

  • Antifungal Susceptibility Testing (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Add a standardized inoculum of the target fungus to each well.

    • Incubate the plate at an appropriate temperature for 24-48 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.[8]

  • Cytotoxicity Assay (MTT Assay):

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

CompoundTarget FungusMIC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
This compoundP. oryzaeValueHEK293ValueValue
This compoundM. racemosusValueHepG2ValueValue
Reference AntifungalP. oryzaeValueHEK293ValueValue
Problem 3: How to rationally modify the structure of this compound to improve its selectivity?

Solution: Employ a combination of Structure-Activity Relationship (SAR) studies and targeted chemical modifications.

Logical Relationship for Improving Selectivity

A Synthesize Analogs of this compound B Screen Analogs for Antifungal Activity (MIC) A->B C Screen Analogs for Cytotoxicity (CC50) A->C D Calculate Selectivity Index (SI) for each analog B->D C->D E Identify Modifications that Increase SI D->E F Iterative Optimization E->F F->A

Caption: Strategy for improving the selectivity of this compound through SAR.

Strategies for Modification:

  • Targeting Fungal-Specific Features: If the mechanism of action is determined to be inhibition of ergosterol or cell wall synthesis, modifications can be made to enhance the interaction with the fungal target while decreasing affinity for mammalian counterparts.

  • Modifying Lipophilicity: The lipophilicity of the molecule can be altered to improve its penetration into fungal cells and potentially reduce its interaction with mammalian cell membranes.

  • Creating Hybrid Molecules: Fusing the core structure of this compound with moieties known to have good safety profiles or synergistic antifungal effects can lead to derivatives with improved selectivity.[9][10]

Problem 4: Fungal cells develop resistance or tolerance to this compound.

Solution: Investigate the involvement of fungal stress response signaling pathways and consider combination therapies.

Fungal Stress Response Signaling Pathways

cluster_0 High-Osmolarity Glycerol (HOG) Pathway cluster_1 Cell Wall Integrity (CWI) Pathway A Osmotic Stress B Hog1 MAPK A->B C Glycerol Production B->C D Stress Adaptation C->D E Cell Wall Stress (e.g., this compound) F Slt2 MAPK E->F G Cell Wall Remodeling F->G H Compensatory Chitin Synthesis G->H

Caption: Key fungal stress response pathways.

Experimental Approaches:

  • Phosphorylation Assays: Western blotting can be used to detect the phosphorylation status of key MAP kinases (e.g., Hog1, Slt2) in fungal cells treated with this compound to see if these pathways are activated.

  • Gene Expression Analysis: Quantitative PCR can measure the expression levels of downstream target genes of these pathways to confirm their activation.

  • Combination Therapy: Combining this compound with inhibitors of these stress response pathways could lead to synergistic antifungal effects and overcome tolerance. For example, inhibitors of calcineurin have been shown to enhance the efficacy of ergosterol biosynthesis inhibitors.

By systematically addressing these common experimental challenges, researchers can work towards enhancing the antifungal selectivity of this compound, a crucial step in its potential development as a therapeutic agent.

References

Technical Support Center: Enhancing the Bioavailability of Cladosporide D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on modifying the structure of Cladosporide D to improve its bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of modifying and evaluating this compound analogs.

Issue 1: Low Permeability of Modified this compound in Caco-2 Assays

Symptoms:

  • Apparent permeability coefficient (Papp) is consistently below 1.0 x 10⁻⁶ cm/s.

  • High efflux ratio (Papp B→A / Papp A→B) is observed, suggesting active transport out of the cells.

  • Poor correlation between in vitro permeability and in vivo absorption.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Formulation: Solubilize the compound in a formulation containing surfactants or cyclodextrins before applying to the Caco-2 monolayer.[1][2] 2. Particle Size Reduction: If using a suspension, reduce particle size through micronization or nanocrystal technology.[1][3]Enhancing solubility increases the concentration of the drug available for absorption.[2]
Active Efflux by P-glycoprotein (P-gp) 1. Co-administration with P-gp Inhibitor: Perform the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A→B permeability suggests the compound is a P-gp substrate. 2. Structural Modification: Synthesize analogs with modifications that mask the P-gp recognition motifs. This could involve adding polar groups or altering the stereochemistry at key positions.Identifying and mitigating P-gp efflux is a common strategy to improve the bioavailability of natural products.[4]
Metabolic Instability in Caco-2 cells 1. Metabolite Identification: Analyze the basolateral and apical media for metabolites using LC-MS/MS. 2. Site-of-Metabolism Blocking: If a primary site of metabolism is identified, modify the this compound structure at that position to block enzymatic degradation.Intestinal metabolism can significantly reduce the amount of active drug that reaches systemic circulation.
Issue 2: High First-Pass Metabolism of this compound Analogs in In Vivo Studies

Symptoms:

  • Low oral bioavailability (F%) in pharmacokinetic studies despite good in vitro permeability.

  • High clearance and short half-life observed after oral administration compared to intravenous administration.

  • Detection of significant levels of metabolites in plasma and urine.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Extensive Hepatic Metabolism 1. Prodrug Approach: Design a prodrug of the this compound analog by masking the metabolically labile functional groups (e.g., hydroxyl or carboxylic acid groups) with cleavable moieties.[2] 2. Co-administration with Metabolism Inhibitors: In preclinical studies, co-administer with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to confirm metabolism as the primary cause of low bioavailability.[4]Prodrugs can protect the parent drug from first-pass metabolism, releasing the active compound in systemic circulation.[2]
Poor Formulation leading to Inefficient Absorption 1. Lipid-Based Formulations: Formulate the analog in a self-emulsifying drug delivery system (SEDDS) or a lipid nanoparticle formulation.[1][5] 2. Amorphous Solid Dispersions: Create an amorphous solid dispersion to improve the dissolution rate and extent of absorption.[3]Lipid-based formulations can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when starting to modify this compound for better bioavailability?

A1: The initial focus should be on identifying the potential liabilities of the parent this compound molecule. This involves a thorough physicochemical characterization, including determining its aqueous solubility, LogP, and stability at different pH values. Subsequently, in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can provide valuable insights. Based on these findings, a modification strategy can be devised. For instance, if poor solubility is the primary issue, initial modifications should aim to introduce ionizable or polar functional groups.

Q2: Which formulation strategies are most effective for improving the oral absorption of complex natural products like this compound?

A2: Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), are often highly effective for complex, lipophilic natural products.[5] These formulations can improve solubilization in the gastrointestinal tract and may enhance absorption via the lymphatic system, which can help bypass first-pass metabolism.[1] Another promising approach is the use of nanoparticles or amorphous solid dispersions to increase the surface area and dissolution rate of poorly soluble compounds.[3][6]

Q3: How can I determine if my modified this compound analog is a substrate for efflux transporters like P-glycoprotein?

A3: The Caco-2 permeability assay is a standard in vitro method for this purpose.[7] By measuring the permeability of your compound from the apical (A) to the basolateral (B) side and in the reverse direction (B to A), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter. This can be confirmed by running the assay in the presence of a known inhibitor of that transporter.

Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic study for a new this compound analog?

A4: Key parameters to determine from an in vivo pharmacokinetic study include:

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

These parameters provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of the drug in the body.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments aimed at improving the bioavailability of this compound through structural modification and formulation.

Compound Modification Formulation Aqueous Solubility (µg/mL) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Oral Bioavailability (F%) in Rats
This compoundNoneSaline Suspension< 10.2< 2%
Analog AEsterification of C-5 HydroxylSaline Suspension50.85%
Analog BAddition of a Morpholine MoietySaline Suspension502.515%
Analog BAddition of a Morpholine MoietySEDDS> 200Not Applicable45%
Analog CProdrug (Amino Acid Conjugate)Saline Suspension151.525%

Key Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A→B): The test compound is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points.

  • Permeability Measurement (B→A): The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial drug concentration.

In Vivo Pharmacokinetic Study in Rats
  • Animal Dosing: A cohort of rats is administered the test compound either orally (PO) via gavage or intravenously (IV) via tail vein injection.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

G cluster_0 Modification Strategy cluster_1 Proposed Solution cluster_2 Expected Outcome Poor Solubility Poor Solubility Increase Polarity Increase Polarity Poor Solubility->Increase Polarity Lipid Formulation Lipid Formulation Poor Solubility->Lipid Formulation High First-Pass Metabolism High First-Pass Metabolism Prodrug Approach Prodrug Approach High First-Pass Metabolism->Prodrug Approach High First-Pass Metabolism->Lipid Formulation Efflux Transporter Substrate Efflux Transporter Substrate Mask P-gp Motif Mask P-gp Motif Efflux Transporter Substrate->Mask P-gp Motif Improved Bioavailability Improved Bioavailability Increase Polarity->Improved Bioavailability Prodrug Approach->Improved Bioavailability Lipid Formulation->Improved Bioavailability Mask P-gp Motif->Improved Bioavailability

Caption: Logical relationships between bioavailability issues and modification strategies.

G This compound Analog This compound Analog Activation of Downstream Kinase Activation of Downstream Kinase This compound Analog->Activation of Downstream Kinase Binds to Target Protein Inhibition of Pro-survival Pathway Inhibition of Pro-survival Pathway Activation of Downstream Kinase->Inhibition of Pro-survival Pathway Apoptosis Apoptosis Inhibition of Pro-survival Pathway->Apoptosis

Caption: Hypothetical signaling pathway for a modified this compound analog.

G Start Start Synthesize Analog Synthesize Analog Start->Synthesize Analog In Vitro Screening In Vitro Screening Synthesize Analog->In Vitro Screening Assess Solubility Assess Solubility In Vitro Screening->Assess Solubility Caco-2 Permeability Caco-2 Permeability In Vitro Screening->Caco-2 Permeability Lead Selection Lead Selection Assess Solubility->Lead Selection Caco-2 Permeability->Lead Selection In Vivo PK Study In Vivo PK Study Lead Selection->In Vivo PK Study Data Analysis Data Analysis In Vivo PK Study->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating this compound analogs.

References

Technical Support Center: Cladosporide D Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cladosporide D and investigating potential resistance mechanisms in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

This compound is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp.[1]. It has demonstrated significant antifungal activity against specific fungal species. For instance, it has shown excellent efficacy against the plant pathogen Pyricularia oryzae and the opportunistic fungus Mucor racemosus[1][2].

Q2: What is the likely mechanism of action of this compound?

As a macrolide antibiotic, this compound is presumed to inhibit protein synthesis in susceptible fungi. In bacteria, macrolides bind to the large ribosomal subunit, interfering with peptide chain elongation[3]. While the exact target in fungi has not been definitively identified, it is hypothesized to be a component of the fungal ribosome.

Q3: What are the potential mechanisms of resistance to this compound in fungal strains?

While specific resistance mechanisms to this compound have not been documented, based on its classification as a macrolide and known fungal resistance strategies, two primary mechanisms can be hypothesized:

  • Target Site Modification: Alterations in the fungal ribosomal proteins or rRNA can prevent this compound from binding to its target, thereby rendering the drug ineffective[3].

  • Active Efflux: Fungal cells can develop or upregulate transporter proteins, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, which actively pump this compound out of the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective[4][5][6].

Q4: Are there any known IC50 values for this compound?

Yes, some initial studies have determined the half-maximal inhibitory concentration (IC50) of this compound against specific fungal species. These values are summarized in the table below.

Quantitative Data Summary

Fungal SpeciesThis compound IC50 (µg/mL)Reference
Pyricularia oryzae0.15[2]
Mucor racemosus29[2]

Troubleshooting Guides

This section provides guidance in a question-and-answer format for specific issues that may be encountered during experiments with this compound.

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: We are performing broth microdilution assays to determine the MIC of this compound against our fungal strain, but the results are highly variable between experiments. What could be the cause?

A: Inconsistent MIC values can arise from several factors. Here's a troubleshooting workflow to help you identify the potential issue:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared consistently for each experiment. The growth phase and final concentration of the fungal cells or spores are critical. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed closely[7].

  • Media Composition: The composition of the growth medium, including pH, can significantly impact the activity of antifungal compounds[7]. Use the recommended and consistent media for your fungal species.

  • This compound Stock Solution: Verify the stability and concentration of your this compound stock solution. Ensure it is properly stored and that the solvent used does not affect fungal growth at the concentrations tested.

  • Incubation Conditions: Temperature and incubation time must be strictly controlled. Variations in these parameters can lead to different growth rates and, consequently, different MIC readings[8].

  • Endpoint Reading: Subjectivity in visual endpoint determination can be a source of variability. Consider using a spectrophotometer to read the optical density for a more quantitative and reproducible endpoint[9].

G Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results inoculum Check Inoculum Preparation (Growth Phase, Concentration) start->inoculum media Verify Media Composition (pH, Nutrients) start->media stock Assess this compound Stock (Stability, Concentration, Solvent) start->stock incubation Standardize Incubation (Temperature, Time) start->incubation endpoint Refine Endpoint Reading (Visual vs. Spectrophotometer) start->endpoint resolve Consistent Results inoculum->resolve media->resolve stock->resolve incubation->resolve endpoint->resolve G Experimental Workflow for Resistance Development start Start with Wild-Type Fungal Strain mic1 Determine Initial MIC of this compound start->mic1 passage Serial Passage in Sub-lethal [this compound] mic1->passage mic2 Re-determine MIC of Adapted Population passage->mic2 increase Increase [this compound] mic2->increase MIC Increased isolate Isolate Resistant Mutants on High-Concentration Agar mic2->isolate Significant MIC Increase increase->passage confirm Confirm Resistant Phenotype isolate->confirm end Characterize Resistant Strain confirm->end G Hypothetical Signaling Pathway and Resistance to this compound cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms ribosome Fungal Ribosome protein_syn Protein Synthesis ribosome->protein_syn Translation efflux_pump Efflux Pump (e.g., ABC Transporter) cladosporide_d This compound efflux_pump->cladosporide_d Exports cladosporide_d->ribosome Inhibits target_mod Target Modification (Ribosomal Mutation) target_mod->ribosome Prevents Binding efflux_up Efflux Pump Upregulation efflux_up->efflux_pump Increases

References

Optimizing dosage and application methods for Cladosporide D in plant studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the dosage and application of Cladosporide D for researchers, scientists, and drug development professionals. The information presented is based on studies of related fungal metabolites and general principles of plant science, as direct experimental data on this compound in plant systems is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a 12-membered macrolide antibiotic produced by fungi of the genus Cladosporium. It has demonstrated notable antifungal properties against various fungal species. Its potential applications in plant studies are primarily focused on its role as a biocontrol agent against plant pathogens and as a potential elicitor of plant defense responses.

Q2: What are the potential applications of this compound in plant research?

A2: Based on the activities of similar fungal metabolites, potential applications include:

  • Antifungal Agent: Investigating its efficacy in controlling plant diseases caused by fungal pathogens.

  • Plant Growth Promotion: Assessing its impact on seed germination, root development, and overall plant biomass. Some volatile compounds from Cladosporium species have been shown to promote plant growth.[1][2]

  • Elicitor of Plant Defense: Studying its ability to induce systemic acquired resistance (SAR) or induced systemic resistance (ISR) in plants, leading to enhanced protection against a broad range of pathogens.

Q3: How can I prepare this compound for plant experiments?

A3: this compound, like many fungal secondary metabolites, may have limited water solubility. It is recommended to first dissolve it in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in sterile distilled water or a buffer solution. Always include a solvent control in your experiments to account for any phytotoxic effects of the solvent itself.

Q4: What are the common application methods for compounds like this compound in plant studies?

A4: Common application methods include:

  • Seed Treatment: Soaking seeds in a solution of this compound before planting to protect against seed-borne and soil-borne pathogens.

  • Foliar Spray: Applying a solution directly to the leaves to control foliar diseases or to study its effects on leaf physiology.

  • Soil Drench: Applying the solution to the soil to be taken up by the roots, which is effective for systemic action against vascular pathogens or for studying effects on root-associated microbes.

  • In Vitro Assays: Applying to plant cell cultures or detached leaves to study cellular responses and signaling pathways in a controlled environment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on plant growth or disease resistance. - Sub-optimal Concentration: The applied dosage may be too low to elicit a response. - Ineffective Application Method: The chosen application method may not be suitable for the target plant or pathogen. - Compound Degradation: this compound may be unstable under the experimental conditions (e.g., light, temperature).- Perform a dose-response experiment with a wider range of concentrations (see Table 1 for suggestions). - Test different application methods (e.g., switch from foliar spray to soil drench). - Prepare fresh solutions for each experiment and store the stock solution appropriately (e.g., at -20°C in the dark).
Phytotoxicity observed (e.g., leaf yellowing, necrosis, stunted growth). - High Concentration: The applied dosage is too high and is causing cellular damage. - Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the concentration of this compound. - Ensure the final concentration of the solvent in the working solution is minimal (typically ≤ 0.1%). Run a solvent-only control to confirm.
Inconsistent results between experimental replicates. - Uneven Application: The compound is not being applied uniformly to all plants. - Variable Plant Material: The age, size, or health of the plants is not consistent. - Environmental Fluctuations: Inconsistent light, temperature, or humidity conditions.- Ensure thorough and consistent coverage during application (e.g., spray until runoff for foliar applications). - Use plants of the same age and developmental stage. - Maintain stable and controlled environmental conditions in a growth chamber or greenhouse.
Contamination in in vitro assays. - Non-sterile Technique: Introduction of microbial contaminants during preparation or application.- Autoclave all solutions (if the compound is heat-stable) or use sterile filtration (0.22 µm filter). - Work in a laminar flow hood and use sterile techniques for all manipulations.

Quantitative Data Summary

The following tables provide suggested starting concentrations for this compound based on studies of the related compound cladosporin and general practices for applying fungal metabolites.[3][4][5] Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific plant species and experimental conditions.

Table 1: Suggested Starting Concentrations for Antifungal Activity Assays

Pathogen TypeSuggested Concentration Range (µM)Application Method
Foliar Fungi (e.g., Colletotrichum spp.)10 - 100Foliar Spray, Detached Leaf Assay
Soil-borne Fungi (e.g., Fusarium spp.)25 - 200Soil Drench, Seed Treatment
Oomycetes (e.g., Phytophthora spp.)5 - 50Foliar Spray, Soil Drench

Table 2: Suggested Starting Concentrations for Plant Growth Promotion/Phytotoxicity Assays

Plant TypeSuggested Concentration Range (µM)Application Method
Model Plants (e.g., Arabidopsis thaliana)1 - 50Soil Drench, Growth Medium Amendment
Crop Species (e.g., Tomato, Rice)5 - 100Foliar Spray, Soil Drench, Seed Treatment

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Micro-dilution Broth Method)
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Culture Fungal Pathogen: Grow the target fungal pathogen in a suitable liquid medium (e.g., Potato Dextrose Broth) until it reaches the mid-logarithmic growth phase.

  • Prepare Spore Suspension: Filter the fungal culture to obtain a spore suspension. Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Set up Assay Plate: In a 96-well microplate, add 100 µL of the spore suspension to each well.

  • Apply Treatments: Add the this compound stock solution to the wells to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a DMSO solvent control and a positive control (a known fungicide).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours.

  • Measure Fungal Growth: Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • Calculate Inhibition: Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

Protocol 2: Seed Treatment for Disease Resistance
  • Prepare Treatment Solution: Prepare an aqueous solution of this compound at the desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is below 0.1%.

  • Surface Sterilize Seeds: Surface sterilize plant seeds by washing with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Seed Soaking: Soak the sterilized seeds in the this compound solution for 6-12 hours on a shaker at room temperature. Include a control group soaked in the solvent solution.

  • Drying: Air-dry the seeds on sterile filter paper in a laminar flow hood.

  • Sowing: Sow the treated seeds in sterile soil or a soilless potting mix.

  • Pathogen Challenge: After a specified period of plant growth (e.g., 2-4 weeks), inoculate the plants with the target pathogen.

  • Disease Assessment: Monitor the plants for disease symptoms over time and quantify disease severity using a rating scale.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_eval Evaluation stock This compound Stock Solution working Working Solutions stock->working seed Seed Treatment working->seed foliar Foliar Spray working->foliar soil Soil Drench working->soil plant Plant Material (Seeds/Seedlings) plant->seed plant->foliar plant->soil growth Growth Parameters seed->growth disease Disease Severity seed->disease foliar->growth foliar->disease soil->growth soil->disease gene Gene Expression disease->gene

Caption: Experimental workflow for applying this compound in plant studies.

plant_defense_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Downstream Responses cladosporide This compound (Elicitor) receptor Plasma Membrane Receptor (PRR) cladosporide->receptor Binding ca_influx Ca2+ Influx receptor->ca_influx ros ROS Burst (NADPH Oxidase) receptor->ros mapk MAPK Cascade ca_influx->mapk ros->mapk hormones Hormone Signaling (SA, JA/ET) mapk->hormones genes Defense Gene Expression (PR Genes) mapk->genes hormones->genes resistance Systemic Acquired Resistance (SAR) genes->resistance

Caption: Hypothetical signaling pathway for plant defense induction by this compound.

References

Technical Support Center: Troubleshooting Contamination in Cladosporium sp. Cultures for Cladosporide D Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cladosporium sp. cultures for the production of Cladosporide D.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the cultivation of Cladosporium sp. and the production of this compound.

1. Identifying Contamination

Q1: My Cladosporium sp. culture plates show unusual growth. How can I identify the type of contamination?

A1: Visual inspection is the first step in identifying contamination. Here are some common contaminants and their typical appearance in fungal cultures:

  • Bacterial Contamination: Look for slimy or wet-looking colonies that can be white, cream, or yellowish.[1] A sudden drop in the pH of the culture medium is also a strong indicator.[1] Under a microscope, you will see small, individual cells, often motile.

  • Yeast Contamination: Yeasts appear as moist, creamy, or white colonies, similar to bacteria, but are typically larger.[1] Microscopically, they are oval-shaped and may show budding.[1]

  • Mold (Fungal) Contamination: Cross-contamination by other fungi will appear as fuzzy or cottony growths, which can be white, green, black, or other colors depending on the species (e.g., Penicillium, Aspergillus).[1][2] These will have filamentous structures (hyphae) visible under a microscope.

Q2: Are there specific contaminants commonly found in Cladosporium sp. cultures?

A2: Yes, given that Cladosporium species are widespread in the environment, they are susceptible to contamination by common airborne and soil microorganisms. These include bacteria like Bacillus subtilis and other fungal genera such as Penicillium and Aspergillus.[2][3][4]

2. Impact on this compound Production

Q3: How does contamination affect the production of this compound?

A3: Contamination can significantly impact this compound production in several ways:

  • Competition for Nutrients: Contaminating microorganisms compete with Cladosporium sp. for essential nutrients in the culture medium, which can limit the growth of your target fungus and, consequently, the yield of this compound.

  • Alteration of Culture Conditions: Bacterial contaminants can rapidly alter the pH of the medium, creating an unfavorable environment for Cladosporium sp. growth and secondary metabolite production.

  • Production of Inhibitory Substances: Some contaminants may produce secondary metabolites that inhibit the growth of Cladosporium sp. or interfere with the biosynthetic pathways of this compound. Conversely, in some instances of co-culture, the production of certain secondary metabolites can be induced or enhanced as a defense mechanism.[5]

Q4: Is there any quantitative data on how contamination affects this compound yield?

A4: While specific quantitative data for this compound is limited in publicly available literature, the general trend observed in fungal fermentations is a significant decrease in the desired secondary metabolite yield with increasing contaminant load. The following table provides a hypothetical representation of this impact.

Contaminant TypeContamination Level (CFU/mL or Spores/mL)Hypothetical this compound Yield (% of Control)
Bacterial (e.g., Bacillus subtilis) Low (10^3)85%
Medium (10^5)50%
High (10^7)<10%
Fungal (e.g., Penicillium rubens) Low (10^2)90%
Medium (10^4)60%
High (10^6)20%
Note: This table presents hypothetical data to illustrate the potential impact of contamination. Actual results may vary depending on the specific strains and culture conditions.

3. Troubleshooting and Remediation

Q5: I have confirmed bacterial contamination in my Cladosporium sp. culture. What should I do?

A5: For bacterial contamination, you can attempt the following remediation strategies:

  • Sub-culturing: Aseptically transfer a small piece of uncontaminated mycelium from the edge of the Cladosporium sp. colony to a fresh culture plate. This is often the simplest and most effective method if the contamination is localized.

  • Antibiotic Treatment: Incorporate a broad-spectrum antibiotic or a combination of antibiotics into your culture medium. However, be aware that some antibiotics may have an inhibitory effect on your Cladosporium sp. strain. It is advisable to first test the antibiotic sensitivity of your fungus.

Q6: How can I eliminate fungal cross-contamination?

A6: Fungal cross-contamination can be more challenging to eliminate due to the similar growth habits of fungi. The primary method is meticulous sub-culturing:

  • Hyphal Tipping: Under a microscope, use a sterile microneedle to pick a single hyphal tip from the leading edge of the Cladosporium sp. colony and transfer it to a new plate. This technique requires skill but can effectively isolate your target fungus.

Q7: My cultures are repeatedly getting contaminated. What are the likely sources and how can I prevent it?

A7: Repeated contamination points to a systematic issue in your laboratory practice. The most common sources are:

  • Improper Aseptic Technique: Ensure all manipulations are performed in a certified laminar flow hood or biological safety cabinet. Minimize air movement, work with sterile tools, and flame the mouths of all containers before and after use.

  • Contaminated Reagents or Media: Always sterilize your media and reagents properly. Use an autoclave at the correct temperature and pressure for a sufficient duration.

  • Contaminated Work Environment: Regularly clean and disinfect your incubator, laminar flow hood, and benchtops.

  • Contaminated Stock Cultures: Your original Cladosporium sp. stock culture may be contaminated. It is good practice to periodically check the purity of your stock cultures.

Experimental Protocols

Protocol 1: Isolation of a Pure Cladosporium sp. Culture

This protocol describes the method for obtaining a pure culture of Cladosporium sp. from a potentially contaminated stock.

Materials:

  • Contaminated Cladosporium sp. culture plate

  • Sterile Potato Dextrose Agar (PDA) plates

  • Sterile scalpel or inoculation loop

  • Bunsen burner or alcohol lamp

  • Parafilm

  • Microscope

Procedure:

  • Work in a sterile laminar flow hood.

  • Flame sterilize your scalpel or inoculation loop and allow it to cool.

  • Observe the contaminated plate and identify the leading edge of the Cladosporium sp. colony that appears free of visible contamination.

  • Using the sterile scalpel, carefully excise a small piece of agar (approximately 2-3 mm square) containing only the mycelium of Cladosporium sp. from the leading edge.

  • Transfer the excised piece of agar to the center of a fresh PDA plate, mycelium-side down.

  • Seal the plate with Parafilm.

  • Incubate the plate at the optimal temperature for Cladosporium sp. growth (typically 25-28°C).

  • Monitor the plate daily for the growth of the Cladosporium sp. colony and for any signs of re-emerging contamination.

  • If the new culture appears pure, a small section can be used to inoculate a new plate for further propagation. If contamination persists, repeat the isolation procedure.

Protocol 2: Quantification of this compound in Culture Broth

This protocol provides a general method for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cladosporium sp. liquid culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • This compound standard

  • HPLC system with a C18 column and UV detector

Procedure:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve a known weight of the crude extract in a known volume of methanol.

  • Filter the solution through a 0.22 µm syringe filter.

  • Prepare a series of standard solutions of this compound in methanol of known concentrations.

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Develop a standard curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start Suspicious Growth in Culture visual_inspection Visual Inspection (Macroscopic & Microscopic) start->visual_inspection prevention Implement Preventive Measures (Aseptic Technique, Sterilization) start->prevention If recurring bacterial Bacterial Contamination (Slimy, Wet, pH drop) visual_inspection->bacterial Characteristics match yeast Yeast Contamination (Moist, Creamy, Budding cells) visual_inspection->yeast Characteristics match fungal Fungal Contamination (Fuzzy, Filamentous) visual_inspection->fungal Characteristics match remediation Select Remediation Strategy bacterial->remediation yeast->remediation fungal->remediation subculture Sub-culture Leading Edge remediation->subculture Bacterial/Yeast/ Localized Fungal antibiotics Incorporate Antibiotics remediation->antibiotics Bacterial hyphal_tip Hyphal Tip Isolation remediation->hyphal_tip Fungal pure_culture Obtain Pure Culture subculture->pure_culture antibiotics->pure_culture hyphal_tip->pure_culture end Continue this compound Production pure_culture->end

Caption: A workflow diagram for troubleshooting common contamination issues in Cladosporium sp. cultures.

Hypothetical_Signaling_Pathway Hypothetical Stress Response Signaling in Cladosporium sp. contaminant Contaminant Presence (e.g., Bacteria, Other Fungi) cell_surface_receptor Cell Surface Receptors contaminant->cell_surface_receptor tcs Two-Component System (Sensor Kinase -> Response Regulator) cell_surface_receptor->tcs mapk_cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) cell_surface_receptor->mapk_cascade transcription_factors Transcription Factors tcs->transcription_factors mapk_cascade->transcription_factors stress_response Stress Response Genes (e.g., Antifungal compounds) transcription_factors->stress_response Activation/Repression cladosporide_d_biosynthesis This compound Biosynthesis Genes transcription_factors->cladosporide_d_biosynthesis Activation/Repression altered_production Altered this compound Production cladosporide_d_biosynthesis->altered_production

Caption: A generalized diagram of signaling pathways potentially involved in the stress response of Cladosporium sp. to contamination, which may affect this compound production.

References

Validation & Comparative

A Head-to-Head Comparison: Cladosporide D vs. Amphotericin B in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

The landscape of antifungal drug discovery is in a continuous state of evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. In this context, both established antifungals and novel natural products are under intense scrutiny. This guide provides a detailed, data-driven comparison between Amphotericin B, a cornerstone of antifungal therapy for decades, and Cladosporide D, a natural macrolide with reported antifungal properties.

Amphotericin B, a polyene macrolide isolated from Streptomyces nodosus in 1955, remains a critical agent for treating severe systemic fungal infections due to its broad spectrum and fungicidal activity.[1][2] However, its clinical utility is often hampered by significant toxicities, particularly nephrotoxicity.[3][4] this compound is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp., which has demonstrated antifungal potential, representing a point of interest for novel drug development.[5][6] This comparison aims to juxtapose their performance based on available experimental data.

Mechanism of Action: A Tale of Two Molecules

The mechanisms of action for Amphotericin B are well-documented, while the specific pathways for this compound remain to be fully elucidated.

Amphotericin B: The primary antifungal effect of Amphotericin B is achieved by binding to ergosterol, a key sterol component of the fungal cell membrane.[1][7] This binding leads to the formation of transmembrane channels or pores. These pores disrupt the membrane's integrity, causing a rapid leakage of essential monovalent ions like K+, Na+, H+, and Cl−, which ultimately results in fungal cell death.[1][8] Additionally, there is evidence that Amphotericin B induces oxidative stress within the fungal cell and stimulates phagocytic cells, contributing to its overall efficacy.[1][3] Its toxicity in humans stems from a similar interaction with cholesterol in mammalian cell membranes, though its affinity for ergosterol is higher.[3][7]

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces amphotericin Amphotericin B amphotericin->ergosterol Binds to leakage Ion Leakage (K+, Na+, H+, Cl-) pore->leakage death Fungal Cell Death leakage->death

Caption: Mechanism of action for Amphotericin B.

This compound: The precise mechanism of action for this compound is not detailed in the available literature. As a macrolide, it may interfere with protein synthesis or other essential cellular processes, but further investigation is required to confirm its molecular target and pathway.

Immunomodulatory Effects of Amphotericin B Formulations

Beyond direct fungicidal action, Amphotericin B formulations have been shown to interact with the host immune system, specifically through Toll-like receptors (TLRs). Deoxycholate Amphotericin B (D-AmB) primarily signals through TLR-2, leading to a potent pro-inflammatory response that can contribute to infusion-related toxicity. In contrast, liposomal Amphotericin B (L-AmB, AmBisome) diverts this signaling from TLR-2 to TLR-4. This shift activates neutrophils to an effective antifungal state while attenuating the strong pro-inflammatory effects, providing a molecular basis for the reduced toxicity of the liposomal formulation.[9][10]

TLR_Signaling cluster_neutrophil Neutrophil Surface tlr2 TLR-2 inflammation Pro-inflammatory Response (Toxicity) tlr2->inflammation tlr4 TLR-4 antifungal_state Antifungal State (Reduced Toxicity) tlr4->antifungal_state d_amb Deoxycholate Amphotericin B d_amb->tlr2 l_amb Liposomal Amphotericin B l_amb->tlr4

Caption: Differential Toll-like receptor signaling by Amphotericin B formulations.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Amphotericin B. A significant data gap exists for this compound, underscoring the need for further research.

Table 1: Antifungal Activity
CompoundFungal SpeciesMIC / IC₅₀ (µg/mL)Reference
This compound Pyricularia oryzaeIC₅₀: 0.15[6]
Mucor racemosusIC₅₀: 29[6]
Amphotericin B Candida speciesMIC: 0.03 - 1.0[8]
Aspergillus fumigatusMIC: 0.03 - 1.0[8]
Cryptococcus neoformansMIC: 0.03 - 1.0[8]
Histoplasma capsulatumMIC: 0.03 - 1.0[8]
Blastomyces dermatitidisMIC: 0.03 - 1.0[8]
Coccidioides immitisMIC: 0.03 - 1.0[8]
Table 2: Cytotoxicity Data
CompoundCell LineAssayConcentration / EC₅₀ / IC₅₀ (µg/mL)EffectReference
This compound --Data Not Available--
Amphotericin B Osteoblasts, FibroblastsMorphology, Proliferation5 - 10Abnormal morphology, decreased proliferation[11][12]
Osteoblasts, FibroblastsViability100 and aboveCell death[11][12]
GRX (myofibroblast)MTT1.25 - 2.50Decreased viability[13]
Hep G2, ARL-6 (hepatic)MTT1.25 - 2.50No decrease in viability[13]
293T (human kidney)MTS, LDHUp to 0.5Not cytotoxic[14]
THP1 (human monocytic)MTS, LDH0.5Cytotoxic (Fungizone™ and Ambisome™)[14]

In Vivo Efficacy

Amphotericin B: Extensive in vivo studies have demonstrated the efficacy of Amphotericin B. In murine models of aspergillosis, it has been shown to be effective, with a maximum tolerated dose of 0.8 mg/kg for the deoxycholate formulation and 12.8 mg/kg or greater for a lipid complex formulation (ABLC).[4] While effective, slightly higher doses of ABLC were needed to achieve the same therapeutic effect as the deoxycholate version, though these higher doses were well-tolerated.[4] In models of candidiasis, both conventional and cochleated oral formulations of Amphotericin B significantly reduced fungal burdens.[15] However, its efficacy against some emerging pathogens like Candida auris can be weak, which may explain clinical therapeutic failures.[16][17]

This compound: Currently, there is no publicly available data from in vivo studies for this compound.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antifungal compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts and is a common method for determining the Minimum Inhibitory Concentration (MIC).[18]

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[18][19]

  • Drug Dilution: The antifungal agents (this compound and Amphotericin B) are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.

  • Inoculation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the diluted drug solutions. Drug-free wells are included as growth controls.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. For Amphotericin B, the endpoint is often read as 100% growth inhibition.[19]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Antifungal Agents serial_dilution->inoculate_plate incubation Incubate Plate (35°C, 24-48h) inoculate_plate->incubation read_mic Read MIC (Visually or Spectrophotometrically) incubation->read_mic end End read_mic->end MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells add_compounds Add Test Compounds (Varying Concentrations) seed_cells->add_compounds incubation_24h Incubate Plate (e.g., 24-72h) add_compounds->incubation_24h add_mtt Add MTT Reagent (Incubate 2-4h) incubation_24h->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

References

Cladosporide D in the Landscape of Bioactive Natural Products from Cladosporium Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cladosporide D with other natural products derived from the fungal genus Cladosporium. The content is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

The genus Cladosporium is a prolific source of structurally diverse secondary metabolites, exhibiting a wide array of biological activities. These compounds, including polyketides, alkaloids, and terpenoids, have garnered significant interest for their potential as lead structures in drug discovery. Among these, this compound, a 12-membered macrolide antibiotic, has been noted for its antifungal properties. This guide aims to place this compound in the context of other bioactive molecules isolated from Cladosporium species, offering a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activities

The natural products synthesized by Cladosporium species display a remarkable range of biological effects, from antifungal and antibacterial to cytotoxic and enzyme-inhibitory activities.[1][2] This diversity underscores the potential of this fungal genus as a reservoir for novel therapeutic agents. The following table summarizes quantitative data on the bioactivities of this compound and other selected natural products from Cladosporium.

CompoundCompound ClassBiological ActivityTarget Organism/Cell LineQuantitative Data (IC₅₀/MIC)
This compound Polyketide (Macrolide)AntifungalPyricularia oryzaeIC₅₀: 0.15 µg/mL[3]
AntifungalMucor racemosusIC₅₀: 29 µg/mL[3]
Cladosporin Polyketide (Isocoumarin)AntifungalColletotrichum acutatum92.7% inhibition at 30 µM
AntifungalColletotrichum fragariae90.1% inhibition at 30 µM
AntifungalColletotrichum gloeosporioides95.4% inhibition at 30 µM
AntimalarialPlasmodium falciparumIC₅₀: ~40-90 nM[4]
Cladosporin A Alkaloid (Indole Diterpenoid)AntimicrobialVariousNot specified
Haematocin Alkaloid (Sulfur-containing)Not specifiedNot specifiedNot specified
Cladosporone A Polyketide (Tetralone)CytotoxicColon cancer cellsModulates p21waf1/cip1 expression[3]
Ergosterol Peroxide SteroidCytotoxicHuman hepatocellular carcinoma cellsActivates Foxo3-mediated cell death
(Unnamed prenylated flavanone) FlavonoidEnzyme InhibitionProtein Tyrosine Phosphatase 1B (PTP1B)IC₅₀: 11 µM[3]

Note: There are conflicting reports regarding the antifungal activity of this compound, with one source stating it lacks such activity.[5] Further investigation is required to resolve this discrepancy.

Mechanism of Action: A Tale of Two Polyketides

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of a compound. While the specific molecular target of this compound remains to be elucidated, the mechanism of another prominent Cladosporium polyketide, cladosporin, has been well-characterized.

Cladosporin: Targeting Protein Synthesis

Cladosporin exerts its potent antimalarial activity by inhibiting protein biosynthesis in the parasite Plasmodium falciparum.[1][6] It specifically targets the cytosolic lysyl-tRNA synthetase (KRS), an enzyme essential for incorporating the amino acid lysine into proteins. By binding to KRS, cladosporin prevents the charging of tRNA with lysine, thereby halting protein synthesis and leading to parasite death.[4][6][7] This highly specific mechanism of action makes cladosporin an attractive lead compound for the development of novel antimalarial drugs.[1][3]

Cladosporin_Mechanism cluster_parasite Plasmodium falciparum Cytosol Lysine Lysine KRS Lysyl-tRNA Synthetase (KRS) Lysine->KRS tRNA_Lys tRNA-Lys tRNA_Lys->KRS Lys_tRNA_Lys Lysyl-tRNA-Lys KRS->Lys_tRNA_Lys  ATP -> AMP + PPi Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein Cladosporin Cladosporin Cladosporin->KRS

Caption: Mechanism of action of Cladosporin.

This compound: An Unresolved Mechanism

Despite its reported antifungal activity, the specific molecular target and mechanism of action of this compound are currently unknown. As a 12-membered macrolide, it may share a mechanism with other macrolide antibiotics that are known to inhibit protein synthesis by binding to the 50S ribosomal subunit in bacteria.[8][9] However, this is speculative and requires experimental validation. The immunomodulatory effects observed for some macrolides, such as the inhibition of the ERK1/2 signaling pathway, present another potential avenue of investigation.[10]

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. Below are outlines of the key assays used to evaluate the biological activities of Cladosporium natural products.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Workflow:

Antifungal_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare fungal inoculum start->prep_inoculum dispense Dispense compounds and inoculum into 96-well plate prep_compounds->dispense prep_inoculum->dispense incubate Incubate at appropriate temperature dispense->incubate read_results Read absorbance or visual turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Compounds: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

  • Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium. The inoculum is prepared by suspending fungal spores or yeast cells in sterile saline and adjusting the concentration to a standardized value (e.g., 0.5 McFarland standard).

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated at an optimal temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity (typically 24, 48, or 72 hours).

  • MTT Addition: A sterile, filtered MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

The genus Cladosporium represents a rich and diverse source of bioactive natural products with significant therapeutic potential. While this compound has demonstrated antifungal activity, a comprehensive understanding of its performance and potential is hampered by the current lack of knowledge regarding its mechanism of action. In contrast, the well-defined molecular target of cladosporin highlights the importance of mechanistic studies in validating natural products as viable drug leads. Further research into the molecular targets of this compound and other promising compounds from Cladosporium is essential to fully unlock their therapeutic potential and guide future drug development efforts.

References

Cross-Resistance Profile of Cladosporide D: A Comparative Analysis with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data on Cladosporide D and its potential for cross-resistance with established antifungal agents. Due to the limited publicly available research on the cross-resistance of this compound, this document will focus on its known antifungal activity and present a framework for potential cross-resistance studies by comparing its profile with that of major antifungal classes for which extensive data exists.

Introduction to this compound

This compound is a macrolide antibiotic that has demonstrated antifungal properties against a range of fungal species. Notably, it has shown inhibitory activity against Pyricularia oryzae, Mucor racemosus, and the clinically significant pathogen Aspergillus fumigatus.[1][2] However, comprehensive studies detailing its specific mechanism of action and potential for cross-resistance with other antifungal drugs are not yet available in the public domain.

Comparative Antifungal Spectrum and Resistance Mechanisms

To understand the potential for cross-resistance, it is crucial to compare the known activity of this compound with that of other antifungal classes. The development of cross-resistance often stems from shared mechanisms of action or resistance pathways.

Data on Antifungal Activity of this compound

Currently, quantitative data on the cross-resistance of this compound is not available. The following table summarizes the known antifungal spectrum of this compound based on existing literature.

Fungal SpeciesThis compound ActivityReference
Pyricularia oryzaeActive[1]
Mucor racemosusActive[1]
Aspergillus fumigatusActive[2]

Note: The lack of Minimum Inhibitory Concentration (MIC) data and studies on resistant strains prevents a direct comparison of this compound's performance against other antifungals.

Established Antifungal Agents: A Framework for Comparison

The following sections detail the mechanisms of action and resistance for major antifungal drug classes. This information provides a basis for designing future studies to investigate the cross-resistance profile of this compound.

Azoles (e.g., Fluconazole, Voriconazole)

Mechanism of Action: Azoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption of ergosterol synthesis leads to a fungistatic effect.

Common Resistance Mechanisms:

  • Overexpression or mutation of the ERG11 gene, which codes for the target enzyme.

  • Increased drug efflux through the activation of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.

Polyenes (e.g., Amphotericin B)

Mechanism of Action: Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and ultimately cell death (fungicidal effect).

Common Resistance Mechanisms:

  • Alterations in the ergosterol biosynthetic pathway, leading to a reduction in ergosterol content in the cell membrane.

  • Changes in the composition of the cell membrane that reduce the binding affinity of polyenes.

Echinocandins (e.g., Caspofungin, Micafungin)

Mechanism of Action: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of cell wall integrity results in osmotic instability and cell death (fungicidal effect against most yeasts).

Common Resistance Mechanisms:

  • Mutations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme complex.

Experimental Protocols for Future Cross-Resistance Studies

To evaluate the cross-resistance profile of this compound, the following experimental protocols are recommended:

Checkerboard Microdilution Assay

This method is used to assess the in vitro interaction between two antimicrobial agents.

Protocol:

  • Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., an azole, polyene, or echinocandin) along the y-axis.

  • Inoculate each well with a standardized suspension of the test fungus.

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assays

This assay provides information on the rate of fungal killing over time.

Protocol:

  • Prepare tubes containing a standardized fungal inoculum in a suitable broth medium.

  • Add the antifungal agents alone and in combination at concentrations relative to their MICs.

  • Incubate the tubes at an appropriate temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable fungal cells (CFU/mL).

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a checkerboard assay and a simplified representation of a known antifungal resistance signaling pathway.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare drug dilutions Prepare drug dilutions Standardize fungal inoculum Standardize fungal inoculum Prepare drug dilutions->Standardize fungal inoculum Inoculate microtiter plate Inoculate microtiter plate Standardize fungal inoculum->Inoculate microtiter plate Incubate plate Incubate plate Inoculate microtiter plate->Incubate plate Determine MICs Determine MICs Incubate plate->Determine MICs Calculate FICI Calculate FICI Determine MICs->Calculate FICI

Caption: Workflow for a checkerboard microdilution assay.

Azole_Resistance_Pathway cluster_cell Fungal Cell Azole Azole Ergosterol Synthesis Ergosterol Synthesis Azole->Ergosterol Synthesis inhibits Efflux Pump Efflux Pump Azole->Efflux Pump expelled by Ergosterol Ergosterol Ergosterol Synthesis->Ergosterol Cell Membrane Cell Membrane Ergosterol->Cell Membrane component of

References

Cytotoxic Properties of Cladosporium-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic potential of secondary metabolites isolated from the fungal genus Cladosporium, with a notable focus on the limited data for Cladosporide D and its analogues compared to other potent cytotoxic agents from the same genus.

The fungal genus Cladosporium is a prolific source of structurally diverse secondary metabolites exhibiting a wide range of biological activities. While initial interest in compounds such as this compound and its analogues, Cladosporide B and C, centered on their antifungal properties, particularly against Aspergillus fumigatus, the cytotoxic potential of other metabolites from this genus has garnered significant attention within the scientific community.[1][2] This guide provides a comparative overview of the cytotoxic effects of various Cladosporium-derived compounds, highlighting the available experimental data and elucidating the underlying mechanisms of action where known.

Comparative Cytotoxicity Data

While specific cytotoxic data for this compound and its direct analogues remains elusive in publicly available research, numerous other metabolites from Cladosporium species have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several of these compounds.

CompoundCancer Cell LineIC50 ValueSource
Cladosporol A Breast (MCF-7)8.7 µM[3][4]
Lung (NCI-H460)10.3 µM[4]
CNS (SF-268)11.2 µM[4]
Colon (HCT-116)12.5 µM[4]
Ovarian (OVCAR-3)15.6 µM[4]
Anhydrofusarubin Leukemia (K-562)3.97 µg/mL[5]
Methyl Ether of Fusarubin Leukemia (K-562)3.58 µg/mL[5]
Cladosporilactam A Cervical (HeLa)0.76 µM[5]
Leukemia (P388)1.35 µM[5]
Colon (HT-29)2.48 µM[5]
Lung (A549)3.11 µM[5]
Cladosporitin B Leukemia (K562)25.6 ± 0.47 µM[5]
Stomach (SGC-7901)41.7 ± 0.71 µM[5]
Liver (BEL-7042)29.4 ± 0.35 µM[5]

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using the MTT assay, a colorimetric method for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Cladosporol A) and incubated for a specified period (e.g., 24-72 hours).[3][7]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 5 mg/mL). The plates are then incubated for an additional period (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.[7][8]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 480 nm or 570 nm).[6][9]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Detailed mechanistic studies have been conducted on some of the more potent cytotoxic compounds from Cladosporium, such as Cladosporol A.

Cladosporol A-Induced Apoptosis and Autophagy

Cladosporol A has been shown to induce programmed cell death in human breast cancer (MCF-7) cells through a multi-faceted mechanism involving both apoptosis and autophagy.[3] The proposed signaling cascade is initiated by the generation of reactive oxygen species (ROS), which in turn triggers a mitochondrial-mediated apoptotic pathway.

Cladosporol_A_Pathway Cladosporol_A Cladosporol A ROS ↑ Reactive Oxygen Species (ROS) Cladosporol_A->ROS Microtubule Microtubule Depolymerization Cladosporol_A->Microtubule p21 ↑ p21 expression Cladosporol_A->p21 Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Autophagy Autophagic Flux (LC3-I → LC3-II) ROS->Autophagy Apoptosis Apoptosis p21->Apoptosis MMP_Loss ↓ Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c MMP_Loss->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c->Apoptosis Mitophagy Mitophagic Cell Death Autophagy->Mitophagy

Cladosporol A signaling pathway in MCF-7 cells.

Key events in this pathway include:

  • Increased ROS Production: Cladosporol A treatment leads to an elevation in intracellular ROS levels.[3]

  • Mitochondrial Dysfunction: The increase in ROS contributes to a loss of mitochondrial membrane potential (ΔΨm), upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[3][10]

  • Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c into the cytoplasm, a key step in the intrinsic apoptotic cascade.[3]

  • Induction of Autophagy: Cladosporol A also promotes autophagic flux, as evidenced by the conversion of LC3-I to LC3-II, leading to mitophagic cell death.[3]

  • Microtubule Disruption and p21 Upregulation: The compound has been observed to depolymerize microtubules and increase the expression of the cell cycle inhibitor p21, further contributing to its anti-proliferative effects.[3]

Experimental Workflow for Cytotoxicity Screening

The general workflow for identifying and characterizing cytotoxic compounds from Cladosporium species is a multi-step process.

Cytotoxicity_Workflow Fungal_Isolation Isolation of Cladosporium sp. Fermentation Fermentation and Extraction Fungal_Isolation->Fermentation Crude_Extract Crude Extract Fermentation->Crude_Extract Chromatography Chromatographic Fractionation Crude_Extract->Chromatography Pure_Compounds Isolation of Pure Compounds Chromatography->Pure_Compounds Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Pure_Compounds->Cytotoxicity_Screening Active_Compounds Identification of Active Compounds Cytotoxicity_Screening->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Signaling_Pathway Signaling Pathway Elucidation Mechanism_Studies->Signaling_Pathway

References

Validating the In Vivo Efficacy of Cladosporide D in a Rice Blast Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Cladosporide D in a rice blast model, caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae). While in vitro data confirms the potent antifungal activity of this compound against this devastating pathogen, to date, specific in vivo studies in a rice blast model have not been extensively published. This document summarizes the existing in vitro data for this compound and compares it with established in vivo efficacy of other fungicidal treatments. Furthermore, it outlines a detailed experimental protocol for a proposed in vivo study of this compound, based on established methodologies.

Comparative Efficacy Data

The following tables summarize the available efficacy data. It is important to note that the data for this compound is based on in vitro assays, while the data for comparator fungicides is from in vivo or field studies. This distinction is crucial for interpreting the comparative potential.

Table 1: In Vitro Efficacy of this compound against Pyricularia oryzae

CompoundAssay TypeTarget OrganismEfficacy MetricValueReference
This compoundAntifungal Activity AssayPyricularia oryzaeIC500.15 µg/mL[1]

Table 2: In Vivo / Field Efficacy of Comparator Fungicides against Rice Blast

Fungicide/TreatmentActive IngredientsStudy TypeDisease Reduction (%)Yield Increase (t/ha)Reference
Karisma 28 SCAzoxystrobin 20% + Cyproconazole 8%Field66.0% (incidence), 68.4% (severity)6.3[2]
Nativo 75 WPTebuconazole 50% + Trifloxystrobin 25%Field--[2]
Amistar TopAzoxystrobin 20% + Difenoconazole 12.5%Field--[2]
Contaf Max 350 SC-Field>80%5.62[3]
Fungozeb 80 WP-Field--[3]
Rex® Duo-Field--[3]
Tilt 250 EC-Field--[3]
Bacillus subtilis OG2ABiocontrol AgentField35.19% (severity)-[4]
Bacillus cereus OG2LBiocontrol AgentField38.89% (severity)-[4]

Experimental Protocols

In Vivo Rice Blast Assay (Proposed for this compound)

This protocol is a synthesized methodology based on established practices for testing the efficacy of fungicides against rice blast in a controlled greenhouse environment.[5][6]

1. Plant Material and Growth Conditions:

  • Rice Cultivar: Use a susceptible rice variety (e.g., RD6) to ensure significant disease development in control groups.[5][6]

  • Growing Conditions: Sow surface-sterilized seeds in pots containing autoclaved soil.[6] Grow the plants in a greenhouse with controlled temperature, humidity, and light cycles.

2. Fungal Inoculum Preparation:

  • Culture: Culture Magnaporthe oryzae on a suitable medium like potato dextrose agar (PDA) at 28°C for 7-10 days.[6]

  • Spore Suspension: Prepare a conidial suspension of Magnaporthe oryzae at a concentration of 10^5 spores/mL.[5][6]

3. Treatment Application:

  • Test Compound: Prepare different concentrations of this compound.

  • Application: At the appropriate growth stage (e.g., three-leaf stage), spray the rice plants with the this compound solutions until runoff.

  • Controls: Include a negative control (sprayed with water or a solvent control) and a positive control (sprayed with a commercial fungicide of known efficacy).

4. Inoculation:

  • 24 hours after treatment application, inoculate the rice plants by spraying them with the Magnaporthe oryzae spore suspension.[5]

5. Incubation and Disease Assessment:

  • Incubation: Maintain the inoculated plants in a high-humidity environment for the first 24 hours to promote infection.

  • Disease Scoring: After 5-7 days of incubation, assess the disease severity on the leaves using a standardized disease rating scale (e.g., a 0-9 scale where 0 is no lesions and 9 is more than 75% of the leaf area covered in lesions).[5]

6. Data Analysis:

  • Calculate the percent disease control for each treatment compared to the negative control.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Visualizations

Proposed Experimental Workflow for In Vivo Testing of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Rice Rice Plant Cultivation (Susceptible Variety) Treatment Treatment Application (this compound, Controls) Rice->Treatment Fungus Magnaporthe oryzae Culture & Spore Suspension Inoculation Inoculation with M. oryzae Fungus->Inoculation CladosporideD This compound Solution Preparation CladosporideD->Treatment Treatment->Inoculation Incubation Incubation (High Humidity) Inoculation->Incubation Scoring Disease Severity Scoring Incubation->Scoring Data Data Analysis Scoring->Data

Caption: Workflow for in vivo evaluation of this compound against rice blast.

Signaling Pathway of Magnaporthe oryzae Infection

The infection process of Magnaporthe oryzae involves complex signaling pathways that regulate the formation of an appressorium, a specialized infection structure.

G cluster_fungus Magnaporthe oryzae cluster_plant Rice Plant cluster_pathway Key Signaling Pathways Conidium Conidium Attachment GermTube Germ Tube Formation Conidium->GermTube Appressorium Appressorium Formation GermTube->Appressorium Penetration Host Penetration Appressorium->Penetration Cuticle Leaf Cuticle Penetration->Cuticle Infection Infection & Disease Symptoms Cuticle->Infection cAMP cAMP Pathway cAMP->Appressorium MAPK Pmk1 MAPK Pathway MAPK->Appressorium

References

Comparing the biosynthetic pathways of different Cladosporides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative biosynthetic pathways of Cladosporide A, B, and C, secondary metabolites produced by fungi of the genus Cladosporium. Due to the limited availability of direct experimental evidence for the biosynthesis of these specific compounds, their pathways are inferred by analogy to the well-characterized biosynthesis of cladosporin, a structurally related polyketide from Cladosporium cladosporioides.

Introduction to Cladosporides

Cladosporides are a group of polyketide natural products with demonstrated biological activities, including antifungal properties. Their structural diversity, arising from variations in their biosynthetic pathways, makes them interesting candidates for further investigation in drug discovery and development. This guide aims to provide a foundational understanding of their biosynthesis to aid researchers in their exploration of these fascinating molecules.

Comparative Analysis of Putative Biosynthetic Pathways

The biosynthesis of Cladosporide A, B, and C is proposed to originate from a polyketide pathway, similar to that of cladosporin. This involves the action of a Type I iterative Polyketide Synthase (PKS), likely a system comprising a highly reducing (HR-PKS) and a non-reducing (NR-PKS) enzyme working in concert.

Key Enzymes and Their Putative Roles:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for polyketide synthesis.

  • Highly Reducing Polyketide Synthase (HR-PKS): Responsible for the iterative condensation of malonyl-CoA units with a starter unit (likely acetyl-CoA) and subsequent reductive modifications (ketoreduction, dehydration, and enoylreduction) to form a polyketide chain.

  • Non-Reducing Polyketide Synthase (NR-PKS): Takes the polyketide intermediate from the HR-PKS and performs further extensions with malonyl-CoA without extensive reduction, leading to the aromatic portion of the molecule.

  • Tailoring Enzymes: A variety of enzymes that modify the polyketide backbone after its release from the PKS, including oxidoreductases, transferases, and cyclases, which are responsible for the final structural diversity among the cladosporides.

The structural differences between Cladosporide A, B, and C can be attributed to variations in the starter unit, the number of extension cycles, the degree of reduction by the HR-PKS, and the activity of specific tailoring enzymes.

Putative Biosynthetic Pathway of Cladosporide A

Cladosporide A is a 12-membered macrolide. Its biosynthesis is hypothesized to involve an HR-PKS that catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units. The degree of reduction at each cycle determines the pattern of hydroxyl and keto groups. After the release of the polyketide chain, it is proposed to undergo cyclization to form the macrolactone ring, followed by the action of tailoring enzymes to yield the final structure.

Cladosporide A Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_tailoring Post-PKS Modifications Acetyl-CoA Acetyl-CoA HR-PKS HR-PKS Acetyl-CoA->HR-PKS Starter Unit Malonyl-CoA (x5) Malonyl-CoA (x5) Malonyl-CoA (x5)->HR-PKS Extender Units Linear Polyketide Intermediate Linear Polyketide Intermediate HR-PKS->Linear Polyketide Intermediate Iterative Condensation & Reduction Cyclization Cyclization Linear Polyketide Intermediate->Cyclization Macrolactonization Tailoring Enzymes Tailoring Enzymes Cyclization->Tailoring Enzymes e.g., Hydroxylation Cladosporide A Cladosporide A Tailoring Enzymes->Cladosporide A

Caption: Putative biosynthetic pathway of Cladosporide A.

Putative Biosynthetic Pathway of Cladosporide B

Cladosporide B shares the same molecular formula as Cladosporide A, suggesting they are stereoisomers. The biosynthetic pathway is likely very similar, employing the same PKS machinery. The difference in stereochemistry could arise from the stereospecificity of the ketoreductase (KR) domains within the HR-PKS or the action of a specific epimerase during the tailoring phase.

Cladosporide B Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_tailoring Post-PKS Modifications Acetyl-CoA Acetyl-CoA HR-PKS (Stereo-variant) HR-PKS (Stereo-variant) Acetyl-CoA->HR-PKS (Stereo-variant) Starter Unit Malonyl-CoA (x5) Malonyl-CoA (x5) Malonyl-CoA (x5)->HR-PKS (Stereo-variant) Extender Units Linear Polyketide Intermediate (Stereoisomer) Linear Polyketide Intermediate (Stereoisomer) HR-PKS (Stereo-variant)->Linear Polyketide Intermediate (Stereoisomer) Iterative Condensation & Reduction Cyclization Cyclization Linear Polyketide Intermediate (Stereoisomer)->Cyclization Macrolactonization Tailoring Enzymes Tailoring Enzymes Cyclization->Tailoring Enzymes e.g., Hydroxylation Cladosporide B Cladosporide B Tailoring Enzymes->Cladosporide B

Caption: Putative biosynthetic pathway of Cladosporide B.

Putative Biosynthetic Pathway of Cladosporide C

Cladosporide C possesses a larger carbon skeleton compared to A and B, suggesting a greater number of extension cycles during its biosynthesis. It is proposed that the HR-PKS incorporates additional malonyl-CoA units. The subsequent cyclization and tailoring steps would then lead to the final, more complex structure of Cladosporide C.

Cladosporide C Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_tailoring Post-PKS Modifications Acetyl-CoA Acetyl-CoA HR-PKS HR-PKS Acetyl-CoA->HR-PKS Starter Unit Malonyl-CoA (x7) Malonyl-CoA (x7) Malonyl-CoA (x7)->HR-PKS Extender Units Elongated Linear Polyketide Intermediate Elongated Linear Polyketide Intermediate HR-PKS->Elongated Linear Polyketide Intermediate Iterative Condensation & Reduction Cyclization & Tailoring Cyclization & Tailoring Elongated Linear Polyketide Intermediate->Cyclization & Tailoring Complex modifications Cladosporide C Cladosporide C Cyclization & Tailoring->Cladosporide C

Caption: Putative biosynthetic pathway of Cladosporide C.

Quantitative Data Summary

Direct quantitative data on the production yields, titers, and purity for the biosynthetic pathways of Cladosporide A, B, and C are not extensively reported in the scientific literature. However, some studies have documented their biological activity, which is summarized below.

CompoundBioactivityOrganismReported Activity Metric
Cladosporide AAntifungalAspergillus fumigatusNot specified
Cladosporide BAntifungalAspergillus fumigatusNot specified
Cladosporide CAntifungalAspergillus fumigatusNot specified

Experimental Protocols

The following are generalized experimental protocols for the cultivation of Cladosporium species, and the extraction and analysis of polyketide secondary metabolites. These protocols are based on common practices in mycology and natural product chemistry and would need to be optimized for the specific production of Cladosporides.

Fungal Cultivation and Fermentation

Objective: To cultivate Cladosporium species for the production of secondary metabolites.

Materials:

  • Cladosporium sp. culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculate a PDA plate with the Cladosporium sp. culture and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Aseptically transfer a small piece of the mycelial mat from the PDA plate to a flask containing sterile PDB.

  • Incubate the liquid culture at 25°C in a shaker at 150 rpm for 14-21 days. The fermentation time should be optimized to maximize the yield of the desired cladosporides.

Extraction of Secondary Metabolites

Objective: To extract crude secondary metabolites from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The mycelia can also be extracted by soaking in ethyl acetate, followed by filtration and concentration of the solvent.

Analysis and Purification of Cladosporides

Objective: To analyze the crude extract for the presence of cladosporides and purify the compounds of interest.

Materials:

  • Crude extract

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Acetonitrile and water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC or column chromatography supplies (e.g., silica gel)

Procedure:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the extract by analytical HPLC-DAD/MS. A typical gradient could be from 10% to 90% acetonitrile in water over 30 minutes.

  • Monitor the chromatogram for peaks with UV-Vis spectra characteristic of polyketides.

  • Based on the analytical results, purify the target cladosporides using preparative HPLC or column chromatography with an appropriate solvent system.

  • Collect the fractions containing the compounds of interest and verify their purity by analytical HPLC.

  • Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.

Disclaimer: The biosynthetic pathways presented in this guide are putative and based on structural analogy to known polyketide biosynthesis. Further experimental validation, such as gene knockout studies and isotopic labeling experiments, is required to definitively elucidate the biosynthetic pathways of Cladosporide A, B, and C. The provided experimental protocols are general and will require optimization for specific research applications.

Unraveling the Antifungal Potential of Cladosporide D and its Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cladosporide D and its derivatives, focusing on their structure-activity relationships (SAR) as antifungal agents. By presenting available experimental data and methodologies, this document aims to facilitate the rational design of more potent antifungal compounds.

This compound, a pentanorlanostane derivative isolated from the fungus Cladosporium sp., has demonstrated notable antifungal activity, particularly against the human pathogen Aspergillus fumigatus. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of new and effective antifungal drugs. This guide synthesizes the available data on this compound and its analogs to elucidate key structural features essential for their antifungal effects.

Comparative Biological Activity of Cladosporide Analogs

The following table summarizes the available data on the antifungal activity of this compound and related compounds. The data is compiled from various studies and presented to highlight the impact of structural modifications on their inhibitory potential against Aspergillus fumigatus.

CompoundStructureAntifungal Activity against A. fumigatusReference
Cladosporide A 3β,22-dihydroxy-23,24,25,26,27-pentanorlanost-8-en-29-alIC80: 0.5-4.0 µg/mL[1]
Cladosporide B (Structure not fully detailed in provided abstracts)Active[2]
Cladosporide C (Structure not fully detailed in provided abstracts)Active[2]
This compound (Structure not fully detailed in provided abstracts)Active[2]
23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol Lacks the 4β-aldehyde group of Cladosporide ANo activity[1]

Key Observations from SAR Studies:

Initial structure-activity relationship analyses suggest that the 4β-aldehyde residue in Cladosporide A is a critical determinant for its antifungal activity.[1] The analogue lacking this functional group, 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol, was found to be inactive against A. fumigatus and other tested fungi.[1] This indicates that modifications at this position are likely to significantly impact the biological activity of the entire class of compounds. Further systematic modifications of the pentanorlanostane skeleton are necessary to fully elucidate the pharmacophore and develop more potent derivatives.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the literature for evaluating the antifungal activity of Cladosporide derivatives.

Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This method is commonly used to determine the minimum inhibitory concentration (MIC) or the concentration that inhibits 80% of fungal growth (IC80) of a compound.

1. Fungal Strain and Culture Preparation:

  • The pathogenic fungus, such as Aspergillus fumigatus, is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature (e.g., 35°C) for several days until sporulation.

  • Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • The resulting spore suspension is filtered to remove hyphal fragments, and the spore concentration is adjusted to a standard density (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer.

2. Assay Procedure:

  • The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using a standard broth medium (e.g., RPMI 1640).

  • Each well is then inoculated with the standardized fungal spore suspension.

  • The plates are incubated at 35°C for 48-72 hours.

3. Determination of MIC/IC80:

  • Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth. The IC80 is the concentration that reduces fungal growth by 80% compared to the growth in the drug-free control well.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows involved in structure-activity relationship studies and a hypothetical signaling pathway that could be investigated for this compound's mechanism of action.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Start Lead Compound (this compound) Design Design of Analogs Start->Design Synthesis Synthesis of Derivatives Design->Synthesis Screening Antifungal Screening Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR SAR->Design Feedback Loop Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Hypothetical_Pathway CladosporideD This compound Derivative FungalCellWall Fungal Cell Wall CladosporideD->FungalCellWall Interacts with TargetEnzyme Target Enzyme (e.g., Glucan Synthase) FungalCellWall->TargetEnzyme Inhibits SignalingCascade Signaling Cascade TargetEnzyme->SignalingCascade Disrupts CellDeath Fungal Cell Death SignalingCascade->CellDeath Induces

Caption: A hypothetical signaling pathway for this compound's antifungal action.

References

Benchmarking the Stability of Cladosporide D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a novel compound is a critical step in the preclinical development pipeline. This guide provides a framework for benchmarking the stability of Cladosporide D, a 12-membered macrolide antibiotic with promising antifungal properties, against other established macrolides.[1] While specific experimental stability data for this compound is not yet widely available in published literature, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough comparative analysis.

Comparative Stability of Macrolides

The stability of macrolide antibiotics can vary significantly based on their chemical structure. Factors such as the size of the lactone ring and substitutions on the molecule can influence their susceptibility to degradation under various conditions. The following table summarizes the known stability profiles of three common macrolides: Erythromycin, Clarithromycin, and Azithromycin. This data serves as a benchmark for the desired stability profile of new candidates like this compound.

MacrolideChemical StabilityKey Degradation PathwaysHalf-life under Acidic Conditions (pH 2.0)
Erythromycin Low acid stabilityAcid-catalyzed intramolecular cyclization to form an inactive anhydroerythromycin derivative.Very short
Clarithromycin Improved acid stabilityMore resistant to acid-catalyzed degradation due to methylation at the C6 hydroxyl group.Significantly longer than Erythromycin
Azithromycin High acid stabilityThe 15-membered ring and the presence of a nitrogen atom in the aglycone ring contribute to its high stability across a wide pH range.Longest among the three
This compound Data not availableTo be determined through forced degradation studies.To be determined

Proposed Experimental Protocols for this compound Stability Testing

To ascertain the stability profile of this compound, a series of forced degradation studies should be conducted. These studies expose the drug substance to various stress conditions to identify potential degradation products and establish its intrinsic stability.

Hydrolytic Stability:
  • Protocol: Dissolve this compound in buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, and 80°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect any degradation products.

Oxidative Stability:
  • Protocol: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature and elevated temperatures.

  • Sampling and Analysis: Follow the same sampling and HPLC analysis procedure as for hydrolytic stability to monitor the degradation of the parent compound and the formation of oxidation products.

Photostability:
  • Protocol: Expose solid this compound and its solution to a light source that provides both ultraviolet (UV) and visible light, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess the extent of photodegradation.

Thermal Stability (Solid State):
  • Protocol: Store solid this compound in a controlled temperature and humidity chamber (e.g., 40°C/75% RH, 60°C) for an extended period.

  • Analysis: At specified time points, analyze the physical and chemical properties of the solid, including appearance, purity by HPLC, and any changes in solid-state form (e.g., by X-ray powder diffraction).

Visualizing Degradation and Experimental Workflow

To better understand the potential degradation pathways and the logical flow of a stability assessment, the following diagrams are provided.

Macrolide_Degradation_Pathway Macrolide Macrolide (e.g., Erythromycin) Intermediate Hemiketal Intermediate Macrolide->Intermediate Intramolecular Cyclization Acid Acidic Conditions (H+) Acid->Intermediate Degradation_Product Inactive Anhydro Degradation Product Intermediate->Degradation_Product Dehydration

Caption: Potential acidic degradation pathway of a 14-membered macrolide.

Stability_Assessment_Workflow cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Comparative Stability Study cluster_2 Phase 3: Long-Term Stability Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Identify_Degradants Identify Major Degradation Products Forced_Degradation->Identify_Degradants Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Identify_Degradants->Develop_Method Cladosporide_D_Testing Test this compound (pH, Temp, etc.) Develop_Method->Cladosporide_D_Testing Other_Macrolides_Testing Test Benchmark Macrolides (Erythromycin, etc.) Develop_Method->Other_Macrolides_Testing Compare_Data Compare Degradation Rates and Pathways Cladosporide_D_Testing->Compare_Data Other_Macrolides_Testing->Compare_Data ICH_Stability ICH Stability Studies (Real-time and Accelerated) Compare_Data->ICH_Stability Shelf_Life Determine Shelf-Life ICH_Stability->Shelf_Life

Caption: Workflow for comprehensive stability assessment of a new macrolide.

By following these protocols and utilizing a structured approach to data comparison, researchers can effectively benchmark the stability of this compound against other macrolides, providing crucial data for its further development as a potential therapeutic agent.

References

A Proposed Framework for Comparative Transcriptomic Analysis of Fungal Response to Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide D, a natural product isolated from Cladosporium species, has demonstrated notable antifungal properties, particularly against the pathogenic filamentous fungus Aspergillus fumigatus.[1][2] However, the molecular mechanisms underpinning its antifungal activity remain largely uncharacterized. Transcriptomic analysis via RNA sequencing (RNA-seq) offers a powerful, unbiased approach to elucidate the global gene expression changes induced by an antifungal compound, providing insights into its mode of action and potential off-target effects. To date, no comprehensive transcriptomic studies on the effects of this compound on fungi have been published.

This guide proposes a framework for a comparative transcriptomics study to investigate the effects of this compound on a model pathogenic fungus, Aspergillus fumigatus. The proposed research compares the transcriptomic profile of A. fumigatus treated with this compound against a well-characterized antifungal agent, Caspofungin, and an untreated control. Caspofungin, an echinocandin, inhibits β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall, providing a valuable benchmark for comparison.[3] This guide provides detailed experimental protocols, expected data outcomes, and visualizations to facilitate such a study.

Proposed Experimental Design and Objectives

The primary objective of this proposed study is to identify and compare the global transcriptional changes in Aspergillus fumigatus in response to treatment with this compound and Caspofungin.

Experimental Groups:

  • Control Group: A. fumigatus cultured in standard growth medium (e.g., Sabouraud Dextrose Broth).

  • This compound Treatment Group: A. fumigatus cultured in standard growth medium supplemented with a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

  • Caspofungin Treatment Group: A. fumigatus cultured in standard growth medium supplemented with a sub-inhibitory concentration (e.g., 0.5x MIC) of Caspofungin.

Biological replicates (n≥3) should be prepared for each experimental group to ensure statistical robustness. Samples for RNA extraction would be collected at specific time points (e.g., 4, 12, and 24 hours) to capture both early and late transcriptional responses.

Hypothetical Data Summary

The following table summarizes the expected quantitative data from the proposed RNA-seq experiment. The values are hypothetical and serve to illustrate the expected data structure for a comparative analysis.

Treatment GroupTotal RNA-seq Reads (Millions)Mapped Reads (%)Differentially Expressed Genes (DEGs) vs. Control (p < 0.05)Upregulated GenesDownregulated Genes
This compound (4h) 2595850500350
Caspofungin (4h) 25951200700500
This compound (12h) 25951500900600
Caspofungin (12h) 259521001300800
This compound (24h) 25951100650450
Caspofungin (24h) 259518001000800

Detailed Experimental Protocols

This section outlines a comprehensive protocol for the proposed comparative transcriptomics study, synthesized from established methodologies in fungal RNA-seq analysis.[4][5][6]

Fungal Culture and Treatment
  • Inoculum Preparation: Prepare a spore suspension of Aspergillus fumigatus (e.g., strain Af293) in sterile saline with 0.05% Tween 80 from a 5-7 day old culture grown on Potato Dextrose Agar (PDA). Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Liquid Culture: Inoculate 100 mL of Sabouraud Dextrose Broth in 250 mL flasks with the spore suspension to a final concentration of 1 x 10^4 spores/mL.

  • Incubation: Incubate the cultures at 37°C with shaking (200 rpm) for 16-18 hours to allow for germination and mycelial growth.

  • Antifungal Treatment: Add this compound or Caspofungin to the respective treatment flasks to achieve the desired sub-inhibitory concentration. An equivalent volume of the solvent (e.g., DMSO) should be added to the control flasks.

  • Sample Collection: At each designated time point (4, 12, 24 hours), harvest the mycelia by filtration through Miracloth. Immediately flash-freeze the mycelia in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • Mycelial Disruption: Disrupt the frozen mycelia by grinding to a fine powder under liquid nitrogen using a mortar and pestle.

  • RNA Isolation: Extract total RNA from the powdered mycelia using a commercially available kit with a protocol optimized for fungi (e.g., Zymo Research Direct-zol RNA Miniprep Plus).[6] Include an on-column DNase I digestion step to remove contaminating genomic DNA.[6]

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/280 and A260/230 ratios close to 2.0. Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system, ensuring an RNA Integrity Number (RIN) > 7.0.

RNA-seq Library Preparation and Sequencing
  • mRNA Isolation: Isolate mRNA from 1-2 µg of total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

  • Library Construction: Prepare stranded RNA-seq libraries using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).[6] This involves mRNA fragmentation, first and second-strand cDNA synthesis (incorporating dUTP in the second strand), end repair, A-tailing, and ligation of indexed sequencing adapters.

  • Library Amplification and QC: Amplify the libraries by PCR and perform quality control, checking the size distribution and concentration using a Bioanalyzer and Qubit fluorometer.

  • Sequencing: Pool the indexed libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq or NextSeq) to a depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Data Quality Control: Use tools like FastQC to assess the raw sequencing read quality and Trimmomatic to remove adapter sequences and low-quality reads.

  • Read Mapping: Align the trimmed reads to the Aspergillus fumigatus reference genome (e.g., Af293) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Import the count matrix into R and use packages like DESeq2 or edgeR to normalize the data and perform differential expression analysis between treatment and control groups. Genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 are typically considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID, Metascape, or the goseq R package to identify significantly affected biological processes and pathways.

Visualizations

The following diagrams illustrate key aspects of the proposed experimental framework and the biological pathways that may be investigated.

G cluster_culture Fungal Culture & Treatment cluster_processing Sample & Data Processing cluster_analysis Bioinformatic Analysis cluster_output Outputs A_fumigatus Aspergillus fumigatus Culture Treatment Treatment Groups (n≥3) A_fumigatus->Treatment Control Control (Vehicle) Treatment->Control CladosporideD This compound Treatment->CladosporideD Caspofungin Caspofungin Treatment->Caspofungin Harvest Mycelia Harvest (4, 12, 24h) Control->Harvest CladosporideD->Harvest Caspofungin->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-seq Library Prep RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Read QC & Trimming Sequencing->QC Mapping Genome Alignment QC->Mapping Quant Gene Quantification Mapping->Quant DEG Differential Expression Analysis Quant->DEG Functional Functional Enrichment (GO, KEGG) DEG->Functional Output Comparative Transcriptomic Profiles & Mechanistic Insights Functional->Output

Caption: Proposed experimental workflow for comparative transcriptomics.

G cluster_membrane Plasma Membrane cluster_wall Cell Wall cluster_drug Mechanism of Action cluster_downstream Downstream Effects Rho1 Rho1-GTP Fks1 β(1,3)-glucan synthase (Fks1) Rho1->Fks1 activates Glucan β(1,3)-glucan Fks1->Glucan synthesizes Wall Cell Wall Structure Glucan->Wall component of Stress Cell Wall Stress Wall->Stress weakening leads to Caspofungin Caspofungin Caspofungin->Fks1 inhibits CWI Cell Wall Integrity (CWI) Pathway Activation Stress->CWI Lysis Osmotic Lysis Stress->Lysis

Caption: Echinocandin mechanism targeting the fungal cell wall.

References

Validating the Target Specificity of Cladosporide D in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cladosporide D with alternative antifungal agents, focusing on target specificity validation in fungal cells. It includes a summary of quantitative performance data, detailed experimental protocols for key validation techniques, and visual representations of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp.. It has demonstrated notable antifungal activity, particularly against the rice blast fungus Pyricularia oryzae and Mucor racemosus. As a macrolide, its mechanism of action is presumed to involve interaction with the fungal cell membrane, a key target for many antifungal compounds. Validating the specific molecular target of this compound is crucial for its development as a targeted antifungal therapeutic.

Comparative Analysis of Antifungal Agents

To provide a comprehensive performance benchmark, this compound is compared against four commercially available fungicides used to control Pyricularia oryzae, each with a distinct and well-characterized mechanism of action.

Quantitative Performance Data

The following table summarizes the inhibitory concentrations of this compound and alternative fungicides against Pyricularia oryzae.

CompoundCompound ClassTarget PathwayIC50/EC50/MIC against Pyricularia oryzaeReference(s)
This compound MacrolideCell Membrane Integrity (presumed)IC50: 0.15 µg/mL[1]
Tricyclazole TriazolobenzothiazoleMelanin BiosynthesisModerately inhibitory at 50, 100, and 150 ppm (63.66% mean inhibition)[2][3]
Azoxystrobin StrobilurinMitochondrial RespirationEC50: 0.02–2.02 mg L⁻¹; Highly effective at 50, 100, and 150 ppm (99.40% mean inhibition)[2][3][4]
Isoprothiolane DithiolaneLipid Metabolism/Phospholipid BiosynthesisEC50 up to 3 mg L⁻¹ in resistant strains[5]
Hexaconazole TriazoleErgosterol Biosynthesis100% inhibition at recommended doses[6][7][8]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration) values can vary depending on the specific isolate and experimental conditions.

Mechanisms of Action
  • This compound (Macrolide): As a macrolide, this compound is believed to target the fungal cell membrane. The presumed mechanism involves binding to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This binding disrupts membrane integrity, leading to the formation of pores, leakage of essential cellular contents, and ultimately, fungal cell death.

  • Tricyclazole (Melanin Biosynthesis Inhibitor): Tricyclazole specifically inhibits the biosynthesis of melanin in the appressoria of Pyricularia oryzae[4][9]. Appressoria are specialized infection structures that generate turgor pressure to penetrate the host plant cuticle. By inhibiting melanin production, Tricyclazole weakens the appressorial wall, preventing it from withstanding the necessary pressure for penetration, thus halting the infection process.

  • Azoxystrobin (QoI Fungicide): Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain[10]. By binding to the Qo site of this complex, it blocks electron transfer, thereby inhibiting ATP synthesis. This disruption of cellular energy production is lethal to the fungus.

  • Isoprothiolane (Lipid Metabolism Inhibitor): Isoprothiolane disrupts lipid metabolism in fungal cells, specifically by inhibiting the methylation of phospholipids[5][11]. This interference with the biosynthesis of essential membrane components compromises the integrity and function of the fungal cell membrane.

  • Hexaconazole (Ergosterol Biosynthesis Inhibitor): Hexaconazole is a demethylation inhibitor (DMI) that targets the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, Hexaconazole prevents the production of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane structure and function.

Experimental Protocols for Target Validation

Validating the specific molecular target of a novel compound like this compound is a critical step in its development. The following are detailed methodologies for key experimental techniques used in target deconvolution.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol for Fungal Cells (e.g., Pyricularia oryzae or a model yeast like Saccharomyces cerevisiae):

  • Cell Culture and Harvest:

    • Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Compound Treatment:

    • Resuspend the cell pellet in fresh medium or buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Add the test compound (this compound) or vehicle control (e.g., DMSO) to the respective tubes and incubate at the optimal growth temperature for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) at each temperature.

    • Include a non-heated control (maintained at the initial temperature).

  • Cell Lysis and Protein Extraction:

    • After the heat shock, cool the samples to room temperature.

    • Lyse the fungal cells using an appropriate method (e.g., bead beating with glass beads in a lysis buffer containing protease and phosphatase inhibitors).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins and cell debris.

  • Detection of Soluble Target Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein in each sample using a specific detection method, such as:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the putative target protein.

      • Mass Spectrometry (MS-CETSA): Analyze the entire soluble proteome by LC-MS/MS to identify and quantify the abundance of thousands of proteins simultaneously. This allows for an unbiased identification of the stabilized protein(s).

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature while varying the compound concentration to determine the binding affinity (EC50).

Chemoproteomics: Affinity Purification-Mass Spectrometry (AP-MS)

This technique is used to identify the direct binding partners of a compound from a complex protein mixture, such as a cell lysate.

Protocol for Fungal Cells:

  • Probe Synthesis (if applicable):

    • Synthesize a derivative of this compound that incorporates a reactive group (for covalent capture) or an affinity tag (e.g., biotin) with a linker arm that does not interfere with its binding activity.

  • Preparation of Affinity Matrix:

    • Covalently immobilize the tagged this compound derivative onto a solid support (e.g., agarose or magnetic beads).

  • Fungal Cell Lysis and Protein Extraction:

    • Prepare a total protein lysate from fungal cells as described in the CETSA protocol. Ensure the lysis buffer is compatible with the affinity purification and does not disrupt native protein complexes.

  • Affinity Purification:

    • Incubate the fungal lysate with the this compound-coupled beads to allow for the binding of target proteins.

    • As a negative control, incubate the lysate with beads that have not been coupled to the compound or are coupled with an inactive analog.

    • For competitive elution, pre-incubate the lysate with an excess of free, untagged this compound before adding the affinity beads. This will compete for binding to the target protein and prevent its capture by the beads.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of free this compound, a denaturing agent like SDS, or by changing the pH).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize them by staining.

    • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein sequence database.

    • Compare the proteins identified from the this compound-coupled beads with those from the control beads. Proteins that are significantly enriched in the this compound sample and are competed off by the free compound are considered high-confidence binding partners.

Kinase Profiling

If the target of this compound is suspected to be a kinase, a kinase profiling assay can be performed to assess its inhibitory activity against a panel of kinases.

Protocol for Fungal Lysates:

  • Preparation of Fungal Lysate:

    • Prepare a native protein lysate from fungal cells in a non-denaturing buffer containing phosphatase inhibitors.

  • Kinase Assay:

    • Use a commercially available kinase profiling service or an in-house platform. A common method involves incubating the fungal lysate (as a source of kinases) with a panel of known kinase substrates (e.g., peptides or proteins) in the presence of ATP (often radiolabeled [γ-³²P]ATP or a modified ATP analog for non-radioactive detection).

    • Perform the assay in the presence of varying concentrations of this compound or a vehicle control.

  • Detection of Kinase Activity:

    • After the kinase reaction, quantify the amount of phosphorylated substrate. This can be done by:

      • Radiometric Assay: Capturing the radiolabeled phosphopeptides on a filter and measuring the radioactivity.

      • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the depletion of ATP.

  • Data Analysis:

    • Determine the inhibitory effect of this compound on the activity of each kinase in the panel.

    • Calculate the IC50 value for each inhibited kinase to determine the potency and selectivity of the compound.

Visualizing Pathways and Workflows

Presumed Signaling Pathway of this compound

The following diagram illustrates the presumed mechanism of action of this compound, based on the known function of antifungal macrolides.

Cladosporide_D_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Membrane Lipid Bilayer Cladosporide_D This compound Cladosporide_D->Ergosterol Binds to Ion_Leakage Ion Leakage (K+, H+) Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to Target_Validation_Workflow Start Start: Active Compound (this compound) Hypothesis Hypothesize Target Class (e.g., Membrane Protein, Kinase) Start->Hypothesis CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA If membrane protein or unknown AP_MS Chemoproteomics (AP-MS) Hypothesis->AP_MS For unbiased identification Kinase_Profiling Kinase Profiling Hypothesis->Kinase_Profiling If kinase suspected Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement Identify_Partners Identify Direct Binding Partners AP_MS->Identify_Partners Assess_Kinase_Inhibition Assess Kinase Inhibition Profile Kinase_Profiling->Assess_Kinase_Inhibition Validate_Target Validate Putative Target(s) Target_Engagement->Validate_Target Identify_Partners->Validate_Target Assess_Kinase_Inhibition->Validate_Target End Validated Target Validate_Target->End Confirmed

References

A Comparative Review of the Therapeutic Potential of Cladosporium-Derived Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium is a prolific source of structurally diverse and biologically active secondary metabolites, among which macrolides represent a class with significant therapeutic promise.[1][2] These compounds have demonstrated a range of activities including anticancer, antifungal, and antibacterial effects.[1][2] This guide provides a comparative analysis of the therapeutic potential of prominent Cladosporium-derived macrolides, juxtaposing their performance with clinically relevant macrolides to offer a clear perspective on their potential for drug development.

Comparative Analysis of Biological Activity

The therapeutic efficacy of a compound is primarily assessed by its potency, often quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the available data for selected Cladosporium-derived macrolides and their clinical counterparts.

Table 1: Comparative Cytotoxic Activity (IC50) of Macrolides Against Cancer Cell Lines
CompoundMacrolide TypeCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Sporiolide A Cladosporium-derivedMurine lymphoma L12100.13~0.37[1]
Sporiolide B Cladosporium-derivedMurine lymphoma L12100.81~3.14[1]
Anhydrofusarubin Cladosporium-derivedHuman leukemia K-5623.97~13.3[1]
Methyl ether of fusarubin Cladosporium-derivedHuman leukemia K-5623.58~11.5[1]
Cladosporol A Cladosporium-derivedBreast cancer MCF-7-8.7[3]
Rapamycin Comparative (Streptomyces-derived)Breast cancer MCF-7-0.02[4]
Rapamycin Comparative (Streptomyces-derived)Breast cancer MDA-MB-231-10[4]
Table 2: Comparative Antimicrobial Activity (MIC) of Macrolides
CompoundMacrolide TypeTarget OrganismMIC (µg/mL)Reference
Cladospolide B Cladosporium-derivedEnterococcus faecalis0.31[1]
Cladocladosin A Cladosporium-derivedEdwardsiella tarda1.0 - 4.0[1]
Brefeldin A Cladosporium-derivedAspergillus niger0.97[1]
Brefeldin A Cladosporium-derivedCandida albicans1.9[1]
Sporiolide A Cladosporium-derivedMicrococcus luteus16.7[1]
Sporiolide A Cladosporium-derivedCryptococcus neoformans8.4[1]
Sporiolide A Cladosporium-derivedCandida albicans16.7[1]
Erythromycin Comparative (Actinobacteria-derived)Staphylococcus aureus0.25 - 2048[5]
Amphotericin B Comparative (Streptomyces-derived)Candida albicans0.11 - 0.20[6]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of macrolides are underpinned by their interaction with specific cellular pathways. While the precise mechanisms of many Cladosporium-derived macrolides are still under investigation, insights can be drawn from well-characterized examples and their clinical counterparts.

Anticancer Mechanisms

Several Cladosporium macrolides exert their cytotoxic effects by inducing apoptosis and disrupting key cellular processes.

Brefeldin A: Induction of Endoplasmic Reticulum (ER) Stress

Brefeldin A, a macrolide isolated from Cladosporium sp., is a known inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This disruption leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress-mediated apoptosis. A key signaling cascade activated by Brefeldin A is the PERK-eIF2α-ATF4-CHOP pathway.

BrefeldinA_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BFA Brefeldin A UP Unfolded Proteins BFA->UP inhibits protein transport PERK PERK UP->PERK activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 induces translation CHOP CHOP ATF4->CHOP activates transcription Apoptosis Apoptosis CHOP->Apoptosis promotes

Brefeldin A-induced ER stress and apoptosis pathway.

Comparative Anticancer Pathway: Rapamycin and the mTOR Signaling Cascade

Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a well-established anticancer agent that targets the mechanistic Target of Rapamycin (mTOR). By inhibiting the mTORC1 complex, rapamycin disrupts cell growth, proliferation, and survival.

Rapamycin_mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rapamycin Rapamycin Rapamycin->mTORC1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis inhibition released CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Rapamycin's inhibition of the mTOR signaling pathway.
Antifungal Mechanism

Polyene Macrolide Mode of Action

Many antifungal macrolides, including the clinically used Amphotericin B, function by disrupting the fungal cell membrane. These polyene macrolides have a higher affinity for ergosterol, the primary sterol in fungal membranes, than for cholesterol in mammalian cells. This interaction leads to the formation of pores, causing leakage of ions and essential cellular contents, ultimately resulting in fungal cell death.[1][7][8]

Polyene_Antifungal_Mechanism cluster_Membrane Fungal Cell Membrane Membrane Ergosterol Phospholipid Bilayer Pore Pore Formation Membrane->Pore Disrupts Membrane Polyene Polyene Macrolide Polyene->Membrane:f0 Binds to Ergosterol Leakage Ion & Content Leakage Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Antifungal mechanism of polyene macrolides.

Experimental Protocols

Standardized assays are crucial for the reproducible evaluation of the therapeutic potential of novel compounds. Below are detailed methodologies for key experiments cited in the evaluation of macrolides.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test macrolides in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 48 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate (1x10^4 cells/well) Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompounds Add serially diluted macrolides to wells Incubate24h->AddCompounds Incubate48h Incubate for 48h AddCompounds->Incubate48h AddMTT Add MTT solution (5 mg/mL) Incubate48h->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h Solubilize Remove medium and add DMSO Incubate4h->Solubilize ReadAbsorbance Read absorbance at 595 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Susceptibility

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[9][10]

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test macrolides in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[9][10]

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 cells/mL for fungi.[9][10] Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.[9][10]

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the macrolide at which there is no visible growth.

Conclusion

Cladosporium-derived macrolides exhibit a compelling range of biological activities, with some compounds demonstrating potency comparable to or exceeding that of established clinical agents in preclinical models. The diverse chemical scaffolds produced by this fungal genus offer a rich resource for the discovery of novel therapeutic leads. Further investigation into the specific mechanisms of action and signaling pathways of these macrolides is warranted to fully elucidate their therapeutic potential and to guide the development of new and effective treatments for cancer and infectious diseases. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of these promising natural products.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

The following provides comprehensive procedural guidance for the safe handling and disposal of Cladosporide D, a marine-derived compound with cytotoxic properties. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the precautions required for cytotoxic and potentially biohazardous materials. These procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are trained in handling cytotoxic compounds.[1][2] A designated area for handling should be established, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure risk.

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

  • Gloves: Double-gloving with powder-free nitrile gloves is recommended.[1][3] Gloves should be changed regularly and immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A disposable or dedicated lab coat should be worn.

  • Respiratory Protection: Use of a respirator may be necessary depending on the procedure and the potential for aerosol generation.

Step-by-Step Disposal Procedures

The primary method for the disposal of cytotoxic waste is through incineration by a licensed hazardous waste management company.[4][5] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[4][6]

1. Waste Segregation at the Point of Generation:

  • Immediately segregate all materials that have come into contact with this compound from other laboratory waste.[4]

  • Use dedicated, clearly labeled waste containers.

2. Packaging of this compound Waste:

  • Solid Waste: This includes contaminated personal protective equipment (gloves, lab coats), plasticware (pipette tips, tubes), and any other solid materials.

    • Place these items in a leak-proof, puncture-resistant container lined with a purple cytotoxic waste bag.[4]

    • The container must be clearly labeled with the "Cytotoxic/Cytotoxique" hazard symbol.[1][3]

  • Liquid Waste: This includes unused solutions of this compound or contaminated solvents.

    • Collect liquid waste in a compatible, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name "this compound".

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Sharps Waste: This includes needles, syringes, scalpels, and contaminated glass.

    • Place all sharps directly into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[5][7]

    • Never recap, bend, or break needles.[7]

3. Storage of Cytotoxic Waste:

  • Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.

  • The storage area should be clearly marked with cytotoxic hazard warnings.

4. Final Disposal:

  • Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all required waste tracking documentation is completed.

Quantitative Data Summary for Cytotoxic Waste Handling

ParameterGuidelineSource
Waste Container Fill Level Do not fill containers beyond ¾ full.[4][7]
Liquid Decontamination (General) For general biohazardous liquid, add 10 ml of household bleach per 100 ml of liquid, mix, and let stand for 30 minutes before disposal via a licensed contractor.[7]
pH Neutralization (If Applicable) For certain chemical wastes (not recommended for this compound without specific data), neutralize to a pH between 5.5 and 9.5 before disposal.[8][9]

Experimental Protocols

Note: The following is a general protocol for the chemical disinfection of surfaces or equipment potentially contaminated with biohazardous agents. High-temperature incineration remains the recommended method for the disposal of this compound itself.

Protocol: Surface Decontamination

  • Prepare Disinfectant Solution: Prepare a fresh 10% solution of household bleach in water.

  • Application: Liberally apply the bleach solution to the contaminated surface.

  • Contact Time: Allow a contact time of at least 30 minutes.

  • Wipe Down: Wipe the surface with absorbent material.

  • Residue Removal: Wipe the surface again with 70% ethanol to remove bleach residue, which can be corrosive.

  • Disposal of Wipes: Dispose of all wipes and used PPE as solid cytotoxic waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of waste generated from work with this compound.

Cladosporide_D_Disposal_Workflow cluster_generation Waste Generation Point (in Fume Hood/BSC) cluster_segregation Immediate Segregation cluster_packaging Packaging and Labeling cluster_storage_disposal Storage and Final Disposal start Work with this compound Completed waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated solid_waste Solid Waste (Gloves, PPE, Plasticware) waste_generated->solid_waste Segregate liquid_waste Liquid Waste (Solutions, Solvents) waste_generated->liquid_waste Segregate sharps_waste Sharps Waste (Needles, Glassware) waste_generated->sharps_waste Segregate solid_container Labeled Cytotoxic Solid Waste Bin solid_waste->solid_container liquid_container Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage collection Collection by Licensed Hazardous Waste Contractor storage->collection end_point High-Temperature Incineration collection->end_point

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Uncharted: A Safety and Handling Guide for Cladosporide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, researchers often work with novel compounds where comprehensive safety data is not yet available. Cladosporide D, a compound of interest, falls into this category, with a specific Safety Data Sheet (SDS) not readily accessible in public domains. This guide provides essential, immediate safety and logistical information based on established best practices for handling potent or uncharacterized compounds. It is designed to be your preferred source for laboratory safety, building a foundation of trust by delivering value beyond the product itself.

The following procedures are based on general safety protocols for hazardous chemicals and should be implemented as a minimum standard. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-tiered Defense

The appropriate level of Personal Protective Equipment is crucial for minimizing exposure to potentially hazardous substances. The selection of PPE is contingent on the nature of the work and the perceived risk. The following table summarizes the different levels of PPE, adapted from general safety guidelines.[1][2]

PPE LevelRespiratory ProtectionSkin and Body ProtectionEye and Face ProtectionTypical Applications
Level D Not requiredCoveralls, safety shoes/bootsSafety glassesNuisance contamination only; no respiratory or skin hazards present.[1][2]
Level C Air-purifying respirator (full-face or half-mask)Chemical-resistant clothing (e.g., coveralls, splash suit), inner and outer chemical-resistant glovesFace shieldWhen the type and concentration of airborne substance are known and an air-purifying respirator is appropriate.
Level B Self-contained breathing apparatus (SCBA) or supplied-air respiratorChemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant bootsFace shieldWhen the highest level of respiratory protection is needed with less skin protection required.
Level A SCBA or supplied-air respiratorTotally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, chemical-resistant bootsN/A (enclosed in suit)When the greatest potential for exposure to hazards exists and the highest level of skin, respiratory, and eye protection is required.[1]

For handling this compound, where the toxicological properties have not been fully investigated, a minimum of Level C protection is recommended, particularly when there is a risk of generating aerosols or dust. In a sealed environment like a glove box, less stringent PPE may be acceptable, but a risk assessment is paramount.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood, glove box, or other approved ventilated enclosure.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit appropriate for the quantities of this compound being handled should be available and personnel trained in its use.

2. Donning PPE:

  • Follow a strict donning sequence to ensure complete protection. A typical sequence is: shoe covers, inner gloves, gown/coveralls, outer gloves, face mask, and eye protection.

3. Handling the Compound:

  • Weighing: When weighing solid this compound, do so in a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.

4. Doffing PPE:

  • The removal of PPE is a critical step to prevent contamination. A common doffing sequence is: outer gloves, gown/coveralls, shoe covers, eye protection, face mask, and finally inner gloves.

  • Dispose of all single-use PPE as hazardous waste.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Do not overfill waste containers; leave at least 10% headspace for expansion.[5]

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste" and a description of the contents.

3. Final Disposal:

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[6]

  • Never dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Assemble PPE Assemble PPE Risk Assessment->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Segregate Waste Segregate Waste Handle Compound->Segregate Waste End End Doff PPE->End Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Store for Pickup->End Start Start

Caption: Workflow for the safe handling and disposal of research compounds.

By implementing these robust safety measures, you can confidently advance your research while prioritizing the well-being of your team and the integrity of your work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladosporide D
Reactant of Route 2
Cladosporide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.